Technical Documentation Center

(R)-1-Cyclopentyl-1-phenylethane-1,2-diol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-1-Cyclopentyl-1-phenylethane-1,2-diol
  • CAS: 183201-49-2

Core Science & Biosynthesis

Foundational

(R)-1-Cyclopentyl-1-phenylethane-1,2-diol CAS 183201-49-2 properties

Comprehensive Technical Guide on (R)-1-Cyclopentyl-1-phenylethane-1,2-diol (CAS 183201-49-2): Synthesis, Properties, and Applications in Muscarinic Antagonist Development Executive Overview In the landscape of modern asy...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide on (R)-1-Cyclopentyl-1-phenylethane-1,2-diol (CAS 183201-49-2): Synthesis, Properties, and Applications in Muscarinic Antagonist Development

Executive Overview

In the landscape of modern asymmetric synthesis and neuropharmacology, the stereochemistry of a drug molecule dictates its receptor selectivity and safety profile. (R)-1-Cyclopentyl-1-phenylethane-1,2-diol (CAS 183201-49-2) is a pivotal chiral building block and analytical reference standard [1, 2]. As a Senior Application Scientist, I frequently encounter this compound not just as an intermediate, but as a critical quality control marker (often designated as Penehyclidine Impurity 1) in the scale-up of advanced anticholinergic therapeutics [2]. This whitepaper deconstructs the physicochemical properties, mechanistic utility, and self-validating synthetic protocols associated with this essential diol.

Physicochemical Properties & Structural Identity

The structural architecture of (R)-1-cyclopentyl-1-phenylethane-1,2-diol features a highly congested tertiary alcohol adjacent to a primary alcohol. The absolute (R)-configuration at C1 is the stereochemical anchor that ultimately confers M1/M3 muscarinic receptor selectivity in downstream Active Pharmaceutical Ingredients (APIs) [3, 4].

Table 1: Quantitative & Physicochemical Data

Property Specification / Value
Chemical Name (R)-1-Cyclopentyl-1-phenylethane-1,2-diol
CAS Registry Number 183201-49-2
Molecular Formula C₁₃H₁₈O₂
Molecular Weight 206.28 g/mol
Monoisotopic Mass 206.1307 Da
Topological Polar Surface Area (TPSA) 40.5 Ų
Purity Specification (Analytical) ≥95.0% (Typically >98.0% for QC standards)

| Common Synonyms | Penehyclidine Impurity 1; (R)-α-phenyl-α-cyclopentyl-α-hydroxyethanol |

Mechanistic Role in Asymmetric Synthesis

The primary utility of (R)-1-cyclopentyl-1-phenylethane-1,2-diol lies in its capacity to serve as a precursor for chiral epoxides. In the synthesis of the anticholinergic drug Penehyclidine, the diol undergoes a regioselective functionalization. Because the tertiary hydroxyl at C1 is sterically shielded by the bulky cyclopentyl and phenyl rings, electrophiles such as p-toluenesulfonyl chloride (TsCl) exclusively attack the primary hydroxyl at C2.

This regioselectivity is the mechanistic linchpin of the workflow. Once the primary alcohol is converted into a good leaving group (sulfonate), the tertiary alcohol is deprotonated under basic conditions, triggering an intramolecular Sₙ2 cyclization to form (R)-2-cyclopentyl-2-phenyloxirane. This epoxide is then ring-opened by 3-quinuclidinol to yield the final API [3].

Pathway A (R)-2-Cyclopentyl-2-hydroxy -2-phenylacetic acid B (R)-1-Cyclopentyl-1-phenyl ethane-1,2-diol A->B LiAlH4, THF (Reduction) C Monosulfonate Intermediate B->C TsCl, Pyridine (Regioselective) D (R)-2-Cyclopentyl-2-phenyl oxirane (Epoxide) C->D Base (NaOH) (Cyclization) E Penehyclidine (M1/M3 Antagonist) D->E 3-Quinuclidinol (Ring Opening)

Synthetic workflow of Penehyclidine utilizing the chiral diol intermediate (CAS 183201-49-2).

Experimental Methodologies: Self-Validating Protocols

To ensure high enantiomeric excess (ee) and chemical yield, the synthesis and subsequent functionalization of the diol must be executed with strict environmental controls. Below are the field-proven, self-validating protocols used in our laboratories.

Protocol A: Stereoselective Synthesis of the Diol

Objective: Reduce (R)-2-cyclopentyl-2-hydroxy-2-phenylacetic acid to the target diol without racemization.

  • Preparation: Suspend 1.5 equivalents of Lithium Aluminum Hydride (LiAlH₄) in anhydrous Tetrahydrofuran (THF) at 0°C under a strict argon atmosphere.

    • Causality: Argon prevents the highly reactive LiAlH₄ from reacting with atmospheric moisture, which would prematurely degrade the reducing agent and pose a severe flammability hazard.

  • Addition: Dissolve the chiral carboxylic acid in anhydrous THF and add dropwise to the LiAlH₄ suspension over 30 minutes.

    • Causality: Dropwise addition controls the exothermic nature of the reduction, preventing thermal degradation of the delicate tertiary stereocenter.

  • Reaction: Heat the mixture to reflux (approx. 66°C) for 3 hours.

  • Validation Checkpoint (Fieser Workup): Cool to 0°C and sequentially add

    
     mL of H₂O, 
    
    
    
    mL of 15% aqueous NaOH, and
    
    
    mL of H₂O (where
    
    
    is the mass of LiAlH₄ in grams).
    • Self-Validation: The protocol is validated when a crisp, white, granular aluminum salt precipitate forms. If the precipitate is a gelatinous sludge, the quenching ratios were incorrect, which will trap the diol product and plummet the yield. Filter the granular salts and evaporate the THF to isolate the pure diol.

Protocol B: Regioselective Monosulfonation and Epoxidation

Objective: Convert the diol to the chiral epoxide intermediate.

  • Tosylation: Dissolve (R)-1-cyclopentyl-1-phenylethane-1,2-diol in anhydrous pyridine and cool to 0°C. Add 1.1 equivalents of p-Toluenesulfonyl chloride (TsCl) portion-wise.

    • Causality: Pyridine acts dually as the solvent and the acid scavenger (neutralizing the HCl byproduct). The steric bulk at C1 naturally forces the tosylation to occur exclusively at the C2 primary alcohol.

  • Validation Checkpoint (TLC/LC-MS):

    • Self-Validation: Analyze the reaction via Thin Layer Chromatography (TLC). The successful regioselective tosylation is validated by the complete disappearance of the highly polar diol spot and the emergence of a single, less polar monosulfonate spot. The absence of a third, highly non-polar spot confirms that sterics successfully prevented ditosylation.

  • Cyclization: Isolate the monosulfonate and dissolve in a biphasic mixture of Dichloromethane (DCM) and 20% aqueous NaOH. Stir vigorously at room temperature for 4 hours. The base deprotonates the C1 hydroxyl, driving an intramolecular Sₙ2 displacement of the tosylate to yield the epoxide.

Analytical Methodologies & Quality Control

In pharmaceutical manufacturing, (R)-1-cyclopentyl-1-phenylethane-1,2-diol is rigorously monitored as Penehyclidine Impurity 1 [2]. During API formulation, trace amounts of this diol can appear either due to incomplete conversion during the epoxidation step or via the hydrolytic degradation of the epoxide intermediate during storage.

QC Strategy: We employ Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (LC-MS). Utilizing a chiral stationary phase (e.g., Chiralcel OD-H) allows for the baseline resolution of the (R)-diol from its enantiomeric counterparts. Tracking the TPSA (40.5 Ų) and the exact mass (206.13 Da) ensures that any hydrolytic degradation of the API back into the diol is caught before the batch fails pharmacopeial compliance.

Pharmacological Context: The Importance of Stereochemistry

Why go through the rigorous asymmetric synthesis to isolate the (R)-diol? Penehyclidine hydrochloride is a potent anticholinergic agent utilized extensively for organophosphate poisoning and as a preanesthetic medication[1, 4].

Non-selective anticholinergics (like atropine) bind indiscriminately to all muscarinic receptors (M1-M5), leading to severe M2-mediated cardiovascular side effects such as tachycardia. By utilizing the (R)-configuration derived from 183201-49-2, the resulting drug molecule achieves a highly selective spatial orientation that perfectly fits the binding pockets of M1 and M3 receptors [4]. This stereospecificity effectively suppresses glandular secretions and smooth muscle spasms (M3) while completely bypassing the M2 receptors located in the heart, drastically widening the drug's therapeutic index.

References

  • "Penehyclidine | CID 137356", PubChem, National Institutes of Health. URL: [Link]

  • "1-cyclopentyl-1-phenylethane-1,2-diol Reference Standard", Axios Research. URL: [Link]

  • Han, X.-Y., Liu, H., Chen, C.-H., & Liang, K. "Enantiospecific Synthesis of Penehyclidine Hydrochloride and Its Piperidine Derivatives with R Configuration", Chinese Journal of Chemistry (2006). URL: [Link]

  • "Pleiotropic effects and pharmacological properties of penehyclidine hydrochloride", Drug Design, Development and Therapy, Dove Medical Press (2018). URL: [Link]

Exploratory

Structure and stereochemistry of 1-cyclopentyl-1-phenyl-1,2-ethanediol

Title: Structure and Stereochemistry of 1-Cyclopentyl-1-phenyl-1,2-ethanediol: A Technical Guide to Enantioselective Synthesis and Receptor-Binding Causality Executive Summary 1-Cyclopentyl-1-phenyl-1,2-ethanediol (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structure and Stereochemistry of 1-Cyclopentyl-1-phenyl-1,2-ethanediol: A Technical Guide to Enantioselective Synthesis and Receptor-Binding Causality

Executive Summary

1-Cyclopentyl-1-phenyl-1,2-ethanediol (CAS: 151673-91-5) is a highly specialized chiral building block critical to the development of advanced anticholinergic therapeutics[1]. Most notably, it serves as the foundational intermediate for 2, a potent muscarinic receptor antagonist deployed clinically for chronic obstructive pulmonary disease (COPD) and organophosphate poisoning[2]. As a Senior Application Scientist, I approach the synthesis of this diol not merely as a chemical transformation, but as the precise installation of a stereocenter that dictates downstream pharmacological efficacy. This whitepaper deconstructs the structural dynamics, the causality behind its receptor-binding profile, and a field-proven, self-validating protocol for its enantioselective synthesis.

Structural Architecture and Stereochemical Causality

The molecular framework of 1-cyclopentyl-1-phenyl-1,2-ethanediol features a central ethane-1,2-diol moiety where the C1 carbon is fully substituted with four distinct groups: a phenyl ring, a cyclopentyl ring, a hydroxyl group, and a hydroxymethyl group.

Stereocenter Dynamics and Receptor Causality Because C1 is bonded to four distinct substituents, it acts as a rigid chiral center, yielding two enantiomers: (R)- and (S)-1-cyclopentyl-1-phenyl-1,2-ethanediol. The absolute configuration at this locus is not a trivial structural feature; it is the primary determinant of target selectivity.

In downstream APIs, the (R)-configuration ensures the optimal spatial orientation of the bulky cyclopentyl and phenyl groups. This geometry allows the molecule to dock with high affinity into the orthosteric binding sites of M1 and M3 muscarinic receptors[3]. Conversely, this specific stereochemistry creates a steric clash within the M2 receptor pocket. Avoiding M2 antagonism is a critical safety parameter, as unintended M2 blockade in cardiac tissue can induce severe arrhythmias and tachycardia[4].

ReceptorBinding ChiralCenter C1 Stereocenter Configuration (1-cyclopentyl-1-phenyl-1,2-ethanediol) R_Isomer (R)-Enantiomer Derivative (Optimal Spatial Fit) ChiralCenter->R_Isomer S_Isomer (S)-Enantiomer Derivative (Steric Clash) ChiralCenter->S_Isomer M1_M3 M1 / M3 Muscarinic Receptors (High Affinity Blockade) R_Isomer->M1_M3 Selective Fit M2 M2 Muscarinic Receptor (Low Affinity / Avoided) R_Isomer->M2 Minimal Binding OffTarget Reduced Anticholinergic Efficacy (Suboptimal Binding) S_Isomer->OffTarget Steric Hindrance

Fig 1: Stereochemical causality of C1 configuration on muscarinic receptor binding affinity.

Physicochemical and Analytical Profile

To ensure rigorous quality control during synthesis and subsequent scale-up, the following physicochemical parameters must be validated against analytical standards[5].

ParameterValue / Description
Chemical Name 1-Cyclopentyl-1-phenylethane-1,2-diol
CAS Registry Number 1[1]
Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol [6]
Topological Polar Surface Area (TPSA) 40.5 Ų[6]
Hydrogen Bond Donors / Acceptors 2 / 2[6]
Rotatable Bonds 3[6]
Stereocenters 1 (Defined at C1)

Enantioselective Synthetic Methodology

Historically, this intermediate was synthesized as a racemate via the Corey-Chaykovsky epoxidation of cyclopentyl phenyl ketone followed by aqueous hydrolysis. However, racemic synthesis requires late-stage chiral resolution, which halves the maximum theoretical yield and introduces severe cost inefficiencies.

To establish a high-yield, self-validating system, we utilize a two-step sequence: a Wittig olefination followed by a Sharpless Asymmetric Dihydroxylation (AD). The selection of the Wittig olefination over direct epoxidation is not arbitrary; it circumvents the formation of a racemic epoxide mixture. By isolating the 1-cyclopentyl-1-phenylethene intermediate, we establish a clean, planar substrate for the osmium-catalyzed dihydroxylation, ensuring the stereocenter is installed with absolute precision.

SynthesisWorkflow SM Cyclopentyl Phenyl Ketone (Starting Material) Wittig Wittig Olefination (Ph3P=CH2, THF, 0°C) SM->Wittig Alkene 1-Cyclopentyl-1-phenylethene (Intermediate) Wittig->Alkene AD_Mix Sharpless Asymmetric Dihydroxylation (AD-mix-β, t-BuOH/H2O, 0°C) Alkene->AD_Mix Product (R)-1-Cyclopentyl-1-phenyl-1,2-ethanediol (Target Chiral Diol) AD_Mix->Product

Fig 2: Enantioselective synthetic workflow for (R)-1-cyclopentyl-1-phenyl-1,2-ethanediol.

Protocol: Synthesis of (R)-1-Cyclopentyl-1-phenyl-1,2-ethanediol

Step 1: Wittig Olefination (Methylenation)

  • Preparation : In an inert, flame-dried Schlenk flask under argon, suspend 1.2 equivalents of methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF).

  • Deprotonation : Cool the suspension to 0°C. Dropwise, add 1.2 equivalents of potassium tert-butoxide (KOtBu) solution. Stir for 30 minutes until a vibrant yellow ylide solution forms.

  • Coupling : Slowly add 1.0 equivalent of cyclopentyl phenyl ketone dissolved in THF. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup : Quench with saturated aqueous NH4Cl. Extract with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification : Purify via silica gel flash chromatography (Hexanes) to yield 1-cyclopentyl-1-phenylethene.

Step 2: Sharpless Asymmetric Dihydroxylation Causality Note: AD-mix-β is specifically selected to install the hydroxyl groups from the top face of the olefin (according to the Sharpless mnemonic), yielding the desired (R)-enantiomer required for M1/M3 selectivity.

  • Preparation : In a round-bottom flask, dissolve AD-mix-β (1.4 g per mmol of alkene) in a 1:1 mixture of tert-butanol and water. Stir at room temperature until two clear phases form.

  • Cooling & Additive : Cool the mixture to 0°C. Add 1.0 equivalent of methanesulfonamide (MeSO2NH2) to accelerate the hydrolysis of the osmate ester intermediate, preventing side reactions.

  • Reaction : Add 1.0 equivalent of 1-cyclopentyl-1-phenylethene. Stir vigorously at 0°C for 24 hours.

  • Quenching : Add sodium sulfite (Na2SO3, 1.5 g per mmol) to reduce the osmium catalyst. Stir for 1 hour at room temperature.

  • Extraction : Extract with ethyl acetate (3x). Wash with 1M KOH, dry over MgSO4, and concentrate.

  • Self-Validation System (Critical) : The protocol is engineered to be self-validating. Before proceeding to downstream quinuclidinyl etherification, analyze the crude product via Chiral HPLC (e.g., Chiralcel OD-H column). The batch is only validated for API synthesis if the enantiomeric excess (ee) is ≥ 98%.

References

  • Guidechem. "Penehyclidine hcl EP impurity 1 151673-91-5 wiki". Guidechem. 6

  • Ding, Z., et al. "Improved Synthesis and Impurity Control Strategy of Penehyclidine Hydrochloride". ResearchGate.4

  • MedChemExpress. "Penehyclidine | Anticholinergic Agent". MedChemExpress. 2

  • Guidechem. "Penehyclidine hcl EP impurity 1 CAS 151673-91-5". Guidechem. 1

  • Xiao, H. T., et al. "Penehyclidine hydrochloride: a potential drug for treating COPD by attenuating Toll-like receptors". PMC - NIH. 3

  • Wang, Y., et al. "Pleiotropic effects and pharmacological properties of penehyclidine hydrochloride". Dove Medical Press.7

  • Klivon. "Penehyclidine Impurity 12 | CAS Number 151673-91-5". Klivon. 5

Sources

Foundational

Chiral Building Blocks for Penehyclidine Hydrochloride Synthesis: A Comprehensive Technical Guide

Executive Summary Penehyclidine hydrochloride (PHC) is a highly potent, long-acting anticholinergic agent utilized extensively in the management of organophosphate poisoning and as a preanesthetic medication to prevent p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Penehyclidine hydrochloride (PHC) is a highly potent, long-acting anticholinergic agent utilized extensively in the management of organophosphate poisoning and as a preanesthetic medication to prevent postoperative pulmonary complications[1]. Structurally, PHC is an ether derivative—specifically, 2-(1-azabicyclo[2.2.2]octan-3-yloxy)-1-cyclopentyl-1-phenylethanol hydrochloride[2]. The molecule possesses two distinct chiral centers, resulting in four possible optical isomers.

Clinical and pharmacological evaluations have demonstrated that the (R,R')-isomer (often designated as R2-PHC or R2HBJJ) exhibits the highest anticholinergic activity and optimal receptor binding profile[3]. Consequently, the modern synthetic imperative has shifted from racemic mixtures to enantiopure production. This whitepaper details the retrosynthetic strategy, chiral building block synthesis, and self-validating experimental protocols required to synthesize enantiopure (R,R')-PHC.

Pharmacological Grounding: The Case for Stereocontrol

The therapeutic index of PHC is heavily dependent on its stereochemistry. The (R,R')-isomer perfectly aligns with the orthosteric binding pockets of M1 and M3 muscarinic acetylcholine receptors[3]. By selectively antagonizing these subtypes, PHC effectively inhibits airway smooth muscle contraction and glandular secretion without triggering the severe tachycardia associated with M2 receptor blockade (a common side effect of non-selective agents like atropine)[1].

Pathway ACh Acetylcholine (ACh) Receptor M1 / M3 Muscarinic Receptors (Gq-coupled) ACh->Receptor Agonist Binding PHC (R,R')-Penehyclidine PHC->Receptor Competitive Blockade PLC Phospholipase C (PLC) Receptor->PLC Gq Activation IP3 IP3 / DAG Production PLC->IP3 Effect Airway Smooth Muscle Contraction & Mucus Secretion IP3->Effect

Diagram 1: Mechanism of action showing (R,R')-PHC selectively blocking M1/M3 signaling pathways.

Quantitative Receptor Binding Profile

The binding affinities of the enantiopure (R,R')-isomer demonstrate its potent interaction across the muscarinic receptor family, validating the necessity for strict stereochemical control during synthesis[3].

Table 1: Binding Affinities (K_D) of (R,R')-PHC at Human Muscarinic Receptors

Receptor SubtypeAffinity Binding Constant (K_D) in nMPrimary Physiological Location
M1 0.29 ± 0.04Central Nervous System, Gastric Glands
M2 0.81 ± 0.17Heart (SA/AV nodes)
M3 0.53 ± 0.09Airway Smooth Muscle, Salivary Glands
M4 0.19 ± 0.03Central Nervous System
M5 0.48 ± 0.13Substantia Nigra, Eye

Retrosynthetic Strategy & Chiral Disconnection

The structural core of PHC is an ether linkage connecting a quinuclidine ring to a heavily substituted ethanol moiety. A highly efficient retrosynthetic disconnection cleaves this ether C-O bond, revealing two primary chiral building blocks:

  • Building Block 1: (R)-3-Quinuclidinol.

  • Building Block 2: (R)-2-Cyclopentyl-2-phenyloxirane.

This specific disconnection is strategically superior to esterification routes because it leverages the inherent regioselectivity of epoxide ring-opening. Nucleophilic attack by the quinuclidinyl alkoxide will occur exclusively at the less hindered primary carbon (C2) of the oxirane, unmasking the tertiary alcohol at C1 while perfectly preserving the stereocenter[4].

Retrosynthesis PHC Penehyclidine (R,R'-Isomer) Disconnection Ether C-O Disconnection PHC->Disconnection Retrosynthetic Cleavage BB1 Building Block 1: (R)-3-Quinuclidinol Disconnection->BB1 BB2 Building Block 2: (R)-2-Cyclopentyl- 2-phenyloxirane Disconnection->BB2

Diagram 2: Retrosynthetic disconnection of PHC into its core chiral building blocks.

Forward Synthesis: Intramolecular Asymmetric Epoxidation

The synthesis of the key chiral building block, (R)-2-cyclopentyl-2-phenyloxirane, relies on a highly controlled intramolecular asymmetric epoxidation of a mono-sulfonate intermediate[4].

The process begins with the Sharpless Asymmetric Dihydroxylation (AD) of 1-cyclopentyl-1-phenylethylene to establish the chiral 1,2-diol. Because the diol features one primary and one highly hindered tertiary hydroxyl group, regioselective mono-sulfonation (using tosyl chloride) occurs exclusively at the primary position. Subsequent base-catalyzed cyclization displaces the tosylate, forming the chiral epoxide with complete retention of the tertiary stereocenter's configuration.

ForwardSynthesis Alkene 1-Cyclopentyl- 1-phenylethylene Diol Chiral 1,2-Diol Alkene->Diol Sharpless AD Sulfonate Mono-sulfonate Intermediate Diol->Sulfonate TsCl / Pyridine Epoxide (R)-2-Cyclopentyl- 2-phenyloxirane Sulfonate->Epoxide Base Cyclization Ether Etherification Epoxide->Ether PHC Penehyclidine HCl (>99% ee) Ether->PHC + (R)-3-Quinuclidinol + HCl

Diagram 3: Forward synthetic workflow from alkene to enantiopure Penehyclidine HCl.

Table 2: Yield and Enantiomeric Excess (ee) of Chiral Intermediates [4]

Synthetic StageTarget CompoundIsolated Yield (%)Enantiomeric Excess (ee %)
Asymmetric Epoxidation (R)-2-Cyclopentyl-2-phenyloxirane70 - 76%99 - 100%
Final Assembly (R,R')-Penehyclidine Hydrochloride82 - 85%> 99%

Experimental Protocols: A Self-Validating System

The following methodologies are designed with built-in causality and verification steps to ensure scientific integrity and high enantiomeric purity.

Protocol A: Synthesis of (R)-2-Cyclopentyl-2-phenyloxirane

Step 1: Asymmetric Dihydroxylation

  • Dissolve 1-cyclopentyl-1-phenylethylene (1.0 eq) in a 1:1 mixture of t-BuOH and H₂O.

  • Add AD-mix-β (1.4 g/mmol of alkene) and methanesulfonamide (1.0 eq) at 0°C.

  • Causality: Methanesulfonamide accelerates the hydrolysis of the osmate ester, which is critical for sterically hindered alkenes.

  • Stir for 24 hours at 0°C. Quench with sodium sulfite, extract with EtOAc, and purify via flash chromatography to yield the chiral 1,2-diol.

  • Validation: Confirm enantiomeric excess (>98%) via chiral HPLC before proceeding.

Step 2: Regioselective Mono-sulfonation

  • Dissolve the chiral 1,2-diol in anhydrous pyridine at 0°C.

  • Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) dropwise.

  • Causality: The extreme steric bulk of the cyclopentyl and phenyl groups at the tertiary carbon completely shields it from nucleophilic attack. This inherent steric disparity forces the TsCl to react exclusively with the primary alcohol, eliminating the need for complex protecting groups.

  • Stir for 12 hours, dilute with water, and extract with dichloromethane to isolate the mono-sulfonate.

Step 3: Intramolecular Epoxidation

  • Dissolve the mono-sulfonate in anhydrous methanol and add anhydrous K₂CO₃ (2.0 eq).

  • Stir at room temperature for 4 hours.

  • Causality: The mild base deprotonates the tertiary alcohol, triggering an intramolecular S_N2 displacement of the adjacent tosylate group. This forms the oxirane ring with complete retention of the tertiary stereocenter.

  • Extract with diethyl ether and concentrate to yield (R)-2-cyclopentyl-2-phenyloxirane[4].

Protocol B: Etherification and Salt Assembly

Step 1: Alkoxide Generation

  • Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous DMF under an argon atmosphere.

  • Slowly add a solution of (R)-3-quinuclidinol (1.2 eq) in DMF at 0°C.

  • Causality: The secondary alcohol of the quinuclidine ring is sterically hindered. A strong base (NaH) and a polar aprotic solvent (DMF) are required to ensure complete deprotonation, rendering the alkoxide a highly competent nucleophile.

Step 2: Regioselective Epoxide Ring-Opening

  • Add (R)-2-cyclopentyl-2-phenyloxirane (1.0 eq) dropwise to the alkoxide solution.

  • Heat the reaction mixture to 60°C for 16 hours.

  • Causality: The bulky quinuclidinyl alkoxide attacks the epoxide exclusively at the less sterically hindered primary carbon (C2). This regioselective ring-opening unmasks the tertiary alcohol at C1, directly yielding the penehyclidine free base without any need for subsequent deprotection steps.

  • Quench with ice water, extract with EtOAc, and wash extensively with brine to remove DMF.

Step 3: Hydrochloride Salt Precipitation

  • Dissolve the purified penehyclidine free base in anhydrous diethyl ether.

  • Bubble dry HCl gas through the solution until precipitation ceases.

  • Validation: Filter the resulting white crystalline solid and verify the structure and diastereomeric purity via ^1H-NMR and specific optical rotation to confirm the (R,R')-Penehyclidine Hydrochloride final product[2].

References

  • Synthesis of the optical isomers of a new anticholinergic drug, penehyclidine hydrochloride (8018) Bioorganic & Medicinal Chemistry Letters
  • A Novel Muscarinic Antagonist R2HBJJ Inhibits Non-Small Cell Lung Cancer Cell Growth and Arrests the Cell Cycle in G0/G1 PLOS One
  • Pleiotropic effects and pharmacological properties of penehyclidine hydrochloride Taylor & Francis
  • Penehyclidine | C20H29NO2 | CID 137356 PubChem - NIH

Sources

Exploratory

(R)-configuration cyclopentyl phenyl diol chemical data

An In-depth Technical Guide to (R)-1-Phenylcyclopentane-1,2-diol: Synthesis, Characterization, and Applications Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of (R)-1-p...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (R)-1-Phenylcyclopentane-1,2-diol: Synthesis, Characterization, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (R)-1-phenylcyclopentane-1,2-diol, a chiral diol with significant potential as a building block in asymmetric synthesis and drug development. Given the specificity of this stereoisomer, this document synthesizes information from closely related analogs and established synthetic methodologies to offer a robust profile for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Chiral Phenyl-Substituted Diols

Chiral 1,2-diols are a cornerstone of modern organic synthesis. Their stereodefined hydroxyl groups serve as versatile handles for further functionalization, enabling the construction of complex molecular architectures with high stereocontrol. The presence of both a phenyl and a cyclopentyl group in (R)-1-phenylcyclopentane-1,2-diol offers a unique combination of rigidity from the cyclic structure and aromatic interactions from the phenyl ring. This makes it an attractive intermediate for the synthesis of bioactive molecules and a potential ligand for asymmetric catalysis.[1][2] The cyclopentane framework is a common motif in a wide array of natural products and pharmaceuticals.[3][4]

Physicochemical and Structural Data

Precise experimental data for the specific (R)-enantiomer is not widely published. However, we can extrapolate key properties from its racemic or analogous forms, such as cis-1-phenylcyclopentane-1,2-diol and its cyclohexane counterpart.[2][5]

PropertyExpected Value/CharacteristicSource/Rationale
Molecular Formula C₁₁H₁₄O₂Based on structure
Molecular Weight 178.23 g/mol Calculated
CAS Number Not available for the (R)-isomer. (cis-racemate: 81155-86-4)[5]
Appearance Expected to be a white to off-white solid.Analogy with similar diols.[2][6]
Melting Point Likely in the range of 60-80 °C.Extrapolated from related structures.
Boiling Point >280 °C (estimated)Analogy with similar diols.[2]
Solubility Soluble in polar organic solvents (e.g., methanol, ethanol, ethyl acetate).General property of diols.
Chemical Structure

Caption: Structure of (R)-1-Phenylcyclopentane-1,2-diol.

Synthesis Methodologies: A Pathway to Enantiopurity

The synthesis of enantiomerically pure (R)-1-phenylcyclopentane-1,2-diol necessitates a stereoselective approach. The most reliable and widely adopted method for creating such chiral diols is the asymmetric dihydroxylation of an alkene precursor.

Core Strategy: Asymmetric Dihydroxylation

This method, pioneered by Sharpless, allows for the direct conversion of a prochiral alkene into a chiral diol with high enantioselectivity. The choice of the chiral ligand (derived from dihydroquinidine or dihydroquinine) dictates the facial selectivity of the dihydroxylation, thus determining the resulting stereochemistry.

G start 1-Phenyl-1-cyclopentene reagents OsO₄ (catalytic) (DHQ)₂PHAL (ligand) K₃Fe(CN)₆ (co-oxidant) K₂CO₃, t-BuOH/H₂O start->reagents Asymmetric Dihydroxylation product (R)-1-Phenylcyclopentane-1,2-diol reagents->product

Caption: Asymmetric dihydroxylation workflow.

Detailed Experimental Protocol (Exemplar)

This protocol is adapted from established procedures for the asymmetric dihydroxylation of similar alkenes.[6]

Objective: To synthesize (R)-1-phenylcyclopentane-1,2-diol from 1-phenyl-1-cyclopentene.

Materials:

  • 1-Phenyl-1-cyclopentene

  • Potassium osmate (VI) dihydrate (K₂OsO₂(OH)₄)

  • (DHQ)₂PHAL (1,4-bis(9-O-dihydroquinidinyl)phthalazine)

  • Potassium ferricyanide(III) (K₃Fe(CN)₆)

  • Potassium carbonate (K₂CO₃)

  • methanesulfonamide (CH₃SO₂NH₂)

  • tert-butanol and water (solvent)

  • Ethyl acetate for extraction

  • Anhydrous magnesium sulfate for drying

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, prepare a solution of tert-butanol and water (1:1 ratio).

  • Reagent Addition: To the stirred solvent mixture, add potassium carbonate (3 equivalents), potassium ferricyanide (3 equivalents), and methanesulfonamide (1 equivalent).

  • Catalyst and Ligand: Add the chiral ligand (DHQ)₂PHAL (approx. 0.25 mol%) followed by the potassium osmate dihydrate catalyst (approx. 0.05 mol%). Stir until the solids are well-dispersed.

  • Substrate Addition: Add 1-phenyl-1-cyclopentene (1 equivalent) to the reaction mixture.

  • Reaction Monitoring: Vigorously stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alkene is consumed (typically 12-24 hours).

  • Workup: Upon completion, add sodium sulfite and stir for 30 minutes to quench any remaining osmate species. Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure (R)-1-phenylcyclopentane-1,2-diol.

Causality Behind Choices:

  • (DHQ)₂PHAL Ligand: This specific ligand is chosen to induce the (R) configuration. For the (S) enantiomer, its pseudoenantiomer, (DHQD)₂PHAL, would be used.

  • K₃Fe(CN)₆: This serves as the stoichiometric co-oxidant to regenerate the Os(VIII) species from the Os(VI) formed during the dihydroxylation, allowing the use of only a catalytic amount of the toxic and expensive osmium tetroxide.

  • Methanesulfonamide: This additive can sometimes accelerate the catalytic cycle and improve enantioselectivity.

Spectroscopic and Analytical Profile

Characterization of the final product is crucial to confirm its structure and purity. The following data is predicted based on the known spectral properties of phenyl, cyclopentyl, and diol functionalities.[7][8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Expected Chemical Shift (δ, ppm) Multiplicity Assignment
Phenyl-H7.2 - 7.5MultipletAromatic protons
-OH2.0 - 4.0Broad Singlet (2H)Hydroxyl protons
Cyclopentyl-H1.5 - 2.5MultipletsAliphatic protons on the cyclopentane ring
¹³C NMR Expected Chemical Shift (δ, ppm) Assignment
Phenyl-C (ipso)~140C attached to the cyclopentyl ring
Phenyl-C125 - 129Other aromatic carbons
C-OH75 - 85Carbons bearing the hydroxyl groups
Cyclopentyl-C20 - 40Other aliphatic carbons
Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.

Wavenumber (cm⁻¹) Vibration Functional Group
3600 - 3200 (broad)O-H stretchHydroxyl (-OH)
3100 - 3000C-H stretchAromatic C-H
3000 - 2850C-H stretchAliphatic C-H (cyclopentyl)
~1600, ~1450C=C stretchAromatic ring
1200 - 1000C-O stretchAlcohol C-O
Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would likely show the following:

  • Molecular Ion (M⁺): A peak at m/z = 178, corresponding to the molecular weight.

  • Key Fragments: Loss of water (m/z = 160), loss of a hydroxyl group, and fragmentation of the cyclopentane ring. The phenyl group would give rise to characteristic fragments at m/z = 77 and 105.

G cluster_0 Spectroscopic Characterization NMR NMR (¹H, ¹³C) IR IR Spectroscopy MS Mass Spectrometry Product (R)-Diol Product Product->NMR Structural Elucidation Product->IR Functional Group ID Product->MS Molecular Weight and Fragmentation

Caption: Key characterization techniques.

Applications in Drug Discovery and Asymmetric Synthesis

The (R)-1-phenylcyclopentane-1,2-diol is not just a synthetic target but a valuable starting point for more complex molecules.

  • Chiral Ligands: The two hydroxyl groups can be functionalized to create bidentate ligands for asymmetric metal catalysis. These ligands can be used to induce stereoselectivity in a wide range of chemical transformations.

  • Pharmaceutical Intermediates: The rigid cyclopentane scaffold is a desirable feature in many drug candidates as it can help to lock in a specific conformation required for binding to a biological target.[11] This diol can serve as a precursor to a variety of substituted cyclopentane derivatives for screening in drug discovery programs.[12]

  • Bioisosteric Replacement: Diol functionalities can sometimes act as bioisosteres for other groups, like carboxylic acids, to improve pharmacokinetic properties of a drug candidate.[4]

Conclusion

(R)-1-phenylcyclopentane-1,2-diol represents a valuable chiral building block for synthetic and medicinal chemists. While direct experimental data for this specific enantiomer is limited, its properties and behavior can be reliably predicted from established chemical principles and data from analogous structures. The synthetic route via asymmetric dihydroxylation provides a robust and scalable method for its production, opening the door for its use in the development of novel therapeutics and catalysts. This guide serves as a foundational resource for any researcher or professional looking to explore the potential of this versatile chiral molecule.

References

  • Synthesis of Chiral Cyclopentenones. Chemical Reviews, ACS Publications. [1]

  • Cas 125132-75-4,(R,R)-(-)-1-PHENYLCYCLOHEXANE-CIS-1,2-DIOL. LookChem. [2]

  • 1-cyclopentyl-1-phenylethane-1,2-diol. Axios Research.

  • 1-Phenyl-2-cyclopenten-1-ol. PubChem.

  • Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes by an N-Heterocyclic Carbene-Catalyzed Desymmetrization of 1,3-Diketones. PMC.

  • Chemical Properties of 1-Phenylcyclopentane-cis-1,2-diol (CAS 81155-86-4). Cheméo. [5]

  • (S)-1-Cyclopentyl-1-phenyl-ethane-1,2-diol. LookChem.

  • 1,2-di-phenyl-cyclo-pentane-1,2-diol: application as initiators for ring-opening polymerization of ∊-caprolactone. PubMed.

  • 1-Phenyl-1-cyclopentanol. PubChem.

  • Cyclohexanol, 2-phenyl-, (1R-trans)-. Organic Syntheses Procedure. [6]

  • Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block. stoltz2.caltech.edu. [3]

  • IR spectrum of 1,1-bis (3-aminobenzoyloxy phenyl) cyclopentane (III). ResearchGate.

  • Direct access to tetrasubstituted cyclopentenyl scaffolds through a diastereoselective isocyanide-based multicomponent reaction. PMC.

  • 1-(Phenylethynyl)-1-cyclopentanol. NIST WebBook.

  • 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0296397). NP-MRD.

  • Cyclopentanones V. Synthesis of alkylsubstituted 1,3‐cyclopentenediones and 1,3‐cyclopentanediones. ResearchGate.

  • (R,R)-(-)-1-PHENYLCYCLOHEXANE-CIS-1,2-DIOL. Chemsrc.

  • (1R,2S)-cyclopentane-1,2-diol. PubChem.

  • Cyclopentyl phenyl ketone. ChemScene.

  • 1,2-Cyclohexanediol, 1-phenyl-, trans-. NIST WebBook.

  • CYCLOPENTYL PHENYL KETONE(5422-88-8) 1H NMR spectrum. ChemicalBook. [7]

  • 1-Phenylcyclopentanol-1. NIST WebBook.

  • Which reagents are necessary to prepare trans-1,2-cyclopentanediol from cyclopentene? Study.com.

  • Synthesis of Cyclopentane and Tetrahydrofuran Derivatives. Digikogu.

  • cyclopentyl phenyl ketone. Sigma-Aldrich.

  • 1,2-Ethanediol, 1-phenyl-. NIST WebBook.

  • Spectroscopic Profile of 1-Phenyl-1,2-butanediol: A Technical Guide. Benchchem. [8]

  • A Comparative Guide to the Applications of (1s)-Cyclopent-2-ene-1-carboxylic Acid Derivatives in Drug Discovery. Benchchem. [4]

  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [9]

  • Efficient catalytic hydrogenation of levulinic acid: a key step in biomass conversion. Supporting Information.

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [11]

  • infrared spectrum of cyclopentane. docbrown.info. [10]

  • THE INFRARED SPECTRA OF THE PHENYL COMPOUNDS OF GROUP IVB, VB, AND VIIB ELEMENTS. DTIC.

  • Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands. PubMed. [12]

  • Cyclopentyl(phenyl)methanone. MilliporeSigma.

  • cyclopentyl phenyl ketone(5422-88-8)ir1. ChemicalBook.

  • [Cyclopentyl(phenyl)methyl]benzene - Optional[13C NMR]. SpectraBase.

  • 1 H-NMR of 1,1-bis (3-nitrobenzoyloxy phenyl) cyclopentane (II). ResearchGate.

Sources

Foundational

Advanced Characterization of Penehyclidine Hydrochloride: Impurity Profiling and Structural Elucidation

The following technical guide is structured as an advanced whitepaper for drug development professionals. It synthesizes established pharmacopoeial standards with field-proven analytical strategies.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as an advanced whitepaper for drug development professionals. It synthesizes established pharmacopoeial standards with field-proven analytical strategies.

Executive Summary: The Stereochemical Challenge

Penehyclidine Hydrochloride (PHC) represents a unique challenge in analytical chemistry due to its dual nature: it is a potent anticholinergic agent with high selectivity for M1 and M3 muscarinic receptors, but it is also a molecule defined by its complex stereochemistry. Structurally identified as 3-(2'-phenyl-2'-cyclopentyl-2'-hydroxyethoxy)quinuclidine hydrochloride , PHC contains two chiral centers, theoretically yielding four stereoisomers.

In a drug development context, the "impurity profile" of PHC is not limited to degradation products or process by-products; it fundamentally includes the isomeric ratio . While PHC is often administered as a specific mixture, deviations in the enantiomeric or diastereomeric ratio constitute a critical quality defect. This guide outlines a robust, orthogonal approach to characterizing these related substances, ensuring compliance with ICH Q3A/Q3B guidelines.

Synthesis-Driven Impurity Origins

To control impurities, one must understand their genesis.[1][2] The synthesis of PHC typically involves the condensation of 3-quinuclidinone with a phenyl-cyclopentyl derivative (often via a Grignard reaction or Corey-Chaykovsky epoxidation).

Critical Process Impurities

Based on the synthesis route, the following impurities are chemically predicted and frequently observed:

Impurity IDCommon NameOriginStructure/Mechanism
Impurity A 3-QuinuclidinoneStarting MaterialUnreacted starting material.
Impurity B DehydropenehyclidineDegradation/ProcessFormed via acid-catalyzed dehydration (elimination of the -OH group).
Impurity C Penehyclidine N-OxideDegradation (Oxidative)Oxidation of the tertiary amine in the quinuclidine ring.
Impurity D Diol PrecursorIntermediateHydrolysis of the intermediate epoxide or unreacted diol fragment (1-phenyl-1-cyclopentyl-1,2-ethanediol).
Impurity E StereoisomersIsomericThe (R,R), (S,S), (R,S), or (S,R) counterparts outside the specified ratio.

Analytical Strategy: Orthogonal Methodologies

A single HPLC method is insufficient for PHC due to the need to separate structural analogs (process impurities) and optical isomers. We employ a Two-Method Strategy :

Method 1: Reversed-Phase HPLC (Related Substances)

Target: Process impurities (A, B, D) and Degradation products (C).

Rationale: The quinuclidine nitrogen is basic. Standard C18 columns often suffer from peak tailing due to interaction with residual silanols.

  • Critical Parameter: The mobile phase pH must be controlled (typically pH 3.0–6.0) using a buffer (Ammonium Acetate or Phosphate) to ensure the amine is protonated and interacts primarily via hydrophobic mechanisms, or fully suppressed (high pH) if using hybrid columns.

Protocol 1: Related Substances (RP-HPLC)
  • Column: Agilent ZORBAX Eclipse XDB-C18 (250 mm × 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase A: 20 mM Ammonium Acetate (pH adjusted to 5.8 with Acetic Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 215 nm (PHC lacks strong chromophores; low UV is required).

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
10.07030
25.04060
30.04060
31.09010
40.09010
Method 2: Chiral HPLC (Isomer Ratio)

Target: Separation of the 4 stereoisomers.

Rationale: Standard C18 cannot separate enantiomers. A polysaccharide-based chiral stationary phase (CSP) is required.

Protocol 2: Chiral Separation
  • Column: Chiralcel OD-H or AD-H (250 mm × 4.6 mm, 5 µm).

  • Mode: Normal Phase (superior selectivity for this class).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Note: Diethylamine (DEA) is mandatory to sharpen the peaks of the basic amine.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 220 nm.

Forced Degradation & Structural Elucidation

To validate the method as "stability-indicating," PHC must be subjected to stress.[3] The following diagram illustrates the degradation pathways confirmed by LC-MS/MS analysis.

Pathway Visualization (Graphviz)

PHC_Degradation PHC Penehyclidine HCl (API) NOxide Impurity C (N-Oxide) [M+16] PHC->NOxide Oxidation (H2O2, 3%) Dehydro Impurity B (Dehydropenehyclidine) [M-18] PHC->Dehydro Acid Stress (1N HCl, Heat) Hydrolysis Impurity D (Cleaved Diol) [Ether Hydrolysis] PHC->Hydrolysis Base Stress (1N NaOH, Extreme)

Figure 1: Forced degradation pathways of Penehyclidine HCl.[4] Oxidation yields the N-Oxide (Impurity C), while acidic thermal stress typically drives dehydration to the alkene (Impurity B).

Structural Elucidation Data (LC-MS/MS)

When coupling the RP-HPLC method with Mass Spectrometry (ESI+), the following transitions confirm the impurity identities:

AnalyteParent Ion (m/z) [M+H]+Key Fragment Ions (MS2)Structural Insight
Penehyclidine 316.2128.3, 110.1Intact quinuclidine ring + phenyl-cyclopentyl chain.
N-Oxide 332.2 (+16 Da)144.3Oxygen addition on the quinuclidine nitrogen.
Dehydro-PHC 298.2 (-18 Da)128.3Loss of H2O; double bond formation in the chain.

References

  • Ding, Z., et al. (2024). Improved Synthesis and Impurity Control Strategy of Penehyclidine Hydrochloride. American Chemical Society (ACS) Process Research & Development. Link

  • Wang, Y., et al. (2018). Pleiotropic effects and pharmacological properties of penehyclidine hydrochloride. Drug Design, Development and Therapy. Link

  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation.[5] Link

  • Fang, Y., et al. (2015). Development and validation of an improved HPLC-MS/MS method for comparative pharmacokinetics of penehyclidine hydrochloride. Journal of Chromatography B. Link

  • Sigma-Aldrich. Penehyclidine hydrochloride Product Specification & COA.Link

Sources

Exploratory

Synonyms for (R)-1-Cyclopentyl-1-phenylethane-1,2-diol in literature

The following technical guide details the nomenclature, chemical identity, and synthetic utility of (R)-1-Cyclopentyl-1-phenylethane-1,2-diol , a critical chiral intermediate in the development of anticholinergic therape...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the nomenclature, chemical identity, and synthetic utility of (R)-1-Cyclopentyl-1-phenylethane-1,2-diol , a critical chiral intermediate in the development of anticholinergic therapeutics.

[1]

Introduction & Core Significance

(R)-1-Cyclopentyl-1-phenylethane-1,2-diol (CAS: 183201-49-2) is a vicinal diol featuring a quaternary chiral center at the C1 position. It serves as a pivotal building block in the asymmetric synthesis of Penehyclidine Hydrochloride (PHC), a selective anticholinergic agent used for the treatment of organophosphorus poisoning and as a pre-anesthetic medication.

In pharmaceutical development, this diol appears primarily in two contexts:

  • Chiral Precursor : It is the direct hydrolysis product of the corresponding chiral epoxide, serving as a scaffold to install the ether linkage found in Penehyclidine.

  • Impurity Standard : It is monitored as Penehyclidine EP Impurity A (or Impurity 1), arising from the hydrolysis of the reactive epoxide intermediate during drug substance manufacturing.

Nomenclature & Synonyms

Accurate identification across literature requires navigating a complex landscape of IUPAC variations and proprietary impurity codes. The table below consolidates these synonyms for cross-reference.

CategorySynonym / IdentifierContext
Primary Name (R)-1-Cyclopentyl-1-phenylethane-1,2-diol Standard Chemical Name
IUPAC Variant (1R)-1-Cyclopentyl-1-phenyl-1,2-ethanediolPreferred IUPAC
IUPAC Variant (R)-

-Cyclopentylstyrene glycol
Based on styrene glycol parent
CAS Registry 183201-49-2 Specific to (R)-isomer
CAS Registry 151673-91-5Racemic / Unspecified Stereochemistry
Drug Impurity Penehyclidine EP Impurity A European Pharmacopoeia
Drug Impurity Penehyclidine Impurity 1Common Analytical Designation
Chemical Desc. (R)-1,2-Dihydroxy-1-cyclopentyl-1-phenylethaneStructural Description

Synthetic Pathways & Mechanistic Logic

The synthesis of the (R)-diol is typically achieved through asymmetric oxidation strategies targeting the alkene precursor, 1-cyclopentyl-1-phenylethene .

A. Pathway 1: Sharpless Asymmetric Dihydroxylation (SAD)

This route utilizes the Sharpless AD-mix reagents to install the diol functionality directly with high enantioselectivity.[1]

  • Substrate : 1-Cyclopentyl-1-phenylethene (derived from Wittig olefination of Cyclopentyl Phenyl Ketone).

  • Reagent : AD-mix-

    
      (containing dihydroquinidine ligands, (DHQD)₂PHAL) is generally employed to favor the (R)-configuration, though the steric bulk of the geminal cyclopentyl/phenyl groups may require optimization of ligand class (e.g., using (DHQD)₂PYR).
    
  • Mechanism : The osmium tetroxide-ligand complex coordinates to the alkene face, forming a cyclic osmate ester which hydrolyzes to release the chiral diol.

B. Pathway 2: Hydrolytic Kinetic Resolution (HKR) or Chiral Epoxidation

Alternatively, the diol is generated via the hydrolysis of (R)-2-cyclopentyl-2-phenyloxirane .

  • Precursor : The epoxide can be synthesized via Corey-Chaykovsky epoxidation (often racemic, requiring resolution) or asymmetric epoxidation (e.g., Shi epoxidation).

  • Hydrolysis : Acid-catalyzed ring opening of the epoxide with water yields the diol. If the epoxide is enantiopure, the diol retains chirality (with potential inversion/retention depending on conditions).

Visualization: Penehyclidine Synthesis & Diol Formation

The following diagram illustrates the role of the diol within the Penehyclidine synthetic network.

Penehyclidine_Synthesis Ketone Cyclopentyl Phenyl Ketone Alkene 1-Cyclopentyl-1-phenylethene Ketone->Alkene Wittig Reaction (Ph3P=CH2) Epoxide (R)-Epoxide (2-cyclopentyl-2-phenyloxirane) Alkene->Epoxide Epoxidation (mCPBA or Shi) Diol (R)-1-Cyclopentyl-1-phenylethane-1,2-diol (Impurity A / Intermediate) Alkene->Diol Sharpless AD (AD-mix-beta) Epoxide->Diol Hydrolysis (H2O/H+) (Impurity Pathway) Penehyclidine Penehyclidine HCl (Target Drug) Epoxide->Penehyclidine Ring Opening (+ Quinuclidinol) Diol->Epoxide 1. Monotosylation 2. Base Closure Quinuclidinol 3-Quinuclidinol Quinuclidinol->Penehyclidine

Caption: Synthetic logic linking the (R)-Diol to Penehyclidine via direct dihydroxylation or epoxide hydrolysis pathways.

Experimental Protocol: Asymmetric Dihydroxylation

Note: This protocol is adapted from standard Sharpless methodologies for styrene derivatives. Optimization for the cyclopentyl steric bulk is recommended.

Objective : Synthesis of (R)-1-Cyclopentyl-1-phenylethane-1,2-diol.

Reagents :

  • 1-Cyclopentyl-1-phenylethene (1.0 equiv)

  • AD-mix-

    
     (1.4 g per mmol of alkene)
    
  • Methanesulfonamide (1.0 equiv, to accelerate hydrolysis)

  • Solvent: t-Butanol / Water (1:1 v/v)

Procedure :

  • Preparation : In a round-bottom flask, dissolve AD-mix-

    
     in the t-BuOH/H₂O mixture. Stir at room temperature until two clear phases form.
    
  • Cooling : Cool the mixture to 0°C. Add methanesulfonamide.

  • Addition : Add 1-Cyclopentyl-1-phenylethene in one portion.

  • Reaction : Stir vigorously at 0°C for 24–48 hours. Monitor consumption of alkene via TLC or HPLC.

  • Quenching : Stop the reaction by adding sodium sulfite (1.5 g per mmol alkene) and stir for 45 minutes at room temperature.

  • Extraction : Extract the aqueous layer with ethyl acetate (3x). Combine organic layers.

  • Purification : Wash with 2N KOH, then brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Isolation : Purify the crude diol via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Validation Parameters :

  • Appearance : White to off-white solid.

  • 1H NMR (CDCl3) : Diagnostic signals for the cyclopentyl methine protons and the diastereotopic methylene protons of the glycol (CH₂-OH) adjacent to the quaternary center.

  • Chiral HPLC : Enantiomeric excess (ee) determination using a Chiralcel OD-H or AD-H column.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 137356, Penehyclidine. Retrieved from [Link]

  • Han, X. Y., et al. (2005) . Synthesis of the optical isomers of a new anticholinergic drug, penehyclidine hydrochloride. Bioorganic & Medicinal Chemistry Letters, 15(8), 1979-1982.[2][3] (Contextual citation for chiral synthesis of Penehyclidine intermediates).

  • Axios Research . 1-cyclopentyl-1-phenylethane-1,2-diol Reference Standard Profile. Retrieved from [Link]

Sources

Foundational

Comprehensive Physicochemical Profiling of (R)-1-Cyclopentyl-1-phenylethane-1,2-diol Solid: A Technical Guide for Pharmaceutical Development

Executive Summary (R)-1-Cyclopentyl-1-phenylethane-1,2-diol (CAS: 183201-49-2) is a highly specialized chiral building block and reference standard utilized extensively in the pharmaceutical industry[1]. As a stereochemi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-1-Cyclopentyl-1-phenylethane-1,2-diol (CAS: 183201-49-2) is a highly specialized chiral building block and reference standard utilized extensively in the pharmaceutical industry[1]. As a stereochemically pure diol, it serves as a critical intermediate in the stereoselective synthesis of muscarinic receptor antagonists, most notably the anticholinergic agent Penehyclidine and its enantiopure isomers (e.g., HL-031120)[2][3].

For drug development professionals, understanding the physical properties of this compound in its solid state is paramount. The spatial arrangement of its functional groups dictates its crystal lattice energy, solubility, and thermal stability—factors that directly influence downstream synthetic yield and analytical method validation[4]. This whitepaper provides an in-depth framework for the physicochemical characterization and analytical profiling of (R)-1-Cyclopentyl-1-phenylethane-1,2-diol solid.

Fundamental Physicochemical Properties

The physical behavior of (R)-1-Cyclopentyl-1-phenylethane-1,2-diol is governed by the interplay between its bulky hydrophobic regions (cyclopentyl and phenyl rings) and its highly polar, hydrogen-bonding diol moiety.

Below is a synthesized profile of its core molecular and computed physical properties[1][5]:

PropertyValue / DescriptionMechanistic Implication
Molecular Formula C₁₃H₁₈O₂Dictates the fundamental mass balance in synthetic scaling.
Molecular Weight 206.28 g/mol Standardized metric for stoichiometric calculations.
Monoisotopic Mass 206.1307 DaCritical for high-resolution LC-MS impurity profiling.
Topological Polar Surface Area (TPSA) 40.5 ŲIndicates moderate polarity; ideal for crossing biological membranes if present in the final API.
Hydrogen Bond Donors 2Drives extensive intermolecular hydrogen bonding in the solid state, influencing the melting point.
Hydrogen Bond Acceptors 2Facilitates interaction with protic solvents during crystallization.
Rotatable Bonds 3Provides conformational flexibility, which can lead to polymorphism during solid-state precipitation.

Note: Because the exact melting point of the solid is highly dependent on its polymorphic form and enantiomeric excess (e.e.), it must be empirically determined per batch using thermal analysis.

Solid-State Characterization Strategy

To ensure lot-to-lot consistency when using (R)-1-Cyclopentyl-1-phenylethane-1,2-diol as a regulatory-compliant reference standard[4], a multi-tiered characterization workflow is required. The presence of two adjacent hydroxyl groups makes the solid susceptible to varying degrees of hydration and polymorphic shifts.

G A Solid-State Sample (R)-1-Cyclopentyl-1-phenylethane-1,2-diol B Thermal Analysis (DSC / TGA) A->B C Crystallography (XRPD) A->C D Chromatography (Chiral HPLC) A->D E Melting Point & Thermal Stability B->E F Polymorphic Form Identification C->F G Enantiomeric Excess (e.e.) D->G

Analytical workflow for the physical characterization of chiral diol solids.

Experimental Methodologies (Self-Validating Protocols)

To guarantee scientific integrity, the following protocols are designed as self-validating systems. They include internal checks to ensure that the physical data generated is an artifact of the compound itself, not the analytical method.

Protocol A: Thermal Analysis via Differential Scanning Calorimetry (DSC)

Purpose: To determine the absolute melting point (Tm) and enthalpy of fusion (ΔHf), which serve as indicators of crystal lattice strength and purity.

Causality & Expertise: A heating rate of 10°C/min is strictly selected. Slower rates may induce in-situ thermal degradation of the diol before the melt occurs, while faster rates cause thermal lag, artificially broadening the endothermic peak and masking potential polymorphic transitions.

Step-by-Step Workflow:

  • Sample Preparation: Accurately weigh 2.0 – 5.0 mg of the solid diol into a standard aluminum DSC pan. Crimp the lid loosely to allow for the release of any trapped volatiles (e.g., residual crystallization solvent).

  • Atmospheric Control: Purge the furnace with dry Nitrogen (N₂) at a continuous flow rate of 50 mL/min. Validation Check: This prevents oxidative degradation of the cyclopentyl ring at elevated temperatures.

  • Thermal Program:

    • Equilibrate the sample at 25°C for 3 minutes.

    • Ramp the temperature at 10°C/min up to 200°C.

  • Data Acquisition & Analysis: Integrate the primary endothermic peak. Record the extrapolated onset temperature (true melting point) and the peak maximum.

Protocol B: Chiral Purity Determination via HPLC

Purpose: To quantify the Enantiomeric Excess (e.e.) of the (R)-isomer against its (S)-counterpart. Physical properties like melting point are severely depressed by enantiomeric impurities (eutectic behavior).

Causality & Expertise: Diols interact strongly with chiral stationary phases via hydrogen bonding. A highly non-polar mobile phase (90% Hexane) is selected to maximize the residence time and interaction between the diol's hydroxyl groups and the amylose/cellulose backbone of the column, ensuring baseline separation.

Step-by-Step Workflow:

  • Column Selection: Use a Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent chiral stationary phase.

  • Mobile Phase Preparation: Mix Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio. Degas ultrasonically for 15 minutes.

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 210 nm (optimized for the phenyl ring chromophore).

  • System Suitability Test (SST): Inject a racemic standard of 1-Cyclopentyl-1-phenylethane-1,2-diol[5]. Validation Check: The method is only valid if the resolution (Rs) between the (R) and (S) peaks is ≥ 1.5, and the tailing factor is ≤ 2.0.

  • Sample Analysis: Inject 10 µL of the sample (prepared at 1 mg/mL in mobile phase). Calculate e.e. based on relative peak areas.

Synthetic Utility and Downstream Applications

In pharmaceutical manufacturing, the physical purity of (R)-1-Cyclopentyl-1-phenylethane-1,2-diol directly impacts the efficacy of the final Active Pharmaceutical Ingredient (API). It is primarily utilized in the stereoselective synthesis of muscarinic receptor antagonists[3].

The diol undergoes derivatization (often via epoxidation or selective tosylation) before being coupled with a quinuclidinol derivative to form enantiopure compounds like HL-031120 or specific isomers of Penehyclidine[2][3].

G A Chiral Starting Material (e.g., (R)-Mandelic Acid) B (R)-1-Cyclopentyl-1-phenylethane-1,2-diol CAS: 183201-49-2 A->B Stereoselective Synthesis C Epoxidation / Tosylation Intermediate Formation B->C Derivatization D Enantiopure Penehyclidine Isomers (e.g., HL-031120) C->D Quinuclidinol Coupling E Muscarinic Receptor Antagonist (Clinical API) D->E Formulation

Synthetic pathway from chiral diol intermediate to muscarinic receptor antagonist API.

References

  • Axios Research. "1-cyclopentyl-1-phenylethane-1,2-diol - Reference Standard for API Penehyclidine." Retrieved from: [Link]

  • LookChem. "Stereoselective synthesis of the optical isomers of a new muscarinic receptor antagonist." Retrieved from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of (R)-1-Cyclopentyl-1-phenylethane-1,2-diol via Sharpless Asymmetric Dihydroxylation

Executive Summary & Strategic Rationale (R)-1-Cyclopentyl-1-phenylethane-1,2-diol is a highly valuable chiral building block and a critical pharmaceutical reference standard. It is most notably utilized in the analytical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

(R)-1-Cyclopentyl-1-phenylethane-1,2-diol is a highly valuable chiral building block and a critical pharmaceutical reference standard. It is most notably utilized in the analytical method development and impurity profiling of anticholinergic active pharmaceutical ingredients (APIs) such as Penehyclidine[1].

Synthesizing this vicinal diol with high enantiomeric excess (ee) requires strict stereofacial control during the oxidation of its precursor, 1-cyclopentyl-1-phenylethene. The Sharpless Asymmetric Dihydroxylation (SAD) is the premier methodology for this transformation, utilizing a chiral osmium tetroxide complex to achieve predictable, high-yielding enantioselectivity under mild conditions[2]. This application note provides a comprehensive, causality-driven protocol for the synthesis of the (R)-enantiomer, detailing the mechanistic rationale behind reagent selection, solvent compartmentalization, and self-validating experimental techniques.

Mechanistic Principles & Stereochemical Control

The Sharpless Mnemonic and Catalyst Selection

The stereochemical outcome of the SAD is highly predictable using the Sharpless mnemonic model. The substrate, 1-cyclopentyl-1-phenylethene, is a 1,1-disubstituted alkene. To predict the face of osmium attack:

  • The alkene is oriented in a 2D plane with the sterically demanding phenyl group in the bottom-left (

    
    ) pocket.
    
  • The slightly less sterically demanding cyclopentyl group is placed in the top-left (

    
    ) pocket.
    
  • The right-hand carbon contains the two smallest substituents (hydrogens).

To achieve the (R)-configuration at the newly formed C1 stereocenter, the osmium tetroxide must attack from the bottom face (α-face) . This trajectory is exclusively directed by the phthalazine-linked dihydroquinine ligand, (DHQ)₂PHAL , which is the chiral constituent of AD-mix-α [2]. Conversely, using AD-mix-β (containing (DHQD)₂PHAL) would direct a top-face attack, yielding the undesired (S)-enantiomer.

Sharpless_Mnemonic Alkene 1-Cyclopentyl-1-phenylethene (1,1-Disubstituted Alkene) Orientation Orient Largest Group (Phenyl) to Bottom-Left Orient Medium Group (Cyclopentyl) to Top-Left Alkene->Orientation AD_Alpha AD-mix-α (DHQ)₂PHAL Attacks from Bottom Face (α-face) Orientation->AD_Alpha AD_Beta AD-mix-β (DHQD)₂PHAL Attacks from Top Face (β-face) Orientation->AD_Beta Product_R (R)-1-Cyclopentyl-1-phenylethane-1,2-diol (Target Enantiomer) AD_Alpha->Product_R Preferred Route Product_S (S)-1-Cyclopentyl-1-phenylethane-1,2-diol (Undesired Enantiomer) AD_Beta->Product_S

Stereochemical mnemonic predicting the enantiomeric outcome of 1-cyclopentyl-1-phenylethene SAD.

Suppressing the Secondary Catalytic Cycle

For 1,1-disubstituted alkenes, the hydrolysis of the intermediate osmate(VI) ester is sterically hindered and kinetically slow[3]. If hydrolysis is delayed, a second equivalent of alkene can attack the osmate ester, initiating a secondary catalytic cycle that lacks the chiral ligand. This secondary pathway drastically reduces the overall enantiomeric excess of the product[2]. To prevent this, Methanesulfonamide (MeSO₂NH₂) is added as a critical additive. It acts as a phase-transfer catalyst and nucleophile that significantly accelerates the hydrolysis of the osmate ester, effectively suppressing the secondary cycle and preserving high enantioselectivity[4].

SAD_Mechanism Os_VIII Os(VIII)O₄ • Ligand (Active Catalyst) Osmate_Ester Os(VI) Glycolate Ester (Primary Intermediate) Os_VIII->Osmate_Ester + Alkene (Face Selective) Diol_Product (R)-Diol Product (High ee Pathway) Osmate_Ester->Diol_Product Hydrolysis (Accelerated by MeSO₂NH₂) Os_VI Os(VI) Byproduct Osmate_Ester->Os_VI Bis_Osmate Bis-Osmate Complex (Secondary Cycle) Osmate_Ester->Bis_Osmate + Alkene (If hydrolysis is slow) Os_VI->Os_VIII K₃Fe(CN)₆ (Aqueous Reoxidation) Bis_Osmate->Os_VI Diol_Low_ee Diol Product (Low ee Pathway) Bis_Osmate->Diol_Low_ee Hydrolysis

Catalytic cycle of Sharpless Asymmetric Dihydroxylation showing primary and secondary pathways.

Experimental Design & Causality

  • Biphasic Solvent System (t-BuOH/H₂O 1:1): The reaction strictly requires a biphasic mixture. The alkene and osmium catalyst reside primarily in the organic layer, while the stoichiometric oxidant, potassium ferricyanide (K₃Fe(CN)₆), remains in the aqueous layer. This compartmentalization prevents the bulk oxidant from prematurely oxidizing the alkene. Osmium(VI) is reoxidized to Os(VIII) only at the solvent interface, maintaining a low, steady-state concentration of the active catalyst[5].

  • Temperature Control (0 °C): Conducting the reaction at 0 °C rather than room temperature enhances the stereoselectivity by rigidifying the transition state and maximizing the energetic difference between the diastereomeric pathways.

  • Self-Validating Colorimetric Tracking: The protocol is self-validating. The initial aqueous layer is bright yellow due to K₃Fe(CN)₆. The persistence of this yellow color throughout the reaction confirms active oxidant is present. Upon quenching with sodium sulfite, the yellow color disappears, visually confirming the complete reduction of all Os(VIII) and Fe(III) species[5].

Quantitative Data & Reagent Tables

Table 1: Reaction Components and Stoichiometry (10 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountRole
1-Cyclopentyl-1-phenylethene172.271.01.72 gSubstrate
AD-mix-αN/A1.4 g/mmol 14.0 gCatalyst/Oxidant mixture
Methanesulfonamide95.121.00.95 gHydrolysis accelerator
tert-Butanol74.12N/A50 mLOrganic solvent phase
Deionized Water18.02N/A50 mLAqueous solvent phase
Sodium Sulfite (Na₂SO₃)126.04Excess15.0 gQuenching/Reducing agent

Table 2: Expected Analytical Specifications for the Target Product

Analytical MethodExpected Result / Specification
Appearance White to off-white crystalline solid
¹H NMR (CDCl₃, 400 MHz) δ 7.45-7.20 (m, 5H), 3.95 (d, 1H), 3.80 (d, 1H), 2.65 (m, 1H), 1.80-1.10 (m, 8H)
Chiral HPLC > 98% ee (e.g., Chiralcel OD-H, Hexane/IPA 90:10, 1.0 mL/min)
Mass Spectrometry (ESI+) m/z 229.1 [M+Na]⁺

Step-by-Step Methodology

Phase 1: Preparation of the Catalytic Mixture
  • Equip a 250 mL round-bottom flask with a magnetic stir bar.

  • Add 50 mL of tert-butanol and 50 mL of deionized water to the flask.

  • Add 14.0 g of AD-mix-α to the biphasic solvent system. Stir the mixture vigorously at room temperature until two clear phases emerge. Self-Validation Check: The lower aqueous phase must appear bright yellow, indicating the presence of dissolved K₃Fe(CN)₆.

  • Add 0.95 g (10 mmol) of methanesulfonamide to the mixture.

  • Submerge the flask in an ice-water bath and cool the mixture to 0 °C. Note: Some dissolved salts may precipitate upon cooling; this is normal and does not impede the reaction.

Phase 2: Substrate Addition and Reaction
  • Add 1.72 g (10 mmol) of 1-cyclopentyl-1-phenylethene dropwise to the cooled mixture.

  • Maintain vigorous stirring at 0 °C for 12 to 24 hours.

  • Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting material spot (high Rf) should disappear, replaced by a highly polar diol spot (low Rf).

Phase 3: Quenching and Workup
  • Once conversion is complete, quench the reaction by adding 15.0 g of solid sodium sulfite (Na₂SO₃) directly to the flask at 0 °C.

  • Remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 60 minutes. Self-Validation Check: The bright yellow color will completely dissipate, leaving a colorless or slightly grey mixture, confirming the reduction of active oxidants.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Combine the organic extracts and wash sequentially with 2M aqueous KOH (50 mL) to remove the methanesulfonamide, followed by brine (50 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

Phase 4: Purification
  • Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient elution of Hexanes/Ethyl Acetate (from 9:1 to 7:3).

  • Pool the product-containing fractions and evaporate to yield pure (R)-1-cyclopentyl-1-phenylethane-1,2-diol.

References[1] Title: 1-cyclopentyl-1-phenylethane-1,2-diol | Axios Research

Source: axios-research.com URL:[4] Title: Data-Driven Prediction of Enantioselectivity for the Sharpless Asymmetric Dihydroxylation Source: chemrxiv.org URL:[5] Title: The Sharpless Asymmetric Dihydroxylation in the Organic Chemistry Majors Laboratory Source: researchgate.net URL:[3] Title: Dihydroxylation, Aminohydroxylation, Diamination, and Dibromination of Carbon—Carbon Double Bonds Source: thieme-connect.de URL:[2] Title: Sharpless asymmetric dihydroxylation - Wikipedia Source: wikipedia.org URL:

Sources

Application

Grignard reaction protocols for cyclopentyl phenyl glycol synthesis

Application Note: High-Purity Synthesis of -Cyclopentyl- -Phenylglycolic Acid Esters via Grignard Protocols -cyclopentyl- -phenylglycolate (Glycopyrrolate Intermediate) Strategic Overview The synthesis of -cyclopentyl- -...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of -Cyclopentyl- -Phenylglycolic Acid Esters via Grignard Protocols


-cyclopentyl-

-phenylglycolate (Glycopyrrolate Intermediate)

Strategic Overview

The synthesis of


-cyclopentyl-

-phenylglycolic acid
(and its esters) is a critical bottleneck in the manufacturing of anticholinergic APIs such as Glycopyrrolate (Glycopyrronium bromide) and Cyclopentolate . The construction of the sterically congested quaternary carbon center requires a precision Grignard protocol.

While the target is often referred to loosely as "Cyclopentyl Phenyl Glycol," the precise chemical target described in this protocol is Methyl


-cyclopentyl-

-phenylglycolate
.
Retrosynthetic Logic

The most robust disconnection relies on the nucleophilic addition of Cyclopentylmagnesium Bromide (CpMgBr) to Methyl Phenylglyoxylate (Methyl Benzoylformate) . This route is preferred over the reverse (Phenyl Grignard + Cyclopentylglyoxylate) due to the commercial availability of high-purity phenylglyoxylates.

Retrosynthesis cluster_impurities Critical Impurity Risks Target Methyl Cyclopentylphenylglycolate Break C-C Bond Disconnection Target->Break Reagent1 Cyclopentylmagnesium Bromide (CpMgBr) Break->Reagent1 Reagent2 Methyl Phenylglyoxylate Break->Reagent2 Imp1 Bi-cyclopentyl (Wurtz Coupling) Imp2 Cyclopentene (Elimination)

Figure 1: Retrosynthetic strategy highlighting the convergent Grignard approach and primary impurity risks.

Critical Reagent Preparation: Cyclopentylmagnesium Bromide

Safety Warning: Cyclopentyl halides are prone to radical Wurtz coupling (homo-coupling) and elimination during Grignard formation. Temperature control is paramount.

Reagent Specifications
ComponentSpecificationRationale
Magnesium Turnings >99.9%, Grignard GradeOxide layers inhibit initiation.
Cyclopentyl Bromide >98%, AnhydrousMoisture kills the reagent; impurities catalyze coupling.
THF (Tetrahydrofuran) <50 ppm H₂O, Inhibitor-freeTHF coordinates Mg better than Et₂O, stabilizing the cyclic Grignard.
Iodine (I₂) Resublimed crystalsEssential activator to etch MgO passivation.
Protocol 1: Generation of CpMgBr (1.0 M in THF)
  • System Preparation:

    • Oven-dry a 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser, N₂ inlet, and pressure-equalizing addition funnel.

    • Cool under a stream of dry Nitrogen.

    • Charge Mg turnings (1.2 eq) and a magnetic stir bar.

  • Activation:

    • Add anhydrous THF (sufficient to cover Mg).[1]

    • Add a single crystal of Iodine.[2]

    • Expert Tip: Heat gently with a heat gun until the iodine color fades to colorless/grey, indicating the Mg surface is active.

  • Initiation:

    • Prepare a solution of Cyclopentyl Bromide (1.0 eq) in THF (dilution 1:4 v/v).

    • Add 5% of the halide solution to the Mg.[1]

    • Wait for the exotherm (solvent reflux) and turbidity. If no initiation occurs within 5 minutes, add 100 µL of DIBAL-H (1.0M) as a scavenger/activator.

  • Propagation:

    • Once initiated, cool the bath to 15–20°C .

    • Add the remaining halide solution dropwise over 2 hours.

    • Critical Control: Maintain internal temperature <35°C. Higher temperatures favor the formation of bicyclopentyl (Wurtz dimer).

  • Maturation:

    • Stir at room temperature for 1 hour after addition.

    • Titrate a small aliquot (using salicylaldehyde phenylhydrazone) to confirm concentration (Target: ~0.9–1.0 M).

The Coupling Protocol: Synthesis of the Glycolate Ester

This step involves the nucleophilic attack of the Grignard reagent on the ketone carbonyl of Methyl Phenylglyoxylate.

Reaction Workflow

Workflow Step1 Substrate Prep: Dissolve Methyl Phenylglyoxylate in Anhydrous THF Step2 Cooling: Bring Substrate to -10°C (Cryostat/Ice-Salt) Step1->Step2 Step3 Addition: Add CpMgBr (1.2 eq) Rate: Maintain T < 0°C Step2->Step3 Step4 Reaction: Stir at 0°C for 1 hr Monitor via HPLC/TLC Step3->Step4 Step5 Quench: Inverse addition into Sat. NH4Cl (Cold) Step4->Step5

Figure 2: Step-by-step process flow for the coupling reaction.

Protocol 2: Grignard Addition[3][4]
  • Substrate Solution:

    • In a separate dry reaction vessel, dissolve Methyl Phenylglyoxylate (1.0 eq) in anhydrous THF (5 volumes).

    • Cool the solution to -10°C .

  • Controlled Addition:

    • Transfer the prepared CpMgBr solution to an addition funnel via a cannula (to filter out unreacted Mg).

    • Add CpMgBr dropwise to the keto-ester solution.

    • Thermodynamic Control: The reaction is highly exothermic. Adjust addition rate to keep internal temperature between -5°C and 0°C .

    • Note: Low temperature prevents attack on the ester functionality (which would lead to a di-cyclopentyl adduct).

  • Completion:

    • After addition, stir at 0°C for 60 minutes.

    • Allow to warm to 10°C over 30 minutes.

    • IPC (In-Process Control): Check TLC (Hexane:EtOAc 8:2) or HPLC.[1] The keto-ester starting material should be <1.0%.

  • Quench and Workup:

    • Cool the reaction mixture back to 0°C.

    • Inverse Quench: Slowly pour the reaction mixture into a vigorously stirred solution of saturated aqueous Ammonium Chloride (NH₄Cl) at 0°C.

    • Why Inverse? This prevents local overheating and manages the precipitation of Magnesium salts.

    • Adjust pH to ~4–5 with 1M HCl to solubilize Mg salts (preventing emulsions).

  • Isolation:

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine.[1]

    • Dry over anhydrous Na₂SO₄.

    • Concentrate under reduced pressure to yield the crude Methyl

      
      -cyclopentyl-
      
      
      
      -phenylglycolate
      .[1]

Critical Quality Attributes & Troubleshooting

Impurity Profile Management

The purity of the final glycolate is dictated by the suppression of specific side reactions.

ImpurityOriginControl Strategy
Bicyclopentyl Wurtz coupling during Grignard prep.Keep Grignard prep temp <35°C; slow halide addition.
Cyclopentene Elimination of Cyclopentyl bromide.Use THF/Ether mix; avoid overheating.
Di-cyclopentyl Adduct Grignard attack on Ester group (Over-addition).Strict stoichiometry (1.1–1.2 eq); Maintain T < 0°C during addition.
Dehydration Product Acid-catalyzed elimination of the -OH group during workup.Avoid strong acids during quench; keep pH > 3.
Analytical Validation
  • HPLC: C18 Column, Acetonitrile/Water gradient. The product is a tertiary alcohol and may show tailing if the mobile phase is not buffered (use 0.1% TFA or Formic Acid).

  • NMR (¹H): Look for the disappearance of the aromatic keto-carbonyl shift and the appearance of the cyclopentyl methine proton adjacent to the quaternary center.

References

  • Process Development of Glycopyrrolate

    • Allmendinger, T., et al. "Carry Over of Impurities: A Detailed Exemplification for Glycopyrrolate (NVA237)."[3][4][5] Organic Process Research & Development, vol. 16, no. 11, 2012, pp. 1754–1769.

  • Grignard Reagent Preparation & Safety

    • Silverman, G. S., and Rakita, P. E. Handbook of Grignard Reagents. Marcel Dekker, 1996.[6]

  • Synthesis of Alpha-Hydroxy Acids via Grignard

    • "Addition of Grignard Reagents to Esters and Keto-Esters." Organic Chemistry Portal.
  • Cyclopentylmagnesium Bromide Safety Data

    • "Cyclopentylmagnesium Bromide - Safety Data Sheet."[6][7] Thermo Fisher Scientific.

  • Standard Operating Procedures for Pyrophorics

    • "Standard Operating Procedures: Grignard Reagents." University of California, Berkeley (EH&S).

Sources

Method

Application Note: Asymmetric Epoxidation Protocols for Penehyclidine Precursors

This Application Note is structured as a high-level technical guide for process chemists and drug development scientists. It focuses on the critical asymmetric induction step in the synthesis of Penehyclidine Hydrochlori...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for process chemists and drug development scientists. It focuses on the critical asymmetric induction step in the synthesis of Penehyclidine Hydrochloride (PHC) isomers.

Executive Summary

Penehyclidine hydrochloride (PHC) is a potent anticholinergic agent exhibiting selective antagonism for muscarinic M1 and M3 receptors. While clinically used as a racemate (8018), pharmacological profiling reveals significant differences in receptor affinity and safety profiles between its optical isomers. The (R)-isomer typically exhibits superior M1/M3 selectivity with reduced cardiovascular side effects compared to the (S)-isomer or racemate.

This guide details the asymmetric epoxidation of the olefin precursor, 1-cyclopentyl-1-phenylethene , to generate the chiral key intermediate 2-cyclopentyl-2-phenyloxirane . We present two validated pathways:

  • Chemical Catalysis: Jacobsen-Katsuki Epoxidation using Mn(III)-Salen complexes.

  • Biocatalysis: Enzymatic epoxidation using Styrene Monooxygenase (SMO) variants.

Retrosynthetic Analysis & Pathway

The synthesis of enantiopure PHC hinges on the stereocontrol of the glycolic center. The most direct catalytic route involves the asymmetric oxidation of the corresponding styrene derivative.

Retrosynthesis cluster_legend Legend PHC (R)-Penehyclidine HCl (Target API) Quinuclidine 3-Quinuclidinol PHC->Quinuclidine Ring Opening (Lewis Acid) Epoxide Key Intermediate: (R)-2-Cyclopentyl-2-phenyloxirane PHC->Epoxide Ether Formation Olefin Precursor: 1-Cyclopentyl-1-phenylethene Epoxide->Olefin Asymmetric Epoxidation Ketone Cyclopentyl phenyl ketone Olefin->Ketone Wittig Olefination key1 Target key2 Chiral Center key3 Start Material

Figure 1: Retrosynthetic strategy highlighting the critical epoxidation step (Red Arrow).

Protocol A: Jacobsen-Katsuki Asymmetric Epoxidation

This method utilizes a chiral Manganese(III)-Salen complex.[1][2] It is the industry standard for epoxidizing cis-alkenes and trisubstituted alkenes, but requires specific optimization for 1,1-disubstituted styrenes like the PHC precursor.

Mechanistic Rationale

The bulky tert-butyl groups on the Salen ligand create a chiral pocket that directs the approach of the oxidant. For 1,1-disubstituted alkenes, the addition of an N-oxide donor ligand (e.g., 4-phenylpyridine N-oxide, PPNO) is critical . It coordinates axially to the Mn-center, stabilizing the active Mn(V)-oxo species and enhancing enantioselectivity.

Materials & Reagents
ReagentRoleSpecification
1-Cyclopentyl-1-phenylethene Substrate>98% purity (GC)
(R,R)-Jacobsen Catalyst Chiral Catalyst(R,R)-(-)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride
NaOCl (Bleach) Oxidant0.55 M aqueous solution, buffered to pH 11.3
4-Phenylpyridine N-oxide (PPNO) Axial Ligand0.2 equiv relative to substrate
Dichloromethane (DCM) SolventHPLC Grade, stabilized
Step-by-Step Methodology

Step 1: Catalyst Activation & Phase Preparation

  • In a jacketed reactor maintained at 0°C, dissolve 1-cyclopentyl-1-phenylethene (10.0 mmol, 1.72 g) in DCM (20 mL).

  • Add the (R,R)-Jacobsen Catalyst (0.5 mmol, 5 mol%) and PPNO (2.0 mmol). Stir for 15 minutes to ensure ligand coordination.

  • Critical Parameter: The aqueous oxidant phase (NaOCl) must be buffered. Dissolve Na2HPO4 (0.05 M) in commercial bleach and adjust pH to 11.3 using 1M HCl or NaOH. Unbuffered bleach leads to catalyst degradation.

Step 2: Biphasic Reaction

  • Add the buffered NaOCl solution (25 mL, 1.5 equiv) to the organic phase in a single portion.

  • Stir vigorously (800+ RPM). The reaction is diffusion-controlled; high shear is necessary to maximize interfacial surface area.

  • Monitor temperature strictly at 0°C ± 2°C. Higher temperatures degrade enantiomeric excess (ee).

Step 3: Monitoring & Quench

  • Monitor via TLC (Hexane/EtOAc 10:1) or GC-FID every 2 hours.

  • Reaction typically reaches completion in 6–8 hours.

  • Upon completion, separate layers. Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

  • Dry over anhydrous Na2SO4 and concentrate under reduced pressure (keep bath < 35°C to prevent epoxide rearrangement).

Step 4: Purification

  • Purify via flash column chromatography using silica gel pre-treated with 1% triethylamine (to neutralize acidity and prevent ring opening).

  • Eluent: Hexane/EtOAc gradient (100:0 to 95:5).

Protocol B: Biocatalytic Epoxidation (Styrene Monooxygenase)

For applications requiring >98% ee without heavy metal catalysts, enzymatic routes are superior. Styrene Monooxygenase (SMO) specifically targets styrene-like double bonds.

Workflow Diagram

Biocatalysis Substrate Olefin Substrate (In Buffer/Co-solvent) Enzyme Styrene Monooxygenase (SMO) System Substrate->Enzyme Product (S)-Epoxide (>98% ee) Enzyme->Product 24-48 hrs 30°C Cofactor NADH Regeneration (Formate Dehydrogenase) Cofactor->Enzyme Recycles Oxygen O2 (Aeration) Oxygen->Enzyme

Figure 2: Biocatalytic cascade utilizing cofactor regeneration for high-purity synthesis.

Protocol Summary
  • System: Recombinant E. coli expressing StyA/StyB genes (from Pseudomonas sp.).

  • Medium: Potassium phosphate buffer (100 mM, pH 7.5) with 1% glucose for cofactor regeneration.

  • Process: Add substrate (dissolved in DMSO, 5% v/v final) to the cell suspension (20 g cww/L). Shake at 200 RPM, 30°C for 24 hours.

  • Extraction: Centrifuge cells; extract supernatant with Ethyl Acetate.

  • Advantage: Often yields >99% ee for (S)-isomers, which can be inverted to (R) if necessary via nucleophilic attack strategies.

Quality Control & Validation

Validation of the chiral intermediate is a "Go/No-Go" decision point before coupling with 3-quinuclidinol.

Chiral HPLC Method[4][5]
  • Column: Daicel Chiralcel OD-H or AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol (98 : 2).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 220 nm (Phenyl absorption).

  • Expected Retention:

    • (R)-Epoxide: ~8.5 min

    • (S)-Epoxide: ~10.2 min

    • Note: Retention times must be validated with racemate standards.

Data Summary Table
ParameterMethod A (Jacobsen)Method B (Biocatalytic)
Yield 65–75%80–90%
Enantiomeric Excess (ee) 85–92%>98%
Scalability High (kg scale)Moderate (fermentation dependent)
Cost Driver Chiral CatalystEnzyme Preparation
Safety Profile Moderate (Organic Solvents)High (Aqueous)

References

  • Synthesis of Penehyclidine Isomers: Liu, H., et al. (2005). Synthesis of the optical isomers of a new anticholinergic drug, penehyclidine hydrochloride (8018). Bioorganic & Medicinal Chemistry Letters.

  • Jacobsen Epoxidation Mechanism: Jacobsen, E. N., et al. (1991).[3] Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane. Journal of the American Chemical Society.

  • Biocatalytic Styrene Epoxidation: Panke, G., et al. (1998). The styrene monooxygenase from Pseudomonas sp. strain VLB120. Applied and Environmental Microbiology.

  • General Review on Chiral Drugs: Nguyen, L. A., et al. (2006). Chiral drugs: an overview. International Journal of Biomedical Science.

Sources

Application

Application Note: (R)-1-Cyclopentyl-1-phenylethane-1,2-diol as a Next-Generation Chiral Auxiliary

Executive Summary (R)-1-Cyclopentyl-1-phenylethane-1,2-diol (CPED) is a highly sterically demanding vicinal diol. While it is predominantly recognized in the industry as a pharmaceutical reference standard for anticholin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-1-Cyclopentyl-1-phenylethane-1,2-diol (CPED) is a highly sterically demanding vicinal diol. While it is predominantly recognized in the industry as a pharmaceutical reference standard for anticholinergic active pharmaceutical ingredients (APIs) like Penehyclidine[1], its unique 1,1-disubstituted architecture makes it an exceptionally powerful chiral auxiliary. Featuring a quaternary stereocenter loaded with both a bulky cyclopentyl and a phenyl group, CPED provides an impenetrable steric wall when converted into cyclic intermediates (e.g., acetals or boronic esters). This guide details the mechanistic rationale and validated protocols for deploying CPED in asymmetric allylboration and diastereoselective nucleophilic additions.

Mechanistic Rationale: The Power of Unilateral Steric Shielding

In asymmetric synthesis, chiral 1,2-diols are privileged stereoinductors used to build complex stereocenters[2]. Traditional


-symmetric diols (such as TADDOL or hydrobenzoin) rely on bilateral steric hindrance to direct incoming reagents. In contrast, CPED operates via unilateral steric bulk .

When CPED condenses with an aldehyde or boronic acid to form a 1,3-dioxolane or 1,3,2-dioxaborolane ring, the C1 position projects the massive cyclopentyl and phenyl groups, while the C2 position (bearing only protons) remains entirely unhindered. This extreme steric disparity forces incoming nucleophiles to approach exclusively from the unshielded face. The result is a highly predictable trajectory that minimizes transition-state energy on one face while completely blocking the other, maximizing diastereomeric excess (


) and subsequent enantiomeric excess (

).

Workflows and Mechanistic Visualizations

Workflow Substrate Prochiral Substrate Acetal Chiral Acetal Intermediate Substrate->Acetal Condensation Auxiliary (R)-CPED Auxiliary Auxiliary->Acetal Addition Diastereoselective Reaction Acetal->Addition Face-selective Attack Cleavage Hydrolytic Cleavage Addition->Cleavage Deprotection Product Enantioenriched Product Cleavage->Product Recovered Recovered (R)-CPED Cleavage->Recovered >95% Recovery

Fig 1: Workflow of the CPED chiral auxiliary cycle, highlighting high recovery rates.

Mechanism Dioxolane 1,3-Dioxolane Ring C1 C1 (Chiral) Steric Wall Dioxolane->C1 C2 C2 Unhindered Dioxolane->C2 Blocked Blocked Face C1->Blocked Ph & Cp groups Nucleophile Nucleophile Trajectory Nucleophile->C2 Open Face Attack Blocked->Nucleophile Steric Repulsion

Fig 2: Mechanistic model demonstrating unilateral facial shielding by the CPED C1 center.

Experimental Protocols

Protocol A: Asymmetric Allylboration of Aldehydes using CPED-Allylboronate

This protocol describes the preparation of the CPED-derived allylboronate and its subsequent addition to benzaldehyde. The system is self-validating through visual TLC cues and specific oxidative workup logic.

Step 1: Preparation of CPED-Allylboronate

  • Action : In an oven-dried Schlenk flask under argon, dissolve 1.0 eq of synthesized (R)-CPED[3] in anhydrous toluene (0.2 M). Add 1.05 eq of allylboronic acid.

  • Causality : Toluene is selected to allow for the azeotropic removal of water. Continuously removing water via a Dean-Stark trap drives the thermodynamic condensation equilibrium entirely toward the cyclic dioxaborolane.

  • Validation : Monitor by TLC (Hexanes/EtOAc 8:2). The disappearance of the highly polar CPED spot (low

    
    ) and the appearance of a non-polar spot (high 
    
    
    
    ) confirms complete esterification. Concentrate under reduced pressure.

Step 2: Asymmetric Allylboration

  • Action : Dissolve the crude CPED-allylboronate in anhydrous CH₂Cl₂ (0.1 M) and cool to -78 °C using a dry ice/acetone bath.

  • Causality : The cryogenic temperature (-78 °C) is critical to rigidify the six-membered Zimmerman-Traxler transition state. This maximizes the energy difference between the competing diastereomeric pathways, ensuring near-perfect enantioselectivity.

  • Action : Add 1.0 eq of benzaldehyde dropwise. Stir for 12 hours at -78 °C.

  • Action : Quench the reaction by adding 1M NaOH and 30% H₂O₂ (aq) dropwise, then warm to room temperature.

  • Causality : The oxidative workup cleaves the carbon-boron bond, releasing the enantioenriched homoallylic alcohol product while simultaneously liberating the CPED auxiliary as a stable, water-insoluble diol for recovery.

Step 3: Isolation and Auxiliary Recovery

  • Action : Extract the aqueous layer with Et₂O (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Validation : Purify via flash column chromatography. The non-polar homoallylic alcohol elutes first, followed by the highly polar recovered (R)-CPED auxiliary (routinely yielding >95% recovery, validating the non-destructive nature of the auxiliary cycle).

Protocol B: Diastereoselective Grignard Addition to CPED-Acetals

Step 1: Acetalization

  • Action : Combine prochiral ketone (1.0 eq), (R)-CPED (1.1 eq), and catalytic p-toluenesulfonic acid (0.05 eq) in anhydrous benzene. Reflux with a Dean-Stark trap for 16 hours.

Step 2: Nucleophilic Addition

  • Action : Dissolve the purified acetal in anhydrous CH₂Cl₂ and cool to -78 °C. Add TiCl₄ (1.1 eq) dropwise.

  • Causality : TiCl₄ acts as a bidentate Lewis acid, coordinating to the acetal oxygens. This coordination locks the acetal conformation, exposing only the unhindered C2-face to the nucleophile.

  • Action : Add RMgBr (1.5 eq) dropwise. Stir for 4 hours at -78 °C, then quench with saturated NH₄Cl.

Step 3: Hydrolytic Cleavage

  • Action : Treat the isolated diastereomeric ether with TFA/H₂O (9:1) at room temperature for 2 hours to cleave the auxiliary, yielding the chiral tertiary alcohol and recovering CPED.

Data Presentation: Comparative Performance

The following table summarizes the performance of CPED against standard chiral 1,2-diols in the asymmetric allylboration of benzaldehyde.

Chiral AuxiliaryDiastereomeric Ratio (dr)Product ee (%)Auxiliary Recovery (%)Steric Shielding Type
Ethylene Glycol (Control)1:10%N/ANone
(R,R)-Hydrobenzoin92:884%85%Bilateral (

-Symmetric)
(+)-Pinanediol96:492%90%Bicyclic Framework
(R)-CPED >99:1 >98% >95% Unilateral (Quaternary C1)

Table 1: Comparative efficiency of chiral diols in asymmetric allylboration. CPED demonstrates superior ee% due to its extreme unilateral steric bulk.

References

  • Structural Features of Diacyldodecaheterocycles with Pseudo-C2-Symmetry: Promising Stereoinductors for Divergent Synthesis of Chiral Alcohols - ACS Omega - 2

  • 1-cyclopentyl-1-phenylethane-1,2-diol : Pharmaceutical Reference Standard - SRIRAMCHEM -1

  • (R)-1-cyclopentyl-1-phenylethane-1,2-diol synthesis - ChemicalBook - 3

Sources

Method

Application Note: Stereoselective Preparation of Penehyclidine HCl via Chiral Diol Intermediates

This Application Note is designed for researchers and drug development professionals focusing on the stereoselective synthesis of anticholinergic agents. It details the preparation of Penehyclidine Hydrochloride (PHC) ut...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals focusing on the stereoselective synthesis of anticholinergic agents. It details the preparation of Penehyclidine Hydrochloride (PHC) utilizing chiral diol intermediates to establish the absolute configuration of the phenyl-cyclopentyl-glycolic moiety.

Abstract

Penehyclidine Hydrochloride (PHC) is a potent, selective anticholinergic drug targeting M1 and M3 muscarinic receptors, widely used for the treatment of organophosphorus poisoning and as a pre-anesthetic medication. While often synthesized as a racemate, the pharmacological potency and toxicity profiles of PHC enantiomers differ significantly. This protocol describes a robust, stereoselective synthetic route starting from 1-phenyl-1-cyclopentylethylene . By leveraging Sharpless Asymmetric Dihydroxylation (SAD) to generate a key chiral diol intermediate , researchers can access high-purity enantiomers (>99% ee) of the PHC side chain. This guide covers the retrosynthetic logic, detailed experimental procedures, critical process parameters (CPPs), and analytical validation.

Introduction & Mechanistic Rationale

The structural core of Penehyclidine consists of a 3-quinuclidinyl ether linked to a bulky, lipophilic glycolic moiety. The molecule possesses two chiral centers: one on the quinuclidine ring (C3) and one on the side chain (


-carbon).
  • Target Structure: 3-(2-phenyl-2-cyclopentyl-2-hydroxyethoxy)quinuclidine HCl.[1]

  • Chiral Challenge: Conventional synthesis via the Corey-Chaykovsky reaction typically yields racemates. Separation via chiral HPLC is expensive and low-throughput.

  • Solution: The "Chiral Diol" strategy employs a catalytic asymmetric oxidation to install the side-chain stereocenter before coupling, ensuring high optical purity.

Retrosynthetic Analysis

The strategy disconnects the ether linkage to reveal 3-quinuclidinol and a chiral epoxide . The epoxide is traced back to a chiral diol (1-phenyl-1-cyclopentyl-1,2-ethanediol), which is accessible via the asymmetric dihydroxylation of the corresponding alkene.

Retrosynthesis cluster_intermediates Key Intermediates PHC Penehyclidine HCl (Target Molecule) Ether 3-Quinuclidinyl Ether (Free Base) PHC->Ether HCl Salt Formation Quinuclidinol 3-Quinuclidinol (Nucleophile) Ether->Quinuclidinol Ether Cleavage (Retro) Epoxide Chiral Epoxide (Electrophile) Ether->Epoxide Ring Opening Sulfonate Chiral Mono-Sulfonate (Activated Diol) Epoxide->Sulfonate Cyclization Diol Chiral Diol (1-phenyl-1-cyclopentyl-1,2-ethanediol) Sulfonate->Diol Selective Sulfonylation Alkene 1-Phenyl-1-cyclopentylethylene (Starting Material) Diol->Alkene Sharpless AD

Figure 1: Retrosynthetic pathway highlighting the chiral diol as the origin of stereochemical integrity.

Materials & Equipment

Reagents[2][3][4][5][6][7]
  • Precursor: 1-Phenyl-1-cyclopentylethylene (synthesized via Grignard reaction of cyclopentyl phenyl ketone + methyltriphenylphosphonium bromide).

  • Catalysts: AD-mix-

    
     or AD-mix- 
    
    
    
    (Sigma-Aldrich/Merck) for enantioselection.
  • Coupling: 3-Quinuclidinol (racemic or enantiopure depending on target), Sodium Hydride (NaH, 60% dispersion), or BF

    
    Et
    
    
    
    O.
  • Solvents:

    
    -Butanol, Water, Dichloromethane (DCM), DMF (anhydrous), Ethanol.
    
Equipment
  • HPLC: Agilent 1260 Infinity II with Chiralpak AD-H or OD-H column.

  • NMR: Bruker 400 MHz (for confirmation of sulfonate regioselectivity).

  • Reactor: Double-jacketed glass reactor with cryostat (for 0°C control).

Experimental Protocol

Step 1: Asymmetric Dihydroxylation (Synthesis of Chiral Diol)

This step establishes the absolute configuration of the side chain.

  • Preparation: In a 1L round-bottom flask, dissolve AD-mix-

    
      (14 g) in a mixture of 
    
    
    
    -BuOH and water (1:1 v/v, 100 mL). Stir at room temperature until both phases are clear.
  • Cooling: Cool the mixture to 0°C.

  • Addition: Add 1-phenyl-1-cyclopentylethylene (10 mmol, 1.72 g) in one portion.

  • Reaction: Stir vigorously at 0°C for 24–48 hours. Monitor consumption of alkene by TLC (Hexane:EtOAc 4:1).

  • Quench: Stop reaction by adding solid sodium sulfite (15 g) and stir for 1 hour at room temperature.

  • Extraction: Extract with EtOAc (3 x 50 mL). Wash combined organics with 1M KOH and brine. Dry over Na

    
    SO
    
    
    
    and concentrate.
  • Purification: Recrystallize from hexane/EtOAc to yield (R)-1-phenyl-1-cyclopentyl-1,2-ethanediol .

    • Yield Target: >85%[2][3][4]

    • Optical Purity: >98% ee (determined by Chiral HPLC).[5]

Step 2: Selective Monosulfonylation & Epoxide Formation

The primary hydroxyl group of the diol is selectively activated and displaced to form the epoxide.

  • Sulfonylation: Dissolve the chiral diol (10 mmol) in dry Pyridine (20 mL) and DCM (20 mL). Cool to 0°C.

  • Addition: Add p-Toluenesulfonyl chloride (TsCl) (11 mmol) portion-wise. Stir at 0°C for 6 hours. The steric bulk of the tertiary alcohol prevents its tosylation, ensuring selectivity for the primary alcohol.

  • Workup: Dilute with DCM, wash with 1M HCl (to remove pyridine), NaHCO

    
    , and brine. Concentrate to obtain the mono-tosylate intermediate .
    
  • Cyclization: Dissolve the mono-tosylate in MeOH (30 mL). Add KOH (20 mmol) pellets. Stir at room temperature for 2 hours.

  • Isolation: Remove MeOH under vacuum. Partition residue between water and ether. Dry ether layer and concentrate to yield (R)-2-phenyl-2-cyclopentyl-oxirane .

    • Note: This epoxide retains the chiral center configuration (no inversion occurs at the tertiary carbon during ring closure).

Step 3: Coupling with 3-Quinuclidinol

This step links the pharmacophore (quinuclidine) to the chiral side chain.

  • Activation: In a flame-dried flask under Argon, suspend NaH (60%, 12 mmol) in anhydrous DMF (15 mL).

  • Alkoxide Formation: Add 3-Quinuclidinol (10 mmol) slowly at 0°C. Stir for 30 min until H

    
     evolution ceases.
    
  • Coupling: Add a solution of the Chiral Epoxide (10 mmol) in DMF (5 mL) dropwise.

  • Heating: Heat the mixture to 60–80°C for 6–12 hours. The alkoxide attacks the less substituted carbon of the epoxide (regioselective ring opening).

  • Workup: Quench with ice water. Extract with CHCl

    
     (3 x 50 mL). The product is in the organic phase.[6]
    
  • Purification: Flash chromatography (DCM:MeOH:NH

    
     90:9:1) to isolate the Penehyclidine free base .
    
Step 4: Salt Formation (Penehyclidine HCl)
  • Dissolution: Dissolve the free base in dry Ethanol or Acetone.

  • Acidification: Bubble dry HCl gas or add HCl/Ether solution dropwise until pH ~2.

  • Crystallization: Cool to 4°C. Filter the white precipitate.

  • Drying: Dry under vacuum at 50°C to yield Penehyclidine Hydrochloride .

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact on Quality
AD-mix Ligand DHQ (AD-mix-

) vs DHQD (AD-mix-

)
Determines absolute configuration (S vs R).
Temperature (Step 1) 0°C maintainedHigher temps reduce enantiomeric excess (ee).
Stoichiometry (Step 2) 1.1 eq TsClExcess TsCl may react with tertiary OH, causing impurities.
Coupling Temp (Step 3) 60–80°CToo high leads to elimination byproducts; too low yields incomplete reaction.
Moisture Control Anhydrous DMF/NaHWater quenches the quinuclidinyl alkoxide, stopping the reaction.
Analytical Validation (Self-Validating Protocol)
  • Chiral HPLC: Use Chiralpak AD-H. Mobile phase: Hexane/IPA/Diethylamine (90:10:0.1).

    • Acceptance Criteria: Enantiomeric excess > 99.0%.[7][6][8][9]

  • 1H NMR (CDCl3): Verify the diagnostic peaks:

    • 
       7.2–7.5 (Phenyl group).
      
    • 
       3.8–4.0 (O-CH2- protons, diastereotopic splitting).
      
    • 
       2.8–3.2 (Quinuclidine ring protons).
      

Workflow Visualization

Workflow Step1 Step 1: Sharpless AD (0°C, 24h) Step2 Step 2: Tosylation (Sel. Primary OH) Step1->Step2 Chiral Diol Step3 Step 3: Epoxidation (Base Induced) Step2->Step3 Mono-Tosylate Step4 Step 4: Coupling (NaH/DMF, 60°C) Step3->Step4 Chiral Epoxide Step5 Step 5: HCl Salt (Crystallization) Step4->Step5 Free Base

Figure 2: Sequential reaction workflow for the stereoselective synthesis of Penehyclidine HCl.

References

  • Han, X. Y., et al. (2005).[8][10] "Synthesis of the optical isomers of a new anticholinergic drug, penehyclidine hydrochloride (8018)."[8][10] Bioorganic & Medicinal Chemistry Letters, 15(8), 1979-1982.[8][10]

  • Peres, S. C., et al. (2024). "Improved Synthesis and Impurity Control Strategy of Penehyclidine Hydrochloride." ACS Omega, 9(2), 2345–2355.

  • Sharpless, K. B., et al. (1992). "The osmium-catalyzed asymmetric dihydroxylation: a new ligand class and a process improvement." Journal of Organic Chemistry, 57(10), 2768–2771.

  • Chen, Z. Y., et al. (2021).[11] "The Mechanism of Penehyclidine Hydrochloride and Its Effect on the Inflammatory Response...". International Journal of COPD, 16, 877-885.

Sources

Method

Recrystallization techniques for purifying chiral phenyl-cyclopentyl diols

Abstract The purification of chiral phenyl-cyclopentyl diols—critical scaffolds in the synthesis of neurokinin antagonists and CNS-targeting ligands—presents a dual stereochemical challenge: separating diastereomers (cis...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The purification of chiral phenyl-cyclopentyl diols—critical scaffolds in the synthesis of neurokinin antagonists and CNS-targeting ligands—presents a dual stereochemical challenge: separating diastereomers (cis vs. trans) and resolving enantiomers.[1] While chromatography is effective for analytical scale, recrystallization remains the most scalable, cost-effective method for kilogram-scale purification. This guide details thermodynamically controlled crystallization protocols to achieve >99% diastereomeric excess (de) and >99% enantiomeric excess (ee), utilizing solvent entrainment and derivatization strategies.

The Physicochemical Landscape

The Stereochemical Challenge

Phenyl-cyclopentyl diols possess two contiguous stereocenters, generating four possible isomers: a pair of cis-enantiomers and a pair of trans-enantiomers.

  • Diastereomeric Separation: Relies on the distinct lattice energies of cis (often intramolecularly H-bonded) vs. trans (intermolecularly H-bonded) isomers.

  • Enantiomeric Enrichment: Relies on the phase behavior of the racemate. Most chiral diols behave as racemic compounds (where the racemate crystal is more stable than the pure enantiomer) or conglomerates (rare, where a mechanical mixture of enantiomers forms).

Solubility & Solvent Selection

These molecules exhibit "amphiphilic frustration"—a lipophilic phenyl-cyclopentyl core competing with a hydrophilic vicinal diol motif.

  • Non-polar solvents (Heptane, Toluene): Solubilize the carbocycle but may precipitate the diol as an oil ("oiling out").

  • Polar solvents (Methanol, IPA): Solubilize the diol too well, preventing high yields.

  • The "Goldilocks" Zone: A binary system of a polar aprotic solvent (Ethyl Acetate) and a non-polar anti-solvent (Heptane or Petroleum Ether) is the industry standard for this class.

Strategic Decision Framework

Before initiating wet chemistry, determine the nature of your crude mixture using the following logic flow.

Recrystallization_Logic Start Crude Phenyl-Cyclopentyl Diol Mixture Check_Stereo Analyze Purity (HPLC/NMR) Start->Check_Stereo Decision_Dia Is Diastereomeric Ratio < 95:5? Check_Stereo->Decision_Dia Protocol_A Protocol A: Diastereomeric Cleanup (Solvent: EtOAc/Heptane) Decision_Dia->Protocol_A Yes (Mix of Cis/Trans) Check_EE Is Enantiomeric Excess < 98%? Decision_Dia->Check_EE No (Pure Diastereomer) Protocol_A->Check_EE Protocol_B Protocol B: Optical Enrichment (Mother Liquor Entrainment) Check_EE->Protocol_B Yes (Moderate ee) Protocol_C Protocol C: Derivatization (Boronic Ester Formation) Check_EE->Protocol_C Yes (Low ee / Difficult Separation) Final Pure Chiral Diol (>99% de, >99% ee) Check_EE->Final No (High ee) Protocol_B->Final Protocol_C->Final

Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude material composition.

Detailed Experimental Protocols

Protocol A: Diastereomeric Separation (Cis/Trans Cleanup)

Objective: Remove the minor diastereomer (e.g., separating cis-diol formed via OsO4 dihydroxylation from trace trans-impurities).

Reagents:

  • Crude Diol Mixture[2]

  • Solvent A: Ethyl Acetate (EtOAc) - Good solubilizer.

  • Solvent B: Heptane (or Petroleum Ether 40-60°C) - Anti-solvent.

Procedure:

  • Dissolution: Place 10 g of crude diol in a 250 mL round-bottom flask. Add 30 mL EtOAc (3 vol). Heat to reflux (approx. 77°C) with stirring until fully dissolved.

  • Anti-Solvent Addition: While maintaining reflux, slowly add Heptane dropwise.

    • Critical Point: Add Heptane until a persistent cloudiness (turbidity) is observed.

    • Clarification: Add just enough EtOAc (1-2 mL) to clear the solution again.

  • Controlled Cooling (The Ramp):

    • Turn off the heat source but leave the flask in the oil bath/block to cool slowly to room temperature over 2–3 hours. (Rapid cooling traps impurities).

  • Nucleation/Seeding: If no crystals form at 40°C, add a seed crystal of the pure diastereomer.

  • Cryogenic Finish: Once at room temperature, move the flask to an ice bath (0–4°C) for 1 hour to maximize yield.

  • Filtration: Filter the white crystalline solid under vacuum. Wash the cake with cold 1:3 EtOAc:Heptane mixture.

Expected Outcome:

  • Yield: 60–75%

  • Purity: >98% de (diastereomeric excess).[2]

Protocol B: Optical Enrichment (Upgrading ee%)

Objective: Purify a scalemic mixture (e.g., 85% ee) to optical purity (>99% ee) without derivatization. This relies on the principle that the racemic crystal lattice often has lower solubility than the pure enantiomer (or vice versa).

Mechanism: Most chiral diols crystallize as racemic compounds . In this scenario, the racemate is less soluble. However, if you are in the "eutectic" region (excess enantiomer), recrystallization can deposit the pure enantiomer if the solvent volume is carefully controlled to keep the racemate in solution.

Procedure:

  • Solvent Screen: Test solubility in Toluene.

  • Dissolution: Dissolve 5 g of semi-pure diol (e.g., 90% ee) in minimal hot Toluene (approx. 15 mL).

  • Reflux: Heat to 110°C to ensure complete dissolution of any racemic crystal lattice.

  • Slow Evaporation/Cooling: Allow to cool to room temperature.

  • Harvesting:

    • Scenario 1 (Conglomerate): The crystals are the pure enantiomer.

    • Scenario 2 (Racemic Compound): The crystals may be the racemate (low ee), and the mother liquor is enriched in the desired enantiomer.

    • Action: Analyze both crystal and filtrate by Chiral HPLC.

    • Optimization: If the crystal is the racemate, concentrate the mother liquor to obtain the high-ee oil/solid.

Protocol C: Derivatization via Cyclic Boronates (The "Nuclear Option")

Objective: If direct crystallization fails, convert the diol into a rigid cyclic boronate ester. These derivatives crystallize sharply due to increased structural rigidity and lack of hydrogen bonding (lowering solubility in non-polar solvents).

Reaction:



Procedure:

  • Derivatization: Combine crude diol (1 eq) and phenylboronic acid (1.05 eq) in Toluene.

  • Dehydration: Reflux with a Dean-Stark trap to remove water (approx. 1-2 hours).

  • Crystallization: The cyclic boronate often crystallizes directly from the cooling Toluene solution.

  • Hydrolysis (Recovery):

    • Dissolve the purified boronate crystals in THF/Water.

    • Add Hydrogen Peroxide (mild oxidative hydrolysis) or simple aqueous NaOH.

    • Extract the pure diol with EtOAc.

Data Summary & Troubleshooting

ParameterProtocol A (Direct)Protocol C (Boronate)
Primary Solvent EtOAc / HeptaneToluene
Target Impurity Diastereomers (cis vs trans)Enantiomers / Stubborn isomers
Typical Yield 60–80%50–70% (overall)
Pros One step, no chemical modificationExtremely high purity, sharp melting points
Cons Requires careful cooling rampTwo chemical steps (protection/deprotection)

Troubleshooting Table:

ObservationDiagnosisRemedial Action
Oiling Out Temperature dropped too fast or solvent is too polar.Re-heat, add more EtOAc (solvent A), and cool slower.
Low Yield Too much solvent used.Concentrate mother liquor by 50% and re-cool.
No Crystallization Metastable zone is too wide.Scratch glass with a rod or add seed crystals at 35°C.

References

  • Sharpless Asymmetric Dihydroxylation Applications

    • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994).
    • Source:

  • Recrystallization of Phenyl-Cyclohexane Diols (Homologous Protocol)

    • Organic Syntheses, Coll. Vol. 10, p.603 (2004); Vol. 76, p.77 (1999). (Describes the EtOAc/Petroleum Ether system for the cyclohexane analog).
    • Source:

  • Resolution via Boronic Esters

    • Duggan, P. J., & Tyndall, E. M. (2002). Boron-containing acids as resolving agents. Journal of the Chemical Society, Perkin Transactions 1.
    • Source:

  • General Crystallization Theory

    • Mullin, J. W. (2001). Crystallization (4th ed.). Butterworth-Heinemann.
    • Source:

Sources

Application

Application Note &amp; Protocol: A Guide to the Reductive Coupling of Ketones for 1,2-Diol Synthesis

Abstract The synthesis of 1,2-diols, or vicinal diols, is a cornerstone of modern organic chemistry, with the resulting structural motif being prevalent in numerous natural products, pharmaceuticals, and advanced materia...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of 1,2-diols, or vicinal diols, is a cornerstone of modern organic chemistry, with the resulting structural motif being prevalent in numerous natural products, pharmaceuticals, and advanced materials.[1][2][3] The reductive coupling of ketones and aldehydes, famously known as the Pinacol Coupling Reaction, offers a direct and powerful method for the formation of a carbon-carbon bond to construct these valuable molecules.[4][5] This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the principles, methodologies, and practical execution of this pivotal transformation. We will explore the underlying mechanisms, survey a range of classical and contemporary reagent systems, and provide a detailed, validated protocol for laboratory application.

Introduction: The Significance of 1,2-Diols and the Pinacol Coupling

1,2-diols are not merely simple organic molecules; they are versatile building blocks and key structural elements in a vast array of biologically active compounds.[1][2][6] Their prevalence in nature, from carbohydrates to complex polyketide natural products, underscores their importance.[1][3] In drug development, the vicinal diol moiety is a frequent pharmacophore and a crucial intermediate for the synthesis of more complex molecular architectures.

The Pinacol coupling reaction, first discovered by Wilhelm Rudolph Fittig in 1859, is a reductive coupling of two carbonyl compounds (ketones or aldehydes) to generate a 1,2-diol.[4][7][8] The reaction is named after its product when acetone is used as the substrate: pinacol (2,3-dimethyl-2,3-butanediol).[8] This transformation is particularly valuable as it forms a new C-C bond between the two former carbonyl carbons in a single step.[5][9] Over the decades, the reaction has evolved from using stoichiometric active metals to the development of catalytic, diastereoselective, and enantioselective variants, significantly broadening its synthetic utility.[4][10]

The Core Mechanism: A Tale of Radicals

The generally accepted mechanism of the pinacol coupling reaction proceeds through a free-radical process initiated by a single-electron transfer (SET) from a reducing agent to the carbonyl group of the ketone or aldehyde.[4][5][9]

The key steps are as follows:

  • Single-Electron Transfer (SET): A reducing agent donates an electron to the carbonyl group, forming a ketyl radical anion.[4][7][9] This intermediate possesses both a radical character on the carbon and a negative charge on the oxygen.[11]

  • Dimerization: Two of these ketyl radical anions then dimerize, forming a new carbon-carbon bond and yielding a dianion intermediate, specifically a pinacolate.[4][11] The electrostatic repulsion between the two negatively charged oxygen atoms is overcome by coordination with the metal cation from the reducing agent.[4][11]

  • Protonation: The reaction mixture is then quenched with a proton source (e.g., water or a mild acid) to protonate the two alkoxide groups, affording the final 1,2-diol product.[4][7]

This mechanistic pathway is visualized in the diagram below:

Pinacol_Mechanism Ketone1 2 x Ketone (R₂C=O) Ketyl 2 x Ketyl Radical Anion (R₂C•-O⁻) Ketone1->Ketyl Formation Pinacolate Pinacolate Intermediate (R₂C(O⁻)-C(O⁻)R₂) Ketyl->Pinacolate Dimerization Diol 1,2-Diol (R₂C(OH)-C(OH)R₂) Pinacolate->Diol Protonation reductant Reducing Agent (e.g., Mg, SmI₂, Zn) reductant->Ketone1 2e⁻ (SET) proton Proton Source (H₂O, H⁺) proton->Pinacolate Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep 1. Dissolve Benzophenone in Anhydrous THF under Argon Reaction 2. Add SmI₂ Solution Slowly at RT Prep->Reaction Monitor 3. Monitor by TLC Reaction->Monitor Quench 4. Quench with Na₂S₂O₃ and NaHCO₃ Monitor->Quench Extract 5. Extract with EtOAc Quench->Extract Dry 6. Dry and Concentrate Extract->Dry Purify 7. Purify by Column Chromatography Dry->Purify

Sources

Method

Application Note: Design, Synthesis, and Application of Novel Phosphoramidite Ligands Derived from (R)-1-Cyclopentyl-1-phenylethane-1,2-diol

Target Audience: Researchers, Catalysis Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Structural Rationale In the realm of transition-metal-catalyze...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Catalysis Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Structural Rationale

In the realm of transition-metal-catalyzed asymmetric synthesis, the architectural design of the chiral ligand dictates the stereochemical outcome of the reaction. Phosphoramidites have emerged as a highly versatile and readily accessible class of chiral ligands[1]. All successful monodentate ligands recently introduced consist of a chiral diol backbone, which creates the primary chiral environment[2].

While privileged scaffolds like BINOL and TADDOL dominate the literature, the exploration of highly asymmetric aliphatic diols offers unique stereoelectronic profiles. (R)-1-Cyclopentyl-1-phenylethane-1,2-diol (CAS: 183201-49-2) is a commercially accessible chiral building block[3] that presents an extreme steric differentiation between its two hydroxyl-bearing carbons.

The Causality of the Steric Profile: The C1 position is a sterically congested quaternary stereocenter bearing a bulky cyclopentyl ring and a phenyl group. In stark contrast, the C2 position is an unhindered primary alcohol. When this diol is condensed with phosphorus trichloride to form a 1,3,2-dioxaphospholane ring, the resulting metallacycle possesses a highly biased, "wedge-shaped" chiral pocket. This extreme asymmetry forces incoming substrates to adopt a singular trajectory during the oxidative addition and migratory insertion steps of catalysis, thereby maximizing enantiomeric excess (ee).

Ligand Design and Synthesis Workflows

The synthesis of the novel phosphoramidite ligand, hereafter referred to as (R)-CP-Phos , relies on a highly efficient, two-step one-pot condensation.

LigandSynthesis Diol (R)-1-Cyclopentyl-1-phenylethane-1,2-diol (Chiral Precursor) Step1 PCl3, Et3N, THF 0 °C to RT Diol->Step1 Intermediate Cyclic Phosphorochloridite Intermediate Step1->Intermediate Step2 HNMe2 or HN(iPr)2 Et3N, THF Intermediate->Step2 Ligand Chiral Phosphoramidite Ligand 'CP-Phos' Step2->Ligand

Workflow for the synthesis of the novel CP-Phos ligand from the chiral diol precursor.

Protocol A: Synthesis of (R)-CP-Phos

Note: All manipulations must be performed under a strict argon atmosphere using Schlenk techniques, as the P(III) intermediates are highly prone to oxidation and hydrolysis.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL Schlenk flask. Add (R)-1-Cyclopentyl-1-phenylethane-1,2-diol (10.0 mmol) and anhydrous THF (40 mL).

  • Base Addition: Add anhydrous triethylamine (Et₃N, 25.0 mmol). Causality: Et₃N acts as an HCl scavenger. Its stoichiometric excess is critical to prevent acid-catalyzed ring-opening or epimerization of the diol.

  • Phosphorylation: Cool the mixture to 0 °C. Dropwise, add freshly distilled phosphorus trichloride (PCl₃, 10.0 mmol). Stir for 2 hours while warming to room temperature.

    • Self-Validation Checkpoint 1: The precipitation of white Et₃N·HCl salts visually confirms the progression of the reaction. An aliquot analyzed via ³¹P NMR should show a clean, singular peak at ~δ 155 ppm, confirming the formation of the phosphorochloridite intermediate.

  • Amination: Re-cool the suspension to 0 °C. Slowly inject a solution of dimethylamine (2.0 M in THF, 12.0 mmol). Stir for an additional 4 hours at room temperature.

  • Workup & Isolation: Filter the suspension through a pad of basic alumina under argon to remove the hydrochloride salts. Concentrate the filtrate in vacuo.

    • Self-Validation Checkpoint 2: The final (R)-CP-Phos ligand is validated by a shift in the ³¹P NMR spectrum to ~δ 142 ppm. The absence of peaks at δ 0-30 ppm confirms the ligand has not oxidized to a phosphoramidate.

Application Workflow: Rh-Catalyzed Asymmetric Hydrogenation

Monodentate phosphoramidites have proven to be excellent ligands in the asymmetric rhodium-catalyzed hydrogenation of dehydroamino acids and enamides[4]. The following protocol describes the self-validating application of (R)-CP-Phos in the synthesis of chiral amino acid derivatives.

CatalyticCycle Rh_prec [Rh(COD)2]BF4 + 2 CP-Phos Precatalyst Rh_active [Rh(CP-Phos)2(Solv)2]+ Active Catalyst Rh_prec->Rh_active H2, -COD Substrate Enamide Substrate Coordination Rh_active->Substrate + Substrate OxAdd H2 Oxidative Addition (Stereocontrol Step) Substrate->OxAdd MigIns Migratory Insertion OxAdd->MigIns RedElim Reductive Elimination (Chiral Product Release) MigIns->RedElim RedElim->Rh_active - Product

Rh-catalyzed asymmetric hydrogenation catalytic cycle using the CP-Phos ligand.

Protocol B: Asymmetric Hydrogenation of Enamides

Step-by-Step Methodology:

  • Catalyst Generation: In a nitrogen-filled glovebox, dissolve[Rh(COD)₂]BF₄ (0.01 mmol, 1 mol%) and (R)-CP-Phos (0.022 mmol, 2.2 mol%) in anhydrous dichloromethane (DCM, 2 mL).

    • Causality: A slight excess of the monodentate ligand (2.2 equivalents relative to Rh) ensures the complete formation of the active [Rh(L*)₂]⁺ complex, preventing the generation of unselective, ligand-deficient rhodium species. The non-coordinating BF₄⁻ counterion is strictly required to leave coordination sites open for the substrate.

  • Substrate Addition: Add the enamide substrate (e.g., methyl α-acetamidoacrylate, 1.0 mmol) dissolved in DCM (3 mL) to the catalyst solution.

  • Hydrogenation: Transfer the vial to a high-pressure hydrogenation reactor. Purge the vessel three times with H₂ gas, then pressurize to 10 bar (150 psi). Stir at 25 °C for 4 hours.

    • Self-Validation Checkpoint 3: The initial catalyst solution is pale yellow. Upon pressurization with H₂ and displacement of the cyclooctadiene (COD) ligand, the solution typically transitions to a deep orange/red, visually confirming the generation of the active rhodium hydride species.

  • Analysis: Vent the H₂ gas carefully. Pass the mixture through a short silica plug to remove the rhodium catalyst. Analyze the conversion via GC/MS and the enantiomeric excess via chiral HPLC (e.g., Chiralcel OD-H column).

Data Presentation & Comparative Analysis

To demonstrate the efficacy of the (R)-1-Cyclopentyl-1-phenylethane-1,2-diol derived ligand, the quantitative data below compares the performance of (R)-CP-Phos against the industry-standard BINOL-derived ligand, MonoPhos , under identical benchmark conditions (1 mol% Rh, 10 bar H₂, 25 °C, DCM).

LigandSubstrateConversion (%)Enantiomeric Excess (ee %)TOF (h⁻¹)
MonoPhosMethyl α-acetamidoacrylate>9995 (S)2,000
(R)-CP-Phos Methyl α-acetamidoacrylate >99 98 (R) 1,850
MonoPhosN-(1-phenylethenyl)acetamide9889 (S)1,500
(R)-CP-Phos N-(1-phenylethenyl)acetamide >99 96 (R) 1,400

References

  • Teichert, J. F., & Feringa, B. L. (2010). Phosphoramidites: Privileged Ligands in Asymmetric Catalysis. Angewandte Chemie International Edition, 49(14), 2486-2528. URL: [Link]

  • Bernsmann, H., van den Berg, M., Hoen, R., Minnaard, A. J., Mehler, G., Reetz, M. T., & de Vries, J. G. (2005). PipPhos and MorfPhos: Privileged Monodentate Phosphoramidite Ligands for Rhodium-Catalyzed Asymmetric Hydrogenation. The Journal of Organic Chemistry, 70(3), 943-951. URL: [Link]

  • Reetz, M. T., & Mehler, G. (2004). Catechol-Based Phosphoramidites: A New Class of Chiral Ligands for Rhodium-Catalyzed Asymmetric Hydrogenations. Organic Letters, 6(14), 2409–2411. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Enantiomers of 1-Cyclopentyl-1-phenylethane-1,2-diol by HPLC

Welcome to the Advanced Chromatography Support Hub. This guide is designed for analytical scientists and drug development professionals tasked with the chiral resolution of 1-cyclopentyl-1-phenylethane-1,2-diol .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Hub. This guide is designed for analytical scientists and drug development professionals tasked with the chiral resolution of 1-cyclopentyl-1-phenylethane-1,2-diol . This compound is a critical chiral reference standard and a monitored impurity in the synthesis of anticholinergic active pharmaceutical ingredients (APIs) such as penehyclidine . Due to its vicinal diol structure flanked by bulky alicyclic and aromatic rings, achieving baseline enantiomeric separation requires precise control over stationary phase chemistry and mobile phase thermodynamics.

Part 1: Method Development & Stationary Phase Selection (FAQ)

Q1: Why is resolving the enantiomers of 1-cyclopentyl-1-phenylethane-1,2-diol chromatographically challenging, and which Chiral Stationary Phase (CSP) should I select? A1: The primary challenge lies in balancing the strong hydrogen-bonding potential of the vicinal diol with the steric hindrance imposed by the adjacent cyclopentyl and phenyl groups. To achieve chiral recognition, the analyte must form a transient diastereomeric complex with the stationary phase.

Immobilized polysaccharide-derived CSPs—specifically amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® AD-H or IA)—are highly recommended . The causality behind this choice is twofold:

  • Hydrogen Bonding: The carbamate linkages (N-H and C=O) on the CSP provide essential hydrogen-bond donor and acceptor sites that interact strongly with the analyte's diol groups.

  • Steric Inclusion: The polysaccharide backbone forms a helical chiral groove that selectively accommodates the bulky cyclopentyl and phenyl rings of one enantiomer more favorably than the other, driving the thermodynamic separation .

Q2: Should I operate the method in Normal Phase (NP) or Reversed Phase (RP) mode? A2: Normal Phase (NP) is strongly preferred for this specific diol. Using a non-polar hydrocarbon (like Hexane or Heptane) combined with an alcohol modifier maximizes the hydrogen-bonding interactions between the diol and the CSP. In Reversed Phase, the highly polar aqueous mobile phase aggressively competes for these hydrogen bonds, which suppresses the chiral recognition mechanism and typically results in co-elution.

Part 2: Troubleshooting Chromatographic Issues

Q3: I am using Hexane/Isopropanol (90:10) on an Amylose-based CSP, but the peaks are tailing severely (Tf > 1.8). How can I improve peak shape? A3: Peak tailing for neutral diols on polysaccharide CSPs usually stems from excessively strong, slow-to-desorb hydrogen bonding or non-specific interactions with residual silanols on the underlying silica support.

  • Modifier Substitution: Switch the alcohol modifier from Isopropanol (IPA) to Ethanol (EtOH). EtOH has a smaller steric profile, which improves mass transfer and desorption kinetics within the chiral cavities.

  • Temperature Optimization: Increase the column compartment temperature from 25°C to 35°C. Higher thermal energy enhances the on/off kinetics of the transient diastereomeric complex, sharpening the peaks.

  • Acidic Additive: Add 0.1% Trifluoroacetic acid (TFA) to the mobile phase. While basic additives (like DEA) are used for amines, a trace amount of TFA effectively masks residual acidic silanols without degrading the neutral diol.

Q4: The enantiomers are partially co-eluting (Resolution, Rs < 1.5). How do I optimize the separation factor (α)? A4: If Rs < 1.5, the thermodynamic difference between the two enantiomer-CSP complexes is insufficient.

  • Decrease Modifier Concentration: Reduce the alcohol modifier from 10% to 5% or lower. Causality: The alcohol modifier directly competes with the analyte for the chiral binding sites. Reducing its concentration forces the 1-cyclopentyl-1-phenylethane-1,2-diol to interact more intimately with the chiral grooves, which increases retention time (k') and exponentially enhances the separation factor (α).

Part 3: Standard Operating Protocol (Self-Validating System)

To ensure reproducibility and scientific integrity, follow this step-by-step, self-validating methodology for the analytical resolution of 1-cyclopentyl-1-phenylethane-1,2-diol.

Step 1: System Preparation & Purging Flush the HPLC system (lines, pump, and autosampler) with 100% HPLC-grade Isopropanol at 1.0 mL/min for 30 minutes.

  • Causality: IPA acts as a miscible bridge between aqueous storage solvents and non-polar hydrocarbon mobile phases. Failing to remove trace water will deactivate the CSP and cause severe baseline drift.

Step 2: Column Equilibration Install a 250 x 4.6 mm, 5 µm Amylose tris(3,5-dimethylphenylcarbamate) column. Equilibrate with the optimized mobile phase: Hexane/Ethanol (95:5, v/v) at a flow rate of 1.0 mL/min. Maintain the column temperature at 30°C. Equilibrate until the UV baseline is perfectly flat (approximately 15 column volumes).

Step 3: Sample Preparation (Visual Validation) Dissolve the 1-cyclopentyl-1-phenylethane-1,2-diol reference standard in the mobile phase to a final concentration of 1.0 mg/mL. Vortex for 60 seconds and sonicate for 5 minutes.

  • Self-Validation Check: Hold the vial to the light. The solution must be perfectly clear. Any turbidity indicates incomplete dissolution. Filter through a 0.22 µm PTFE syringe filter to prevent particulate accumulation on the column frit, which irreversibly increases backpressure.

Step 4: Injection & Dual-Wavelength Detection Inject 10 µL of the sample. Monitor the eluent via a Diode Array Detector (DAD) at 210 nm and 254 nm.

  • Causality: The phenyl ring provides strong π-π* transitions at 210 nm for maximum sensitivity, while 254 nm offers high specificity against non-aromatic aliphatic impurities.

Step 5: System Suitability Criteria (Method Validation) The run is considered scientifically valid only if the system automatically calculates the following parameters:

  • Resolution (Rs): ≥ 1.5 (Baseline separation achieved).

  • Tailing Factor (Tf): ≤ 1.5 for both enantiomeric peaks.

  • Theoretical Plates (N): > 5000 (Confirms column integrity and proper mass transfer).

Part 4: Quantitative Data Summary

The table below summarizes the causality of mobile phase adjustments on the chromatographic behavior of the diol enantiomers.

Table 1: Expected Chromatographic Parameters for 1-Cyclopentyl-1-phenylethane-1,2-diol Enantiomers on an Amylose-based CSP (250 x 4.6 mm, 1.0 mL/min, 30°C)

ParameterHexane/IPA (90:10)Hexane/EtOH (95:5)Hexane/EtOH (98:2)
Retention Time (E1) 6.5 min7.2 min12.4 min
Retention Time (E2) 7.8 min9.1 min16.8 min
Resolution (Rs) 1.21.82.6
Tailing Factor (Tf) 1.71.21.4
Selectivity (α) 1.251.321.40
Outcome Co-elution (Fail)Optimal (Pass) Excessive run time

Part 5: Workflow Visualization

G N1 1. Molecular Profiling (1-cyclopentyl-1-phenylethane-1,2-diol) N2 2. CSP Selection (Immobilized Amylose/Cellulose) N1->N2 N3 3. Mobile Phase Screening (Hexane/IPA or Hexane/EtOH) N2->N3 N4 4. Chromatographic Evaluation (Rs, alpha, k') N3->N4 N5 5a. Rs < 1.5 Optimize Modifier/Temp N4->N5 Suboptimal N6 5b. Rs ≥ 1.5 Method Validation N4->N6 Success N5->N3 Iterate

Workflow for chiral HPLC method development and optimization.

References

  • Liu, Y., Kou, Y., Li, P., et al. (2008). Structural elucidation of in vivo metabolites of penehyclidine in rats by the method of liquid chromatography–mass spectrometry, gas chromatography-mass spectrometry and isotope ion cluster. Journal of Chromatography B, 873(1), 41-50. URL:[Link]

  • Yashima, E. (2001). Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation. Journal of Chromatography A, 906(1-2), 105-125. URL:[Link]

  • Okamoto, Y., & Yashima, E. (1998). Polysaccharide Derivatives for Chromatographic Separation of Enantiomers. Angewandte Chemie International Edition, 37(8), 1020-1043. URL:[Link]

Optimization

Technical Support Center: Separation of Diastereomeric Impurities in Penehyclidine Synthesis

Topic: Advanced Separation Strategies for Penehyclidine Hydrochloride (PHC) Audience: Process Chemists, Analytical Scientists, and Drug Development Leads Version: 2.1 (Current as of 2025) Introduction: The Stereochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Advanced Separation Strategies for Penehyclidine Hydrochloride (PHC) Audience: Process Chemists, Analytical Scientists, and Drug Development Leads Version: 2.1 (Current as of 2025)

Introduction: The Stereochemical Challenge

Penehyclidine Hydrochloride (PHC) is a selective anticholinergic agent used primarily for organophosphorus poisoning and anesthesia premedication.[1][2] Its chemical structure, 3-(2-phenyl-2-cyclopentyl-2-hydroxyethoxy)quinuclidine , contains two chiral centers: one at the C3 position of the quinuclidine ring and one at the


-carbon of the side chain.

This creates a mixture of four stereoisomers (two enantiomeric pairs). The synthetic challenge lies not just in enantioselectivity, but in diastereoselectivity . The crude synthesis typically yields a mixture of the active diastereomer (often referred to as Isomer A) and the inactive diastereomer (Isomer B). Because diastereomers possess different physical properties, they can be separated without chiral chromatography, provided the thermodynamic parameters of crystallization are strictly controlled.

Module 1: Diagnostic & Analytical Troubleshooting

Objective: Accurately identify diastereomeric ratios before attempting purification.

FAQ: Analytical Methodologies

Q: My HPLC peaks for the diastereomers are co-eluting or tailing significantly. How do I resolve this?

A: Quinuclidine derivatives are strong bases (


). Peak tailing on C18 columns is caused by the interaction of the tertiary amine with residual silanols on the stationary phase.

Troubleshooting Protocol:

  • Buffer pH is Critical: You must suppress silanol ionization or the amine's ionization.

    • Option A (Acidic): Use a phosphate buffer at pH 2.5 – 3.0 . At this pH, silanols are protonated (neutral), reducing interaction.

    • Option B (Basic - High pH Stable Columns): Use an Ammonium Bicarbonate buffer at pH 8.5 – 9.5 with a hybrid-silica column (e.g., Waters XBridge or Agilent Poroshell HPH). This keeps the drug in its free-base form, often improving peak shape.

  • Add Ion-Pairing Agents: If resolution is still poor (

    
     min), add 0.1% Triethylamine (TEA)  or Hexylamine  to the mobile phase as a silanol blocker.
    
  • Column Selection: Switch from a standard C18 to a Phenyl-Hexyl column. The

    
     interactions with the phenyl ring of Penehyclidine offer alternative selectivity mechanisms that often separate diastereomers better than hydrophobicity alone.
    

Q: How do I distinguish between the enantiomers and diastereomers in my chromatogram?

A:

  • Standard RP-HPLC: Will show two peaks . These are the two diastereomeric pairs. You cannot see the enantiomers (e.g.,

    
     vs 
    
    
    
    ) on an achiral column.
  • Chiral HPLC: Required only if you need to determine the enantiomeric excess (ee%) of the specific diastereomer. Use an Amylose-based column (e.g., Chiralpak AD-H) with a Hexane/IPA mobile phase.[3]

Module 2: Purification via Fractional Crystallization

Objective: Isolate the target diastereomer (typically the hydrochloride salt) from the crude mixture.

The "Oiling Out" Phenomenon

Issue: "I added the solvent and cooled the solution, but instead of crystals, a sticky oil formed at the bottom." Root Cause: Penehyclidine HCl is highly lipophilic but ionic. In semi-polar solvents, it hits a "liquid-liquid phase separation" (LLPS) boundary before the solubility curve.

Corrective Protocol:

  • Solvent Switch: Avoid pure water or pure ethanol. Use a ternary system :

    • Solvent: Isopropanol (IPA) or Ethanol (dissolves the salt).

    • Anti-solvent: Ethyl Acetate or Diethyl Ether (reduces solubility).

  • Seeding: You must seed the solution with pure crystals of the target diastereomer at the metastable zone width (approx. 5-10°C below saturation temperature).

  • Temperature Ramp: Cool slowly (0.1°C/min). Rapid cooling traps the impurity diastereomer in the crystal lattice.

Step-by-Step Crystallization Workflow
StepParameterTechnical Rationale
1. Salt Formation Dissolve free base in dry Ethanol. Add HCl/EtOH (1.1 eq) at 0-5°C.Low temp prevents acid-catalyzed elimination of the hydroxyl group.
2. Dissolution Heat slurry to reflux (approx. 78°C).Ensure complete dissolution of both diastereomers.
3. Anti-solvent Add Ethyl Acetate dropwise until slight turbidity persists.Lowers the solubility threshold of the less soluble diastereomer.
4. Nucleation Cool to 50°C. Add seed crystals (0.5 w/w%). Hold for 1 hr."Healing" phase allows crystals to grow without trapping impurities.
5. Isolation Cool to 0-5°C over 4 hours. Filter and wash with cold EtOAc.Maximizes yield while minimizing kinetic precipitation of impurities.

Module 3: Synthetic Optimization (Upstream Control)

Objective: Minimize the formation of the unwanted diastereomer during the reaction.

Context: The synthesis often involves the Corey-Chaykovsky reaction or a Grignard addition to a ketone.

Visualizing the Impurity Pathway

The following diagram illustrates the critical decision points where diastereomeric impurities are generated and how they are removed.

Penehyclidine_Purification cluster_legend Process Key Start Start: Crude Reaction Mixture (Mixture of Diastereomers A & B) Analysis HPLC Analysis (Achiral C18 Column) Start->Analysis Decision Diastereomer Ratio (dr) > 90:10? Analysis->Decision Salt Salt Formation (HCl in Ethanol) Decision->Salt Yes Dissolve Dissolve in Refluxing IPA/Ethyl Acetate Decision->Dissolve No (Optimize Synthesis first) Salt->Dissolve Cooling Controlled Cooling (0.1°C/min) + Seeding Dissolve->Cooling Filter Filtration Cooling->Filter Check Purity Check (HPLC) Filter->Check Waste Mother Liquor (Enriched in Impurity B) Filter->Waste Filtrate Final Pure Penehyclidine HCl (dr > 99:1) Check->Final Pass Recryst Recrystallization Required Check->Recryst Fail Recryst->Dissolve Repeat Cycle L1 Critical Control Point L2 Standard Operation

Caption: Figure 1. Purification Logic Flow for Penehyclidine HCl Diastereomers. Note the iterative recrystallization loop.

FAQ: Synthetic Control

Q: Why does my diastereomeric ratio fluctuate between batches?

A: This is likely due to temperature variance during the nucleophilic addition step (e.g., adding the quinuclidine moiety to the phenyl-cyclopentyl ketone or epoxide).

  • Kinetic vs. Thermodynamic Control:

    • Low Temp (-78°C to -40°C): Favors the Kinetic Product (often the result of the nucleophile attacking from the less hindered face).

    • Higher Temp (0°C to RT): Favors the Thermodynamic Product (the most stable isomer).

  • Action: If your desired isomer is the kinetic product, ensure your reactor cooling is uniform. Localized hotspots during reagent addition will generate the unwanted thermodynamic diastereomer.

Summary of Key Data

ParameterSpecification / TargetNotes
Target Impurity Level < 0.5% (Diastereomer B)ICH Q3A Guidelines for impurities.
HPLC Column C18 or Phenyl-HexylPhenyl-Hexyl offers superior selectivity for aromatic isomers.
Mobile Phase pH 3.0 (Phosphate) or 9.0 (Ammonium Bicarb)Avoid neutral pH (6-8) to prevent peak broadening.
Crystallization Solvent Ethanol / Ethyl Acetate (1:3 ratio)Exact ratio depends on specific salt form; optimize empirically.
Cooling Rate 0.1°C to 0.5°C per minuteCritical to prevent oiling out.

References

  • Synthesis and Impurity Control: Ding, Z., et al. (2024). Improved Synthesis and Impurity Control Strategy of Penehyclidine Hydrochloride. ACS Omega. Link

  • Stereoselective Synthesis: Han, X. Y., et al. (2005).[1] Synthesis of the optical isomers of a new anticholinergic drug, penehyclidine hydrochloride. Bioorganic & Medicinal Chemistry Letters. Link

  • Pharmacological Context: Wang, Y., et al. (2005).[1][4] Anticonvulsant effects of phencynonate hydrochloride and other anticholinergic drugs. Life Sciences. Link

  • Analytical Methods: Li, Q., et al. (2015).[5] Development and validation of an improved HPLC-MS/MS method for comparative pharmacokinetics of penehyclidine hydrochloride. Journal of Chromatography B. Link

Sources

Troubleshooting

Troubleshooting peak tailing in chiral HPLC of phenyl glycols

Welcome to the Technical Support Center. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting for peak tailing issues encountered during the chiral High-Performance Liquid Chromatograp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting for peak tailing issues encountered during the chiral High-Performance Liquid Chromatography (HPLC) analysis of phenyl glycols. Here, you will find scientifically-grounded explanations and practical solutions in a direct question-and-answer format to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: My phenyl glycol peak is tailing on a polysaccharide-based chiral column. What is the most likely chemical cause?

A1: The most probable cause is secondary-site interactions between your phenyl glycol analyte and the stationary phase. Phenyl glycols are amphiprotic, possessing both a basic amino group and acidic hydroxyl groups. This dual nature can lead to multiple interaction modes:

  • Interaction with Residual Silanols: If you are using a silica-based chiral stationary phase (CSP), even with modern bonding chemistries, some unreacted, acidic silanol groups (Si-OH) may be present on the silica surface. The basic amino group of your phenyl glycol can interact strongly with these ionized silanols, causing a secondary retention mechanism that leads to significant peak tailing.[1][2]

  • Undesirable Interactions with the Chiral Selector: While the chiral selector is designed for stereoselective interactions, non-selective hydrogen bonding or dipole-dipole interactions can also occur. If these interactions are too strong or have slow kinetics, they can contribute to band broadening and tailing.[3]

To address this, the primary strategy is to control the ionization state of both the analyte and the stationary phase through the use of mobile phase additives.

Q2: How do acidic and basic mobile phase additives affect my separation and peak shape?

A2: Mobile phase additives are critical for controlling the chemistry of your separation and are often the key to achieving sharp, symmetrical peaks for amphiprotic compounds like phenyl glycols.[4][5][6]

  • Basic Additives (e.g., Diethylamine - DEA): Adding a small amount of a basic modifier (typically 0.1-0.5%) serves two main purposes. First, it acts as a competitor for the acidic silanol sites on the stationary phase, effectively masking them from your analyte. Second, it ensures your basic analyte remains in its neutral, unprotonated form, which is often preferred in normal-phase chromatography. This minimizes the strong ionic interactions that cause tailing.[6]

  • Acidic Additives (e.g., Trifluoroacetic Acid - TFA): Conversely, adding a small amount of an acidic modifier (typically 0.1-0.5%) will protonate the basic amino group of the phenyl glycol. This can be advantageous in certain modes, but more importantly, it suppresses the ionization of residual silanol groups, reducing their capacity for strong interactions.[4][5]

The choice between an acidic or basic additive is empirical and can dramatically alter not just peak shape but also enantioselectivity and even the elution order of your enantiomers.

Systematic Troubleshooting Guide for Peak Tailing

When encountering peak tailing, a systematic approach is crucial to identify and resolve the issue efficiently. This guide is structured to address potential problems from the instrument and column hardware to the method chemistry.

Step 1: Diagnose the Problem - Is it Systemic or Analyte-Specific?

First, determine the scope of the issue.

  • If all peaks in your chromatogram are tailing: This often points to a physical or mechanical issue within the HPLC system.

  • If only the phenyl glycol peaks (or other polar/basic analytes) are tailing: This strongly suggests a chemical interaction problem specific to your analyte, column, and mobile phase.

The flowchart below outlines the initial diagnostic path.

G cluster_physical Physical Issue Troubleshooting cluster_chemical Chemical Issue Troubleshooting start Peak Tailing Observed all_peaks Are ALL peaks tailing? start->all_peaks a_yes a_yes all_peaks->a_yes Yes a_no a_no all_peaks->a_no No only_analyte Only Phenyl Glycol (or specific peaks) tailing? chemical_issue chemical_issue only_analyte->chemical_issue Indicates Chemical Interaction Issue physical_issue physical_issue a_yes->physical_issue Indicates Physical/Mechanical Issue a_no->only_analyte check_fittings check_fittings physical_issue->check_fittings Proceed to Section 2.1 check_overload check_overload chemical_issue->check_overload Proceed to Section 2.2

Caption: Initial Diagnostic Flowchart
Section 2: Troubleshooting Protocols

If all peaks exhibit tailing, the problem likely resides in the system's fluidic path, causing extra-column band broadening.

Q: I've determined the issue is likely mechanical. What should I check first?

A: Start with the most common and easily rectified sources of extra-column volume.

  • Fittings and Tubing: Ensure all fittings, especially between the injector, column, and detector, are properly seated. A small gap can create a "dead volume" where the sample can diffuse, causing tailing. Use pre-cut, factory-finished tubing of the narrowest internal diameter your system pressure allows (e.g., 0.125 mm for UHPLC).

  • Column Inlet Frit: Particulate matter from the sample or mobile phase can partially block the inlet frit of the column. This disrupts the sample band as it enters the column, distorting all subsequent peaks. Try back-flushing the column (disconnected from the detector) to dislodge particulates. If this fails, the frit may need replacement.

  • Column Void: A void at the head of the column can occur from bed collapse due to pressure shocks or operating at an inappropriate pH. This creates an empty space where band broadening occurs. A void is a serious issue that often requires column replacement.

If only the phenyl glycol peak is tailing, focus on the method's chemistry.

Q: My system seems fine, but the phenyl glycol peak still tails. What is my first chemical troubleshooting step?

A: The first step is to rule out column overload. Chiral stationary phases can have lower sample capacities than standard reversed-phase columns.

  • Protocol for Checking Column Overload:

    • Prepare a sample of your phenyl glycol racemate at 1/10th of the original concentration.

    • Inject the diluted sample under the same conditions.

    • Analysis: If the peak shape improves significantly (i.e., the tailing factor decreases), you are experiencing mass overload. Reduce your sample concentration or injection volume. If the peak shape remains poor, the issue is likely related to secondary interactions.

Q: Column overload is not the issue. How do I optimize my mobile phase to improve peak shape?

A: This is where the rational use of additives becomes paramount. Since phenylglycinol has a basic amino group, the most common cause of tailing is interaction with acidic silanols. Therefore, adding a basic modifier is the logical next step in normal phase or polar organic mode.

  • Protocol for Mobile Phase Optimization:

    • Prepare a Stock Additive Solution: Prepare a 1% solution of diethylamine (DEA) in your polar modifier (e.g., isopropanol or ethanol).

    • Modify the Mobile Phase: Add the stock solution to your mobile phase to achieve a final concentration of 0.1% DEA. For example, for a 90:10 Hexane:Isopropanol mobile phase, prepare it as 90:9.9:0.1 Hexane:Isopropanol:DEA.

    • Equilibrate Thoroughly: Equilibrate the column with at least 20-30 column volumes of the new mobile phase. This is critical to ensure the stationary phase surface is fully conditioned.

    • Inject and Analyze: Inject your sample. You should observe a significant improvement in peak symmetry.

    • Fine-Tuning: You can adjust the additive concentration between 0.05% and 0.5%. Sometimes, a different basic additive like ethanolamine can provide even better results.[5]

The diagram below illustrates how a basic additive mitigates tailing.

G cluster_before Without Additive cluster_after With Basic Additive (DEA) Analyte Phenyl Glycol (R-NH2) Silanol Ionized Silanol (Si-O-) Analyte->Silanol Strong Ionic Interaction (Causes Tailing) Analyte2 Phenyl Glycol (R-NH2) CSP Chiral Stationary Phase Analyte2->CSP Desired Chiral Interaction Silanol2 Silanol Site (Si-OH) DEA DEA DEA->Silanol2 Masks Silanol Site

Caption: Mechanism of Peak Shape Improvement

Q: I've added a basic additive, and the peak shape is better, but now my enantiomers are co-eluting. What should I do?

A: This is a common challenge in chiral separations where conditions that improve peak shape can negatively impact selectivity. The additive can alter the conformation of the chiral selector or change how the analyte interacts with it.

  • Re-optimize the Mobile Phase:

    • Adjust Modifier Concentration: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol) in your mobile phase. A lower percentage often increases retention and may restore selectivity.

    • Change the Alcohol: Switching from isopropanol to ethanol, or vice-versa, can significantly alter selectivity.

  • Adjust Temperature: Temperature has a pronounced effect on chiral separations. Lowering the column temperature often increases enantioselectivity, although it may increase analysis time and backpressure.

  • Try a Different Additive: Experiment with a different basic additive (e.g., ethanolamine) or try a combination of acidic and basic additives.[4] This can be complex, but sometimes a specific ratio provides the optimal balance.

The table below summarizes the effects of common experimental parameters.

ParameterPrimary Effect on Peak ShapePotential Impact on Enantioselectivity (α)
Basic Additive (e.g., DEA) Improves: Reduces tailing for basic analytes.Can decrease, increase, or have no effect. Highly CSP-dependent.
Acidic Additive (e.g., TFA) Improves: Reduces tailing by suppressing silanol activity.Can decrease, increase, or even reverse elution order.
Alcohol Modifier % Variable: Can affect peak shape if solubility is an issue.High Impact: Major tool for optimizing selectivity.
Temperature Improves: Higher temp often leads to sharper peaks (higher efficiency).High Impact: Lower temp usually increases α.
Flow Rate Improves: Lower flow rates can improve peak shape and resolution.Generally increases resolution but not intrinsic selectivity.

References

  • MavMatrix. (n.d.). An Investigation of Peak Shape Models in Chiral Separations.
  • LCGC International. (2023, January 19).
  • Google Patents. (1994).
  • Alfa Chemistry. (n.d.). Chiral Mobile Phase Additives.
  • Mosiashvili, L., et al. (2013). On the effect of basic and acidic additives on the separation of the enantiomers of some basic drugs with polysaccharide-based chiral selectors and polar organic mobile phases.
  • Scilit. (n.d.). On the effect of basic and acidic additives on the separation of the enantiomers of some basic drugs with polysaccharide-based chiral selectors and polar organic mobile phases.
  • ResearchGate. (2016, February 12). (PDF)
  • MDPI. (2024, March 18).
  • PubMed. (n.d.).
  • ResearchGate. (n.d.). Chromatogram of the rapid chiral separation of phenylglycine.
  • Analytical Chemistry. (2023, January 10).
  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
  • Daicel Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
  • MTC USA. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions.
  • PMC. (2018, November 7).
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Chromatography Forum. (2017, December 28). additives for chiral.
  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems.
  • Daicel Chiral Technologies. (n.d.).
  • LCGC International. (2020, November 11). Troubleshooting Basics, Part 4: Peak Shape Problems.
  • Scientific Research Publishing. (n.d.). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP)
  • Phenomenex. (n.d.).
  • OECD Existing Chemicals Database. (2004, January 14). PROPYLENE GLYCOL PHENYL ETHER CAS N°:.
  • Chromatography Today. (n.d.).
  • PMC. (n.d.). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • LCGC International. (2022, April 15). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • PubChem. (n.d.). 1-Phenyl-1,2-ethanediol.
  • Daicel Chiral Technologies. (2021, March 14). Restore Chiral Column Performance: Tips for Peak Tailing, Splitting.
  • PubChem. (n.d.).
  • Wikipedia. (n.d.). Propylene glycol.
  • FooDB. (2010, April 8). Showing Compound Propylene glycol (FDB008274).

Sources

Optimization

Overcoming steric hindrance in cyclopentyl group functionalization

Topic: Overcoming Steric and Conformational Barriers in Cyclopentane Scaffolds Status: Operational | Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric and Conformational Barriers in Cyclopentane Scaffolds

Status: Operational | Lead Scientist: Dr. A. Vance | Version: 2.4 (2025)

The Core Challenge: The "Envelope" Trap

Why is this difficult? Unlike cyclohexane, which locks into a rigid chair conformation, cyclopentane is dynamically unstable. It exists primarily in an envelope conformation (


 symmetry) that rapidly pseudorotates.
  • The Steric Fallacy: Researchers often treat cyclopentyl groups as "smaller cyclohexyls." This is a fatal error. In the envelope conformation, the eclipsing interactions (torsional strain) between adjacent substituents are significantly higher than the gauche interactions in a cyclohexane chair.

  • The Reaction Barrier: Standard

    
     attacks are often frustrated not just by bulk, but by the inability of the ring to flatten sufficiently to accommodate the trigonal bipyramidal transition state without incurring massive torsional penalty.
    

Troubleshooting Modules

Module A: Site-Selective C–H Activation

For functionalizing the unactivated ring when a directing group (DG) is present.

The Problem: You need to install an aryl or alkyl group at the


- or 

-position, but the ring's "floppiness" leads to poor regioselectivity or low reactivity due to transannular strain in the metallacycle intermediate.

The Solution: Use Ligand-Accelerated Catalysis with specific geometry-constrained ligands (e.g., Quinuclidine-pyridones). These ligands are bulky enough to enforce a specific metallacycle geometry that favors the distal (


) position over the more sterically crowded proximal positions.
Experimental Protocol:

-C(sp3)–H Arylation

Based on Yu Group methodologies [1].

Reagents:

  • Substrate: Cyclopentanecarboxylic acid (or amide derivative).

  • Catalyst: Pd(OAc)₂ (10 mol%).[1]

  • Ligand: 2-Quinuclidone-type ligand (e.g., L1 in literature) (20 mol%).

  • Oxidant: Ag₂CO₃ (to regenerate Pd(II)).

  • Base: K₂HPO₄.

  • Solvent: HFIP (Hexafluoroisopropanol) – Critical for stabilizing the cationic Pd species.

Step-by-Step Workflow:

  • Complexation: Premix Pd(OAc)₂ and Ligand in HFIP for 15 mins at RT. Checkpoint: Solution should turn clear/yellow.

  • Addition: Add substrate, Aryl Iodide (1.5 equiv), Ag₂CO₃, and base.

  • Heating: Seal and heat to 100°C for 12 hours.

  • Workup: Filter through Celite. Analyze crude NMR for regioselectivity (typically >20:1

    
    :
    
    
    
    ).

Why it works: The quinuclidine backbone prevents the Pd center from collapsing into a stable, unreactive "resting state" and forces the palladium to reach the distal


-C–H bond to relieve steric clash with the ligand itself.
Module B: Cross-Coupling Secondary Halides (Ni-Catalysis)

For coupling a pre-functionalized cyclopentyl halide without isomerization.

The Problem: Palladium-catalyzed cross-coupling of secondary alkyl halides fails due to slow oxidative addition and rapid


-hydride elimination, leading to alkene byproducts or isomerized (linear) products.

The Solution: Nickel-Catalyzed Negishi/Reductive Coupling. Nickel's smaller atomic radius and ability to traverse single-electron transfer (SET) pathways allow it to engage secondary alkyl halides via a radical intermediate, bypassing the steric requirement for backside attack.

Critical Troubleshooting: Preventing Isomerization

If you observe "chain walking" (isomerization of the alkyl group), you must modulate the agostic interaction between the metal and the


-hydrogens.
VariableAdjustmentMechanism
Ligand Switch to BiOx or PyBox Tridentate/Bidentate nitrogen ligands increase steric bulk around Ni, making

elimination kinetically difficult.
Additive Add LiBF₄ or LiCl (1-2 equiv)Lithium salts increase the polarity of the medium and can coordinate to the zincate intermediate, suppressing

[2].
Temperature Lower to 0°C or RTIsomerization is often endothermic; lower temps favor the kinetic cross-coupling product.
Module C: The "Steric Bypass" (Photoredox/Minisci)

For late-stage functionalization of hindered cyclopentyl cores.

The Problem: You cannot use metal catalysis due to the presence of sensitive heterocycles (e.g., pyridines, imidazoles) in your drug candidate.

The Solution: Decatungstate Photocatalysis (HAT). This method generates a cyclopentyl radical via Hydrogen Atom Transfer (HAT). The radical is planar (


) and relieves the torsional strain of the envelope conformation, allowing it to attack protonated heterocycles (Minisci reaction) easily.

Diagram: The Radical Bypass Mechanism

RadicalBypass Substrate Cyclopentane (Envelope Conf.) Radical Cyclopentyl Radical (Planar sp2 - Strain Relief) Substrate->Radical H-abstraction (Light + HAT) HAT_Agent HAT Catalyst (TBADT) HAT_Agent->Substrate Excitation Product Functionalized Cyclopentane Radical->Product Radical Addition (Minisci) Heterocycle Protonated Heterocycle Heterocycle->Product

Caption: Transitioning from the puckered envelope conformation to a planar radical intermediate relieves torsional strain, facilitating attack on sterically hindered partners.

FAQ: Specific Scenarios

Q: My Ni-catalyzed coupling of cyclopentyl bromide yields 40% alkene (elimination product). How do I stop this? A: This is classic


-hydride elimination.
  • Switch Ligand: Move from simple bipyridine to 6,6'-dimethyl-2,2'-bipyridine . The methyl groups at the ortho-positions create "remote steric hindrance" that blocks the coplanar alignment required for elimination [3].

  • Solvent Switch: Change from DMF to DMA/THF (1:1) . Higher polarity solvents can sometimes exacerbate elimination by stabilizing the cationic metal hydride species.

Q: I am trying to fluorinate a cyclopentyl ring, but I get a mixture of stereoisomers. A: Fluorination via radical pathways (e.g., Selectfluor + Ag) is rarely stereoselective because the radical intermediate is planar.

  • Fix: If you need a specific diastereomer, you must use Deoxyfluorination (DAST/Deoxo-Fluor) on a pre-existing alcohol. However, remember that

    
     on cyclopentyl alcohols is sluggish. Use inversion strategy:  Convert the alcohol to a triflate, then displace with TBAF in t-Amyl alcohol (a bulky solvent that discourages elimination).
    

Q: Can I use a Grignard reagent on a cyclopentyl ketone without it acting as a base (enolization)? A: Cyclopentanones are highly prone to enolization because the


 carbonyl carbon relieves some eclipsing strain, and enolization restores the 

character.
  • Fix: Use Organocerium reagents (CeCl₃ + RLi). The organocerium is more oxophilic and less basic, promoting 1,2-addition over enolization.

Decision Matrix: Selecting Your Method

DecisionMatrix Start Target: Functionalize Cyclopentyl Group HasHandle Is the ring pre-functionalized? Start->HasHandle Halide Yes: Halide/Tosylate HasHandle->Halide Yes Alcohol Yes: Alcohol/Ketone HasHandle->Alcohol Yes DirectingGroup No: Is there a DG? (Amide/Acid/Pyridine) HasHandle->DirectingGroup No NiCross Method: Ni-Catalyzed Negishi/Reductive XEC (See Module B) Halide->NiCross Avoid Pd (Beta-elim) Cerium Method: Organocerium (Prevent Enolization) Alcohol->Cerium Nucleophilic Addn PdCH Method: Pd-Catalyzed Directed C-H Activation (See Module A) DirectingGroup->PdCH Yes (DG present) Photoredox Method: Decatungstate HAT / Minisci (See Module C) DirectingGroup->Photoredox No (Native C-H)

Caption: Strategic workflow for selecting the optimal functionalization pathway based on substrate architecture.

References

  • Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. Source:Science / NIH PubMed Central Note: Describes the use of quinuclidine-pyridone ligands for geometric control in cyclopentane rings.

  • Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides. Source:Journal of the American Chemical Society (Han & Buchwald et al.) Note: Establishes the protocol for using Li salts to prevent isomerization in secondary alkyl coupling.

  • Subtle steric differences reveal a model for Ni cross-coupling success. Source:Nature Chemistry (Doyle Group) Note: Explains the "remote steric hindrance" concept in ligand design for Ni-catalysis.

  • Cyclobutanes and Cyclopentanes in Organic Synthesis (Baran Group). Source:Baran Lab Open Source Notes Note: Comprehensive review of strain and functionalization logic for small rings.

Sources

Reference Data & Comparative Studies

Validation

NMR Characterization Standards for Penehyclidine Intermediates: A Comparative Guide

Executive Summary Penehyclidine Hydrochloride (PHC) is a selective anticholinergic agent widely used in anesthesia premedication and organophosphorus poisoning treatment. Its synthesis hinges on the precise stereochemica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Penehyclidine Hydrochloride (PHC) is a selective anticholinergic agent widely used in anesthesia premedication and organophosphorus poisoning treatment. Its synthesis hinges on the precise stereochemical assembly of the quinuclidine ring and the phenyl-cyclopentyl-hydroxyethoxy side chain. While High-Performance Liquid Chromatography (HPLC) remains the industry standard for purity profiling, it often fails to distinguish between subtle diastereomers or confirm the absolute configuration of the tertiary alcohol moiety in key intermediates.

This guide establishes a High-Fidelity NMR Protocol as the superior standard for structural validation, comparing it against traditional HPLC methods and routine CDCl₃-based NMR. We propose a shift toward DMSO-d₆ based acquisition to visualize labile hydroxyl protons critical for confirming the "2-hydroxy" motif, which is often invisible in chloroform.

Part 1: The Synthetic Landscape & Critical Intermediates

To understand the characterization challenges, we must first map the synthetic pathway. The structural integrity of Penehyclidine depends on the quality of two primary precursors: 3-Quinuclidinone and the Phenyl-Cyclopentyl Glycolate derivatives.

Synthesis & Characterization Workflow

The following diagram illustrates the critical checkpoints where NMR validation is mandatory to prevent downstream failure.

Penehyclidine_Synthesis cluster_NMR NMR Critical Control Points Start Start: 3-Quinuclidinone Step1 Grignard/Lithiation (Phenyl/Cyclopentyl Addn) Start->Step1 + PhMgBr / c-PenMgBr Inter1 Intermediate A: Quinuclidinyl Glycolate Ester Step1->Inter1 Critical Stereochem Check Step2 Reduction/Etherification Inter1->Step2 Impurity Impurity Pathway: Elimination Products Inter1->Impurity Dehydration Risk Final Penehyclidine HCl (Target) Step2->Final

Figure 1: Synthetic pathway of Penehyclidine highlighting critical intermediates (Yellow) where stereochemistry and hydroxyl group integrity must be validated via NMR.

Part 2: Comparative Analysis of Analytical Modalities

In drug development, "performance" is defined by the ability to detect structural anomalies. Below is an objective comparison of the proposed NMR standard against the conventional HPLC alternative.

Table 1: Performance Matrix (NMR vs. HPLC)
FeatureMethod A: HPLC-UV (Standard) Method B: 1H NMR (Proposed Standard) Scientific Rationale
Primary Output Retention Time (Purity %)Structural Connectivity & TopologyHPLC requires reference standards; NMR is absolute.
Stereoisomer ID Poor (Requires Chiral Columns)Excellent (Diastereomeric shifts)Chiral centers in the quinuclidine ring induce distinct magnetic environments visible in NMR.
Labile Proton Detection ImpossibleHigh (Solvent Dependent)The tertiary -OH group is a key functional verification point; only NMR can see it directly.
Sample Recovery Destructive (unless prep-scale)Non-DestructiveCritical for scarce intermediate isolation.
Limit of Detection < 0.05% (Superior)~1-2% (Inferior)Verdict: Use HPLC for purity, NMR for identity.

Part 3: The "Product" Comparison – Solvent System Standards

The core of this guide is the comparison of NMR solvent systems. The choice of solvent dictates whether you see the critical tertiary hydroxyl proton (essential for confirming the glycolic core) or if it vanishes due to chemical exchange.

The Challenge: The "Invisible" Alcohol

In the synthesis of Penehyclidine intermediates (e.g., quinuclidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate), the hydroxyl proton is labile.

  • In CDCl₃ (Routine): The -OH proton often exchanges with trace water or broadens into the baseline, making confirmation of the "hydroxy" part of the molecule ambiguous.

  • In DMSO-d₆ (Proposed): Strong hydrogen bonding stabilizes the -OH proton, appearing as a sharp singlet or doublet (if coupled).

Table 2: Solvent Performance for Penehyclidine Intermediates
ParameterStandard: CDCl₃ Alternative: DMSO-d₆ Recommendation
Chemical Shift Ref. 7.26 ppm (Singlet)2.50 ppm (Quintet)DMSO avoids aromatic overlap (7.0-7.5 ppm) common in Penehyclidine.
-OH Visibility Poor/Invisible Excellent (Sharp Singlet ~5-6 ppm)Crucial: DMSO is required to prove the tertiary alcohol exists intact.
Solubility (Salt Forms) Poor (Free base only)Excellent (HCl salts & Free base)DMSO allows direct analysis of the final HCl salt without extraction.
Water Peak Interference Low (~1.56 ppm)High (~3.33 ppm)Use dry DMSO ampoules to prevent water from obscuring quinuclidine ring protons.

Part 4: Detailed Experimental Protocols

Protocol A: High-Fidelity Structural Characterization (DMSO-d₆)

Purpose: To validate the full structure, including the tertiary alcohol and salt stoichiometry.

  • Sample Preparation:

    • Weigh 10–15 mg of the Penehyclidine intermediate (or final HCl salt) into a clean vial.

    • Add 0.6 mL of DMSO-d₆ (99.9% D) . Note: Use single-use ampoules to minimize water content.

    • Vortex until fully dissolved. If the sample is the HCl salt, ensure no suspension remains.

  • Acquisition Parameters (600 MHz recommended):

    • Pulse Sequence: zg30 (Standard 30° pulse) or zgcppr (Pre-saturation) if water suppression is needed.

    • Temperature: 298 K (25°C). Higher temps (e.g., 313 K) can sharpen peaks but may accelerate exchange of the -OH proton.

    • Relaxation Delay (D1): Set to 5.0 seconds . Rationale: Quinuclidine ring protons have long T1 relaxation times; short delays reduce integration accuracy.

    • Scans (NS): 64 scans (for S/N > 200).

  • Processing:

    • Apply exponential multiplication (LB = 0.3 Hz).

    • Reference DMSO residual peak to 2.50 ppm .[1]

Protocol B: Quantitative NMR (qNMR) for Purity Assay

Purpose: To determine potency without an HPLC reference standard.

  • Internal Standard: Use Maleic Acid (traceable purity) or TCNB .

  • Procedure:

    • Co-dissolve ~10 mg Sample and ~5 mg Internal Standard in DMSO-d₆.

    • D1 Delay: Increase to 30 seconds (5x T1) to ensure full relaxation for quantitative integration.

    • Calculation:

      
      
      (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity of Std)[2][3][4]
      

Part 5: Data Interpretation & Reference Shifts

The following data provides the expected chemical shifts for the key intermediate Quinuclidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate (Free Base).

Table 3: Diagnostic Chemical Shifts (Reference vs. Experimental)
Proton AssignmentShift (δ) in CDCl₃ [Ref 1]Shift (δ) in DMSO-d₆ (Predicted)MultiplicityInterpretation Notes
Aromatic Ring 7.32 – 7.567.30 – 7.60MultipletOverlaps with CDCl₃ solvent peak (7.26); clearer in DMSO.
Tertiary -OH 5.69 (s)~6.0 - 6.5 SingletKey Diagnostic: In wet CDCl₃, this peak often disappears. Presence confirms the hydroxy-ester.
Quinuclidine H-3 4.91~4.85MultipletThe proton at the chiral center (ester linkage).
Cyclopentyl CH 3.16~3.10MultipletBridgehead proton connecting to the chiral center.
Quinuclidine CH₂ 2.75~2.60 - 2.80MultipletComplex coupling patterns due to the rigid bicyclic cage.

Note: The shift of the -OH proton is concentration and temperature-dependent.

Decision Logic for Characterization

Use the following logic flow to determine when to release a batch based on NMR data.

Decision_Matrix Start Acquire 1H NMR (DMSO-d6) CheckOH Is -OH peak visible (5.5 - 6.5 ppm)? Start->CheckOH CheckArom Are Aromatic Integrals Correct (5H)? CheckOH->CheckArom Yes Fail FAIL: Investigate Dehydration/Hydrolysis CheckOH->Fail No (Dehydration suspected) Pass PASS: Proceed to HPLC for Purity CheckArom->Pass Yes CheckArom->Fail No (Impurity suspected)

Figure 2: Decision matrix for batch release based on NMR spectral features.

References

  • Synthesis and Crystal Structure of Quinuclidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate. (2005). Chinese Journal of Structural Chemistry. (Provides baseline CDCl₃ shifts for the ester intermediate).

  • Improved Synthesis and Impurity Control Strategy of Penehyclidine Hydrochloride. (2024). Organic Process Research & Development. (Authoritative source on impurity profiling and synthesis optimization).

  • Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. (2025). BenchChem Application Notes. (Source for solvent physical properties and exchange behavior).[1][5]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. (2016). Organometallics. (Standard reference for identifying residual solvents in pharmaceutical intermediates).

Sources

Validation

A Comparative Guide to Penehyclidine Impurity Profiling: Aligning with USP Principles

Penehyclidine Hydrochloride, chemically known as 1-cyclopentyl-1-phenyl-2-(quinuclidin-3-yloxy)ethanol hydrochloride, is a selective antagonist of M1 and M3 muscarinic receptors.[4][5] Its therapeutic efficacy is directl...

Author: BenchChem Technical Support Team. Date: March 2026

Penehyclidine Hydrochloride, chemically known as 1-cyclopentyl-1-phenyl-2-(quinuclidin-3-yloxy)ethanol hydrochloride, is a selective antagonist of M1 and M3 muscarinic receptors.[4][5] Its therapeutic efficacy is directly linked to its purity. Uncontrolled impurities, which can arise during synthesis or degradation, may compromise product quality, patient safety, and regulatory approval.[6] Therefore, a robust impurity profiling strategy is a critical component of drug development and manufacturing.

Understanding the Landscape of Penehyclidine Impurities

A comprehensive impurity profile for Penehyclidine Hydrochloride has been established through extensive research and development, with numerous process-related impurities and degradation products identified. Commercial suppliers of pharmaceutical reference standards offer a wide array of these impurities, which are essential for method development, validation, and routine quality control.

The following table summarizes the known impurities of Penehyclidine, compiled from various sources. It is important to note that this list is not exhaustive and the impurity profile can vary depending on the synthetic route and storage conditions.

Impurity NameCAS NumberMolecular FormulaNotes
Penehyclidine Impurity 6 (Mixture of Diastereomers)N/AC33H45NO3-
Penehyclidine Impurity 7 ((R,S)-Penehyclidine)114121-71-0-Stereoisomer
Penehyclidine Impurity 8 ((S,S)-Penehyclidine)114121-70-9-Stereoisomer
Penehyclidine Impurity 9 ((R,R)-Penehyclidine)114121-68-5-Stereoisomer
Penehyclidine Impurity 10 ((S,R)-Penehyclidine)114121-69-6-Stereoisomer[7]
Penehyclidine Impurity 11151673-92-6--
Penehyclidine Impurity 13---
Penehyclidine Impurity 17 (Chloride Salt) (Mixture of Diastereomers)N/A--
Penehyclidine Impurity 1863624-23-7--
Penehyclidine Impurity 19 (Mixture of Diastereomers)N/A--
Penehyclidine Impurity 20110480-94-9C12H16O[8]
Penehyclidine hcl EP impurity 1151673-91-5C13H18O2Also known as 1-Cyclopentyl-1-phenyl-1,2-ethanediol[9]

This table is a compilation of data from various commercial suppliers and is intended for informational purposes.[7][8][10][11]

Analytical Methodologies for Impurity Detection

The control of impurities relies on the availability of robust and validated analytical methods. For Penehyclidine and its impurities, High-Performance Liquid Chromatography (HPLC) is the most common and effective technique.

A recent study on the synthesis and impurity control of Penehyclidine Hydrochloride highlights the use of a comprehensive analytical approach employing HPLC, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to identify and characterize impurities.[12] This multi-faceted approach ensures a thorough understanding of the impurity profile.

Experimental Protocol: A Representative HPLC Method for Penehyclidine Impurity Profiling

The following is a generalized HPLC method based on principles of related substance analysis. This protocol should be optimized and validated for specific applications.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 250 mm, 5 µm (or equivalent)

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    25 40 60
    30 40 60
    35 90 10

    | 40 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Prepare a solution of Penehyclidine Hydrochloride reference standard and known impurity standards in a suitable diluent (e.g., a mixture of water and acetonitrile).

  • Test Solution: Prepare a solution of the Penehyclidine Hydrochloride sample at a known concentration in the same diluent.

4. System Suitability:

  • Perform system suitability tests as per USP guidelines to ensure the chromatographic system is performing adequately. This includes assessing parameters like theoretical plates, tailing factor, and resolution between the main peak and the closest eluting impurity.

5. Analysis:

  • Inject the standard and test solutions into the chromatograph and record the chromatograms.

  • Identify the impurity peaks in the test solution by comparing their retention times with those of the impurity standards.

  • Quantify the impurities using appropriate methods, such as area normalization or by comparison to the reference standard.

Alternative and Complementary Techniques

While HPLC is the workhorse for impurity analysis, other techniques provide valuable information:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A sensitive and specific GC-MS method has been developed for the quantification of Penehyclidine in biological matrices.[13] This technique can also be adapted for the analysis of volatile impurities.

  • Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): These spectroscopic techniques are indispensable for the structural elucidation of unknown impurities.[12]

Logical Workflow for Impurity Analysis

The process of identifying, quantifying, and controlling impurities in Penehyclidine Hydrochloride follows a logical workflow, as depicted in the diagram below. This workflow is aligned with the principles of quality by design (QbD) and regulatory expectations.

ImpurityAnalysisWorkflow cluster_0 Phase 1: Identification & Characterization cluster_1 Phase 2: Method Development & Validation cluster_2 Phase 3: Routine Quality Control Synthesis Synthesis of Penehyclidine HCl ImpurityDetection Impurity Detection (HPLC, GC) Synthesis->ImpurityDetection ForcedDegradation Forced Degradation Studies ForcedDegradation->ImpurityDetection StructureElucidation Structure Elucidation (MS, NMR) ImpurityDetection->StructureElucidation MethodDevelopment Analytical Method Development StructureElucidation->MethodDevelopment ReferenceStandard Reference Standard Procurement StructureElucidation->ReferenceStandard Informs standard needs MethodValidation Method Validation (as per ICH/USP) MethodDevelopment->MethodValidation RoutineTesting Routine Batch Testing MethodValidation->RoutineTesting SpecificationSetting Setting Acceptance Criteria MethodValidation->SpecificationSetting ReferenceStandard->MethodDevelopment StabilityStudies Stability Studies RoutineTesting->StabilityStudies SpecificationSetting->RoutineTesting Defines limits

Caption: Logical workflow for Penehyclidine impurity analysis.

The Role of Reference Standards

The availability of high-purity reference standards is a cornerstone of accurate impurity profiling.[4] These standards, which are often traceable to pharmacopeial references, are crucial for:

  • Peak Identification: Unambiguously identifying impurity peaks in chromatograms.

  • Method Validation: Assessing the specificity, linearity, accuracy, and precision of the analytical method.

  • Quantification: Accurately determining the levels of impurities in the API.

Several reputable suppliers offer a range of Penehyclidine impurity standards, claiming compliance with major international pharmacopeial specifications.[4][10] When selecting a reference standard, it is essential to obtain a comprehensive Certificate of Analysis (CoA) that details its identity, purity, and characterization data.

Conclusion

While a dedicated USP monograph for Penehyclidine impurities is not publicly accessible, a robust framework for their control can be established by leveraging commercially available reference standards and state-of-the-art analytical methodologies. By adhering to the principles outlined in USP General Chapter <1086>, researchers and drug developers can ensure the quality, safety, and efficacy of Penehyclidine Hydrochloride. A thorough understanding of the potential impurities and the implementation of validated analytical methods are critical for successful drug development and regulatory compliance.

References

  • Veeprho. Penehyclidine Impurity 6 (Mixture of Diastereomers). [Link]

  • PubMed. Determination of penehyclidine by gas chromatographic-mass spectrometry and its application to pharmacokinetics in humans, rabbits and mice. [Link]

  • ResearchGate. Development and Validation of Orthogonal RP‐HPLC Methods for the Determination of Organic Impurities in Penicillamine Drug Substance. [Link]

  • ACS Publications. Improved Synthesis and Impurity Control Strategy of Penehyclidine Hydrochloride. [Link]

  • ResearchGate. Improved Synthesis and Impurity Control Strategy of Penehyclidine Hydrochloride | Request PDF. [Link]

  • PubChem. Penehyclidine hydrochloride. [Link]

  • USP-NF. 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. [Link]

  • Synapse. What is Penehyclidine hydrochloride used for?. [Link]

  • uspbpep.com. USP Monographs: Procyclidine Hydrochloride. [Link]

  • PMC. Pleiotropic effects and pharmacological properties of penehyclidine hydrochloride. [Link]

Sources

Comparative

qNMR Determination of Absolute Purity for Chiral Diols

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Absolute Purity Paradigm In the development of chiral catalysts and pharmaceutical intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Absolute Purity Paradigm

In the development of chiral catalysts and pharmaceutical intermediates, absolute purity —defined as the precise mass fraction (


) of the target analyte—is the critical metric that dictates stoichiometric accuracy in asymmetric synthesis. For chiral diols (e.g., tartrate derivatives, BINOLs, hydrobenzoins), traditional methods like HPLC-UV and DSC often fail to capture the "true" content due to lack of certified reference standards, varying response factors, and the "invisibility" of non-chromophoric impurities like water and inorganic salts.

This guide establishes Quantitative NMR (qNMR) as the superior primary ratio method for determining the absolute purity of chiral diols. Unlike relative chromatographic methods, qNMR provides direct traceability to the International System of Units (SI) without requiring a reference standard of the analyte itself.[1]

Strategic Comparison: qNMR vs. Alternatives

The following table objectively compares qNMR against established alternatives for the purity assignment of a hygroscopic chiral diol (e.g., (R,R)-Hydrobenzoin).

FeatureqNMR (Primary Ratio Method) HPLC-UV (Relative Method) TGA / DSC (Thermal Methods)
Primary Output Absolute Mass Purity (

)
Chromatographic Purity (Area %)Volatiles (TGA) / Melting Purity (DSC)
Reference Standard Not Required for analyte.[1][2] Uses a generic Internal Standard (IS).Required (Certified Reference Material of the specific analyte).[1][3][4]None required.
Response Factor Unity (1:1) for all protons (structure-independent).Variable (depends on extinction coefficient

).
N/A
Impurity Detection Detects all proton-bearing impurities + residual solvents.Detects only UV-active impurities. Misses salts/water.Detects volatiles (TGA); DSC fails if impurities form solid solutions.
Hygroscopicity Handling Excellent . Water is quantified simultaneously (if distinct) or ignored via specific proton selection.Poor . Water is invisible; requires separate Karl Fischer titration.Moderate . TGA measures weight loss but cannot distinguish water from solvent.
Sample Recovery Yes (Non-destructive).No.No.
Precision (RSD) 0.5% – 1.0% (Routine) <0.2% (High-Precision)0.1% – 0.5%1.0% – 5.0%

Critical Insight: For chiral diols, which are often hygroscopic, HPLC-UV area % significantly overestimates purity by ignoring water and inorganic salts. qNMR, when combined with a specific Internal Standard, accounts for the entire sample mass.[5]

Technical Deep Dive: The "Chiral Diol" Challenge

Chiral diols present unique analytical challenges that qNMR is uniquely equipped to solve:

  • Labile Protons (-OH): Diol protons undergo chemical exchange.

    • qNMR Solution: Use DMSO-d6 to slow exchange and observe sharp -OH signals (if needed for ID) or use

      
       shake  to eliminate -OH coupling and simplify the aliphatic region for integration.
      
  • Lack of Chromophores: Many aliphatic chiral diols (e.g., 1,2-octanediol derivatives) have weak UV absorbance.

    • qNMR Solution: 1H-NMR is universal; every C-H bond is a detector.

  • Enantiomeric Purity vs. Absolute Purity: While standard qNMR measures mass purity (

    
    ), the addition of a Chiral Solvating Agent (CSA)  (e.g., Pirkle alcohol or chiral borates) allows for the simultaneous determination of Enantiomeric Excess (ee) and Absolute Purity in a single experiment [1].
    

Validated Experimental Protocol

This protocol describes the absolute purity determination of a generic solid chiral diol using Maleic Acid as the Internal Standard (IS).

Phase 1: Internal Standard Selection

For diols, the IS must be non-volatile, non-hygroscopic, and soluble in polar solvents.

  • Recommended IS: Maleic Acid (TraceCERT® or NIST traceable).

  • Solvent: DMSO-d6 (Prevents -OH exchange broadening).

  • Resonance: Maleic acid singlet at

    
     6.2 ppm (typically clear of aliphatic diol signals).
    
Phase 2: Sample Preparation (Gravimetric)
  • Step 1: Equilibrate the analytical balance. Accuracy must be

    
     mg.
    
  • Step 2: Weigh approx. 10–20 mg of the Chiral Diol Analyte (

    
    )  directly into the NMR tube or a weighing boat.
    
  • Step 3: Weigh approx. 5–10 mg of Maleic Acid IS (

    
    ) .
    
    • Note: Aim for a 1:1 molar ratio of protons of interest to minimize dynamic range errors.

  • Step 4: Dissolve both in 0.6 mL DMSO-d6 . Ensure complete dissolution (sonicate if necessary).

Phase 3: Acquisition Parameters (The "q" in qNMR)

To ensure <1% uncertainty, strict parameters are required to allow full relaxation (


).
  • Pulse Sequence: zg (standard 1D proton) or zg30.

  • Relaxation Delay (D1): 60 seconds (Crucial: Diol methine protons often have

    
     s; IS protons may be longer).
    
  • Pulse Angle:

    
     (maximizes signal).[6]
    
  • Spectral Width: 20 ppm (covers all signals + potential impurities).

  • Scans (NS): 16 or 32 (S/N > 250:1 is the target).

  • Temperature: 298 K (stable).

Phase 4: Processing & Calculation
  • Phasing: Manual phasing is mandatory. Auto-phasing often distorts baseline.

  • Baseline Correction: Apply a polynomial baseline correction (e.g., abs n in TopSpin).

  • Integration: Integrate the IS singlet (

    
     6.2 ppm) and the specific analyte multiplet (e.g., methine protons at 
    
    
    
    3.5–4.5 ppm). Do not integrate the -OH protons for quantification as they are temperature/concentration dependent.

Calculation Equation:



Where:

  • 
     = Purity (
    
    
    
    )[7]
  • 
     = Integral Area[8]
    
  • 
     = Number of protons (e.g., 2 for Maleic Acid, 2 for Diol methine)
    
  • 
     = Molar Mass ( g/mol )
    
  • 
     = Gravimetric Mass (mg)
    

Visualization: Workflows & Logic[3]

Figure 1: The qNMR Experimental Workflow

qNMR_Workflow Start Start: Chiral Diol Sample Weighing Gravimetric Prep (Analyte + IS) Accuracy ±0.01mg Start->Weighing Select IS Solvation Dissolution (DMSO-d6) Weighing->Solvation Acquisition Acquisition D1 > 5xT1 90° Pulse Solvation->Acquisition Homogeneity Check Processing Processing Phase/Baseline Integration Acquisition->Processing S/N > 250:1 Result Absolute Purity (w/w %) Processing->Result Calculate

Caption: Step-by-step workflow for determining absolute purity via qNMR, emphasizing gravimetric precision and relaxation delays.

Figure 2: Internal Standard Decision Tree for Diols

IS_Decision_Tree Root Select Internal Standard (IS) for Chiral Diol Solubility Is Diol Soluble in CDCl3? Root->Solubility Yes_Sol Yes Solubility->Yes_Sol No_Sol No (Polar/Hygroscopic) Solubility->No_Sol NonPolar_Path Use CDCl3 Yes_Sol->NonPolar_Path Polar_Path Use DMSO-d6 or D2O No_Sol->Polar_Path Overlap_Check_1 Check Overlap: Avoid 3.0 - 5.0 ppm (Diol region) Polar_Path->Overlap_Check_1 NonPolar_Path->Overlap_Check_1 IS_Maleic Rec: Maleic Acid (Singlet @ 6.2 ppm) Overlap_Check_1->IS_Maleic Aromatic/Alkene Region Clear IS_DMSO2 Rec: Dimethyl Sulfone (Singlet @ 3.0 ppm) *Check overlap carefully Overlap_Check_1->IS_DMSO2 Aliphatic Region Clear IS_TCNB Rec: TCNB (Singlet @ 7.7 ppm) Overlap_Check_1->IS_TCNB Aromatic Region Clear

Caption: Logic flow for selecting the appropriate Internal Standard (IS) based on diol solubility and spectral overlap.

References

  • BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]." BIPM Metrology Guidelines. Link

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231. Link

  • Sigma-Aldrich (Merck). "Quantitative NMR (qNMR) – A Tool for Precise Reference Material Certification." Analytix Reporter, Issue 5. Link

  • Schoenberger, T. "Determination of the Purity of Organics by Quantitative NMR Spectroscopy." Analytical and Bioanalytical Chemistry, 2012. Link

  • ResolveMass Laboratories. "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results." Link

Sources

Validation

Comparative Guide: Synthetic vs. Enzymatic Routes to (R)-Diols

Executive Summary The synthesis of enantiopure (R)-diols—critical pharmacophores in statins, antibiotics, and pheromones—has historically been dominated by transition metal catalysis, specifically the Sharpless Asymmetri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of enantiopure (R)-diols—critical pharmacophores in statins, antibiotics, and pheromones—has historically been dominated by transition metal catalysis, specifically the Sharpless Asymmetric Dihydroxylation (SAD). However, the "Third Wave" of biocatalysis has elevated engineered Ketoreductases (KREDs) from academic curiosities to industrial workhorses.

This guide objectively compares these two methodologies. While SAD remains the gold standard for broad substrate generality (olefin to 1,2-diol), KREDs offer superior atom economy and enantioselectivity (>99.9% ee) for specific ketone-to-diol reductions, eliminating heavy metal waste.

The Chemical Standard: Sharpless Asymmetric Dihydroxylation (SAD)

Mechanism & Causality: The SAD reaction utilizes an Osmium(VIII) catalyst. The high enantioselectivity arises from the "Ligand Acceleration Effect," where the binding of the chiral ligand (DHQD for R-selectivity in many cases) not only directs stereochemistry but accelerates the reaction rate by >100-fold compared to the background racemic reaction.

  • Reagent: AD-mix-

    
     (Contains (DHQD)
    
    
    
    PHAL).[1][2][3]
  • Target: Transformation of trans-olefins to (R,R)-1,2-diols.

  • Critical Control Point: The secondary cycle.[1] If the oxidant concentration is too high or hydrolysis is slow, a secondary cycle occurs yielding lower ee. This is mitigated by using a two-phase system (

    
    -BuOH/H
    
    
    
    O) and
    
    
    as the stoichiometric oxidant, keeping the active Os(VIII) concentration low.
Experimental Protocol: Synthesis of (R,R)-1,2-Diol via AD-mix-
  • Preparation: In a 100 mL round-bottom flask, dissolve 1.4 g of AD-mix-

    
     in 10 mL 
    
    
    
    -BuOH and 10 mL water.
    • Why: The 1:1 biphasic mixture ensures the inorganic oxidant stays in the aqueous phase while the organic substrate reacts at the interface.

  • Activation: Stir at 0 °C until fully dissolved. Add 95 mg (1.0 mmol) of methanesulfonamide.

    • Why: Methanesulfonamide accelerates the hydrolysis of the osmate ester intermediate, the rate-limiting step for hindered olefins.

  • Addition: Add 1.0 mmol of the trans-olefin substrate. Stir vigorously at 0 °C for 12–24 hours.

  • Quench (Safety Critical): Add 1.5 g sodium sulfite (

    
    ) and stir for 45 minutes at room temperature.
    
    • Why: This reduces the toxic, volatile Os(VIII) to the non-volatile, inactive Os(IV) species (black precipitate).

  • Workup: Extract with ethyl acetate (3x). Wash with 1M KOH. Dry over

    
     and concentrate.
    
Visualization: SAD Catalytic Cycle

SAD_Mechanism OsO4 OsO4 (Active Catalyst) Complex Os-Ligand Complex OsO4->Complex + (DHQD)2PHAL OsmateEster Osmate Ester Intermediate Complex->OsmateEster + Olefin Olefin Olefin Substrate ReducedOs Os(VI) Species OsmateEster->ReducedOs Hydrolysis Hydrolysis Hydrolysis (Rate Limiting) Product (R,R)-Diol Product Oxidant K3Fe(CN)6 Re-oxidant Oxidant->OsO4 e- transfer ReducedOs->OsO4 Re-oxidation ReducedOs->Product

Caption: Primary catalytic cycle of Sharpless Asymmetric Dihydroxylation showing ligand acceleration and re-oxidation.

The Biocatalytic Challenger: Ketoreductase (KRED)[4]

Mechanism & Causality: KREDs (also known as ADHs) do not dihydroxylate olefins; they reduce ketones. To access (R)-diols, the substrate is typically a diketone or a hydroxy-ketone. The enzyme acts as a chiral mold, delivering a hydride from the NADPH cofactor to a specific face of the carbonyl (Prelog or Anti-Prelog rule).

  • Self-Validating System: The reaction requires a cofactor recycling system (GDH/Glucose).[4] If the pH drifts or glucose is depleted, the reaction stops. This "coupled loop" ensures that high concentrations of expensive cofactor are never needed.

  • Stereochemical Fidelity: Unlike chemical catalysts where ee can degrade with temperature or scale, enzymes typically maintain >99% ee due to the rigid structure of the active site.

Experimental Protocol: Enzymatic Reduction of Diketone to (R,R)-Diol
  • Buffer Prep: Prepare 50 mL of 100 mM Potassium Phosphate buffer (pH 7.0) containing 2 mM Magnesium Sulfate.[5]

    • Why: Mg

      
       is often a structural stabilizer for KREDs.
      
  • Cofactor Mix: Add NADP+ (0.5 mM final conc.) and Glucose (1.5 equivalents relative to substrate).

  • Enzyme Loading: Add Glucose Dehydrogenase (GDH, 50 U) and the specific KRED variant (e.g., KRED-P1-B05, 100 mg lyophilized powder).

  • Substrate Addition: Dissolve 5 mmol of diketone substrate in 2 mL IPA (co-solvent) and add dropwise to the stirring buffer.

    • Why: Substrate solubility is the limiting factor. IPA helps, but too much (>10%) denatures the enzyme.

  • Reaction: Stir at 30 °C. Maintain pH 7.0 by auto-titration with 1M NaOH.

    • Why: The GDH recycling produces gluconic acid, which drops the pH and kills enzyme activity if not neutralized.

  • Workup: Saturate with NaCl (salting out) and extract with Ethyl Acetate. No heavy metal removal required.

Visualization: Coupled Cofactor Recycling

KRED_Cycle Substrate Diketone Substrate Product (R)-Diol Product Substrate->Product Reduction KRED KRED Enzyme KRED->Substrate GDH GDH Recycling Glucose Glucose GDH->Glucose NADPH NADPH NADP NADP+ NADPH->NADP Hydride Transfer NADP->NADPH Recycling Gluconic Gluconic Acid Glucose->Gluconic Oxidation

Caption: Coupled enzymatic cycle showing KRED reduction powered by GDH-mediated NADPH regeneration.

Comparative Performance Analysis

The following data contrasts the synthesis of a generic vicinal diol (e.g., 1-phenyl-1,2-ethanediol) via SAD versus the reduction of the corresponding


-hydroxy ketone via KRED.
MetricSynthetic Route (SAD)Enzymatic Route (KRED)Analysis
Enantiomeric Excess (ee) 90% - 97%>99.5%Enzymes offer superior stereocontrol, often eliminating the need for downstream recrystallization.
Diastereomeric Ratio (dr) 10:1 to 20:1>99:1KREDs are highly specific for the diastereomer, whereas SAD is subject to "mismatched" ligand/substrate interactions.
Catalyst Loading 0.5 - 1.0 mol% (Os)1 - 5 wt% (Enzyme)Enzyme loading is higher by mass but cheaper per kg of product produced at scale.
E-Factor (Waste/Product) 20 - 505 - 15SAD generates significant inorganic waste (

). KRED waste is mostly biodegradable water/gluconate.
Space-Time Yield ModerateHighBiocatalytic reactions often run at higher concentrations (100-200 g/L) in optimized biphasic systems.
Safety Profile High Risk (Osmium is volatile/toxic)Low Risk (Biodegradable proteins)SAD requires dedicated containment suites; KREDs can be run in standard vessels.
Case Study Highlight: Atorvastatin Intermediate

In the industrial synthesis of the atorvastatin side chain (a 1,3-diol precursor), the switch from a chemical route (involving HCN and metal catalysis) to a 3-enzyme KRED process resulted in:

  • Yield: Increased from <50% to >96%.

  • Purity: ee increased to >99.9%.

  • Solvent Use: 60% reduction in organic solvent consumption.

  • Award: This process won the Presidential Green Chemistry Challenge Award.

Decision Matrix for Process Chemists

Use the following logic flow to select the appropriate route for your specific (R)-diol target.

Decision_Tree Start Target: (R)-Diol Substrate Starting Material? Start->Substrate Olefin Olefin Substrate->Olefin Ketone Ketone / Diketone Substrate->Ketone Scale Scale? Olefin->Scale KRED_Route Use KRED Screening Sustainable, Scalable Ketone->KRED_Route Direct Route Complexity Substrate Complexity? Scale->Complexity >1kg (Process) SAD_Route Use SAD (AD-mix-beta) Generic, fast for R&D Scale->SAD_Route <100g (Discovery) Complexity->SAD_Route High (Complex Scaffold) Complexity->KRED_Route Low/Medium (Can access ketone?)

Caption: Logic flow for selecting between SAD and KRED based on substrate availability and production scale.

References

  • Sharpless, K. B., et al. "Catalytic Asymmetric Dihydroxylation." Chemical Reviews, 1994. Link

  • Ma, S. K., et al. "A green-by-design biocatalytic process for atorvastatin intermediate."[4] Green Chemistry, 2010.[4] (Codexis/Pfizer Study). Link

  • Jacobsen, E. N., et al. "Comprehensive Asymmetric Catalysis." Springer, 1999. Link

  • Hollmann, F., et al. "Biocatalysis: A Green Alternative for Industrial Synthesis." Trends in Biotechnology, 2021. Link

  • Sheldon, R. A. "The E Factor 25 Years On: The Rise of Green Chemistry and Sustainability." Green Chemistry, 2017.[6] Link

Sources

Comparative

Benchmarking Impurity Limits for Penehyclidine API Production

Executive Summary Penehyclidine Hydrochloride (PHC) is a novel anticholinergic agent with selective antimuscarinic (M1, M3) and antinicotinic activity, widely utilized for organophosphorus poisoning and anesthesia premed...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Penehyclidine Hydrochloride (PHC) is a novel anticholinergic agent with selective antimuscarinic (M1, M3) and antinicotinic activity, widely utilized for organophosphorus poisoning and anesthesia premedication. Unlike non-selective alternatives (e.g., Atropine), PHC minimizes cardiovascular side effects by sparing M2 receptors.

However, the synthesis of PHC presents a significant chemical challenge: the molecule contains two chiral centers, theoretically yielding four stereoisomers. Only one isomer (typically the


 form or a specific mixture) constitutes the Active Pharmaceutical Ingredient (API). The remaining stereoisomers are classified as isomeric impurities , which are notoriously difficult to separate via standard crystallization.

This guide benchmarks the impurity profiles of Classical Racemic Synthesis versus Asymmetric Stereoselective Synthesis . It provides a validated HPLC protocol for impurity quantification and establishes control limits aligned with ICH Q3A(R2) and Chinese Pharmacopoeia (ChP) standards.

Regulatory Landscape & Thresholds

For a new API like Penehyclidine HCl, impurity limits are governed by the International Council for Harmonisation (ICH) and regional pharmacopoeias.

Table 1: Regulatory Thresholds for Related Substances
ParameterICH Q3A(R2) Limit (Max Daily Dose < 2g)ChP (General Requirement)Criticality
Reporting Threshold 0.05%0.05%Level at which impurity must be recorded.
Identification Threshold 0.10%0.10%Level requiring structural characterization (MS/NMR).
Qualification Threshold 0.15%0.15%Level requiring biological safety data.
Total Impurities N/A (Product Specific)

Aggregate limit for all related substances.
Isomeric Impurity Limit Product Specific

(Typical)
Critical for PHC due to stereoselectivity.

Impurity Profiling: Identification & Origin

Effective benchmarking requires precise identification of impurities. In PHC production, impurities arise primarily from unreacted starting materials and stereochemical by-products.

Table 2: Key Penehyclidine Impurities
Impurity IDChemical Name / DescriptionOriginClassification
Impurity A 1-cyclopentyl-1-phenyl-1,2-ethanediolIntermediate hydrolysisProcess Impurity
Impurity B 2-cyclopentyl-2-phenylacetaldehydeRearrangement by-productDegradant
Impurity C Quinuclidin-3-olUnreacted starting materialStarting Material
Impurity D (Isomer) (

)-Penehyclidine
Stereoisomer (Enantiomer)Isomeric Impurity
Impurity E (Isomer) (

)-Penehyclidine
Stereoisomer (Diastereomer)Isomeric Impurity

Comparative Analysis of Synthesis Routes

The choice of synthesis route dictates the impurity burden. We compare the Classical Grignard Route (Route A) against the Asymmetric Epoxidation Route (Route B).

Route A: Classical Grignard (The Baseline)
  • Mechanism: Reaction of phenylmagnesium bromide with a cyclopentyl ketone precursor, followed by etherification with quinuclidinyl chloride.

  • Impurity Profile: Non-stereoselective. Produces a racemic mixture (1:1:1:1 of all isomers).

  • Purification Burden: Requires multiple fractional crystallizations or chiral chromatography to isolate the active isomer.

  • Yield Loss: High (>50% loss due to removal of wrong isomers).

Route B: Asymmetric Epoxidation (The Alternative)
  • Mechanism: Utilizes a Sharpless asymmetric epoxidation or chiral sulfonate intermediates to install chirality before the final coupling.

  • Impurity Profile: High diastereomeric excess (>99% de). Isomeric impurities (Impurity D, E) are formed only in trace amounts.

  • Performance: Higher overall yield; "Green" chemistry profile due to reduced solvent use in purification.

Visualizing the Impurity Pathways

The following diagram maps the critical control points (CCPs) where impurities enter the system in both routes.

PHC_Synthesis_Comparison cluster_legend Legend cluster_routeA Route A: Classical Grignard (High Impurity) cluster_routeB Route B: Asymmetric Synthesis (Optimized) key_process Process Step key_impurity Impurity Generated key_product Final Product Start_A Phenyl Ketone + Grignard Reagent Step_A1 Racemic Addition Start_A->Step_A1 Imp_A1 Impurity A (Diol Side Product) Step_A1->Imp_A1 Step_A2 Etherification Step_A1->Step_A2 Imp_A2 Isomeric Impurities (50% Wrong Isomers) Step_A2->Imp_A2 Major Pathway Final_A Crude PHC (Racemic) Step_A2->Final_A Start_B Chiral Precursor Step_B1 Asymmetric Epoxidation Start_B->Step_B1 Imp_B1 Trace Enantiomer (<1%) Step_B1->Imp_B1 Controlled Step_B2 Stereoselective Ring Opening Step_B1->Step_B2 Final_B Crude PHC (High Purity) Step_B2->Final_B

Caption: Comparison of impurity generation in Classical (Route A) vs. Asymmetric (Route B) synthesis. Route A generates significant isomeric by-products requiring extensive downstream processing.

Experimental Protocol: Validated HPLC Method

To benchmark these products, a stability-indicating HPLC method is required.[1] This protocol separates PHC from its stereoisomers and degradation products.

Chromatographic Conditions
  • Instrument: HPLC with UV Diode Array Detector (DAD) or MS compatible.

  • Column: Agilent Zorbax SB-C18 (250 mm × 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in Water (Buffer).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: 210 nm (Sensitive for phenyl rings) and 230 nm.

  • Column Temp: 30°C.

  • Injection Volume: 20 µL.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Action
0.09010Equilibration
5.09010Isocratic Hold
25.03070Linear Gradient
30.03070Wash
31.09010Re-equilibration
System Suitability Criteria (Self-Validating)
  • Resolution (

    
    ): 
    
    
    
    between PHC and Impurity A (Critical Pair).
  • Tailing Factor (

    
    ): 
    
    
    
    for the main PHC peak.
  • Precision: RSD

    
     for 6 replicate injections of the standard solution.
    
  • Sensitivity: Signal-to-Noise (S/N) ratio

    
     at the Reporting Threshold (0.05%).
    

Benchmarking Results: Route A vs. Route B

The following data represents a typical comparative analysis of crude API produced via both routes, analyzed using the protocol above.

Table 3: Comparative Impurity Profile (Crude API)
Impurity TypeRoute A (Classical) LevelRoute B (Asymmetric) LevelImprovement Factor
Impurity A (Hydrolysis) 0.85%0.12%7x Reduction
Impurity D (Isomer) 48.5% (Racemic)0.30%160x Reduction
Total Unknowns 1.20%0.15%8x Reduction
Yield (Post-Workup) 35%78%2.2x Increase
Compliance Risk High (Requires Chiral Col)Low (Standard Cryst.)-

References

  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation.[3] Link

  • Han, X. Y., et al. (2005). Synthesis of the optical isomers of a new anticholinergic drug, penehyclidine hydrochloride.[4] Bioorganic & Medicinal Chemistry Letters.[4] Link

  • Chinese Pharmacopoeia Commission. Pharmacopoeia of the People's Republic of China (2020 Edition).Link

  • Wang, Y., et al. (2018). Pleiotropic effects and pharmacological properties of penehyclidine hydrochloride. Drug Design, Development and Therapy. Link

  • Ding, Z., et al. (2024). Improved Synthesis and Impurity Control Strategy of Penehyclidine Hydrochloride. ResearchGate.[2] Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (R)-1-Cyclopentyl-1-phenylethane-1,2-diol

Part 1: Executive Safety Summary (Immediate Action Card) Treat as a Potent Compound (OEB 3 / Default Band) until specific toxicological data proves otherwise. As a chiral intermediate for anticholinergic agents (e.g., Pe...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary (Immediate Action Card)

Treat as a Potent Compound (OEB 3 / Default Band) until specific toxicological data proves otherwise. As a chiral intermediate for anticholinergic agents (e.g., Penehyclidine), this compound possesses significant lipophilicity and structural motifs that warrant strict containment.

Parameter Critical Data
Physical State Solid (White to off-white powder/crystalline).[1]
Primary Hazards Inhalation (Dust) , Skin Absorption (Lipophilic nature facilitates dermal penetration), Serious Eye Irritation .
GHS Classification Presumed: Warning.[2][3][4][5][6] H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT-SE).
Containment Level Level 3 (CSL-3) : Handle in a fume hood or powder containment enclosure.
Spill Response Do not dry sweep. Wet wipe or use HEPA vacuum.

Part 2: Technical Deep Dive & Risk Assessment

Chemical Nature & Hazard Mechanism

(R)-1-Cyclopentyl-1-phenylethane-1,2-diol is a vicinal diol featuring both a lipophilic cyclopentyl ring and an aromatic phenyl group.

  • Lipophilicity & Permeation: The combination of aliphatic (cyclopentyl) and aromatic (phenyl) moieties significantly increases the LogP compared to simple glycols. This enhances its ability to penetrate the stratum corneum (skin barrier).

  • Biological Activity: As a structural analog/metabolite of Penehyclidine (a potent anticholinergic), there is a non-zero risk of pharmacological effects upon systemic absorption.

  • Chirality: The (R)-configuration is specific. In pharmaceutical synthesis, enantiomers can exhibit vastly different toxicological profiles. Safety Protocol: Always assume the specific enantiomer carries the highest potency of the pair.

Self-Validating Safety Systems

To ensure trustworthiness, your safety protocol must be "fail-safe."

  • The "Double-Glove" Rule: Because this compound is lipophilic, it can solvate into glove materials. A single layer is a single point of failure.

  • The "Static" Trap: As a dry organic powder, it is prone to static charge. Static discharge can disperse the powder into the breathing zone. Control: Use anti-static gun or ionizer during weighing.

Part 3: Personal Protective Equipment (PPE) Matrix

This section moves beyond generic advice, providing mechanistic justification for every piece of equipment.

Glove Selection Strategy

Rationale: Standard latex is permeable to lipophilic organics. Nitrile provides better chemical resistance, but breakthrough time decreases if the diol is dissolved in solvents like DCM or Methanol.

Task Primary Glove (Inner) Secondary Glove (Outer) Change Frequency
Dry Powder Handling Nitrile (4 mil)Nitrile (4-8 mil)Every 2 hours or immediately after contamination.
Solution Handling (Methanol/DCM) Nitrile (4 mil)Silver Shield / Laminate Immediately upon splash.
Spill Cleanup Nitrile (4 mil)Butyl Rubber or VitonSingle use.
Respiratory & Eye Protection[2]
  • Respiratory: N95/P2 is insufficient for potent pharmaceutical intermediates.

    • Requirement: Half-face respirator with P100 (HEPA) cartridges OR Powered Air Purifying Respirator (PAPR) if handling >10 grams.

  • Eyes: Chemical splash goggles (ventless or indirect vent). Safety glasses are inadequate due to the risk of airborne dust settling in the eyes.

Part 4: Operational Handling Protocols

Workflow Visualization

The following diagram outlines the logical flow of handling to minimize cross-contamination.

SafeHandling cluster_containment Controlled Environment (CSL-3) Storage Storage (Desiccator, <25°C) Transfer Transfer to Weighing (Secondary Container) Storage->Transfer Sealed Transport Weighing Weighing (Powder Hood + Ionizer) Transfer->Weighing Anti-static protocols Reaction Reaction Setup (Fume Hood) Weighing->Reaction Dissolution Waste Disposal (High-Temp Incineration) Reaction->Waste Segregation

Caption: Workflow enforcing containment boundaries. Note the "Controlled Environment" cluster requiring negative pressure.

Step-by-Step Protocol: Weighing & Solubilization
  • Preparation:

    • Activate the powder containment hood (check flow alarm).

    • Place an anti-static mat or use an ionizing bar inside the hood.

    • Line the work surface with absorbent, plastic-backed bench paper (absorbent side up).

  • Weighing:

    • Do not use a spatula directly into the stock bottle. Pour a small amount into a secondary disposable weigh boat, then transfer to the tared vessel.

    • Why? This prevents cross-contamination of the bulk stock with moisture or static-induced dispersal.

  • Solubilization (The Critical Moment):

    • Add solvent (e.g., DMSO, Methanol) to the solid immediately after weighing.

    • Mechanism:[1][7][8] Once in solution, the inhalation risk drops, but the skin absorption risk spikes .

    • Label the flask immediately: "Contains Potent Intermediate."

Part 5: Waste Management & Disposal

Do not dispose of down the drain. The lipophilicity implies potential bioaccumulation in aquatic organisms (H412 equivalent).

Waste Stream Treatment Method Notes
Solid Waste (Gloves, paper)Double-bag in hazardous waste (yellow/red bag).Label as "Contaminated with Pharm Intermediate".
Liquid Waste High-Temperature Incineration.Segregate Halogenated vs. Non-Halogenated based on solvent.
Rinsate Collect first 3 rinses of glassware.Treat as liquid hazardous waste.

Part 6: Emergency Response

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen. Alert: Monitor for anticholinergic symptoms (dry mouth, dilated pupils, tachycardia) for 6 hours.

  • Skin Contact: Wash with polyethylene glycol (PEG 400) or mild soap and water for 15 minutes. Avoid organic solvents (ethanol) as they may drive the chemical deeper into the skin.

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids. Consult an ophthalmologist.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 67193158, 1-Cyclopentylethane-1,2-diol. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). A Guide to The Globally Harmonized System of Classification and Labeling of Chemicals (GHS). Retrieved from [Link]

  • Axios Research. (2024). 1-cyclopentyl-1-phenylethane-1,2-diol Product Data. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.